molecular formula C19H22Br2N4O6S B10779992 JG26

JG26

Cat. No.: B10779992
M. Wt: 594.3 g/mol
InChI Key: QTXVPJOTKLUYMQ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes, with a primary research focus on its anti-fibrotic and anti-cancer properties. Its mechanism of action involves chelating the zinc ion within the active site of HDACs, particularly HDAC6 and HDAC8, leading to an accumulation of acetylated histones and non-histone proteins. This disruption of HDAC-mediated signaling has been demonstrated to inhibit pathological processes central to fibrotic diseases. Research published in the PLOS ONE journal highlights its efficacy in preclinical models, showing that this compound can significantly attenuate cardiac fibrosis and improve function by targeting HDAC activity. The distinct (3,5-dibromophenyl)methoxy moiety contributes to its unique selectivity profile and biological activity. Consequently, this inhibitor serves as a critical pharmacological tool for investigating the role of specific HDAC isoforms in epigenetic regulation, gene expression in myofibroblast activation, and the development of novel therapeutic strategies for fibroproliferative disorders and certain cancers.

Properties

Molecular Formula

C19H22Br2N4O6S

Molecular Weight

594.3 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide

InChI

InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1

InChI Key

QTXVPJOTKLUYMQ-QGZVFWFLSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)N[C@H](CCCNC(=O)N)C(=O)NO

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)NC(CCCNC(=O)N)C(=O)NO

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of JG26: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of JG26, a Potent and Selective ADAM17 Inhibitor

This compound is a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As a member of the arylsulfonamido-based hydroxamic acid class of compounds, this compound demonstrates significant therapeutic potential in various pathological conditions, including cancer, inflammatory diseases, and viral infections, by virtue of its ability to modulate the activity of this key cell-surface sheddase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Zinc Chelation and Active Site Binding

The primary mechanism of action of this compound is the inhibition of the catalytic activity of ADAM17 through the chelation of the essential zinc ion within the enzyme's active site. The hydroxamic acid moiety (-CONHOH) of this compound is a well-established zinc-binding group that coordinates with the Zn2+ ion in the catalytic domain of ADAM17, thereby preventing the binding and processing of its substrates.

While a co-crystal structure of this compound with ADAM17 is not publicly available, molecular docking studies with the highly homologous ADAM8 provide a robust model for its binding mode. These studies reveal that the hydroxamic acid group of this compound forms a hydrogen bond with key residues such as Gly302 and Glu335 and chelates the zinc ion in a trigonal bipyramidal geometry. Furthermore, one of the sulfonamide oxygen atoms forms a hydrogen bond with the nitrogen backbone of Val301 and Gly302. The 3,5-dibromobiphenyl moiety of this compound inserts into the S1' pocket of the enzyme, where it engages in lipophilic interactions with residues including Ile368, Phe372, and Pro373. These interactions contribute to the potency and selectivity of this compound for ADAM17.

Quantitative Inhibitory Profile of this compound

This compound exhibits a potent and selective inhibitory profile against ADAM17, with significantly lower activity against other related metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of ADAMs and Matrix Metalloproteinases (MMPs).

EnzymeIC50 (nM)Reference
ADAM17 1.9 [1][2]
ADAM812[2]
ADAM10150[1][2]
MMP-1> 500,000[1]
MMP-2240[1]
MMP-91630[1]
MMP-129.4[2]
MMP-1419,500[1]

Key Signaling Pathways Modulated by this compound

By inhibiting ADAM17, this compound interferes with the shedding of a multitude of cell-surface proteins, thereby impacting several critical signaling pathways.

Inhibition of ACE2 Shedding and Attenuation of SARS-CoV-2 Entry

ADAM17 is a key enzyme responsible for the proteolytic cleavage of the ectodomain of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2. The shedding of ACE2 can have dual effects on viral entry. While it reduces the number of receptors on the cell surface, the resulting soluble ACE2 (sACE2) can bind to the viral spike protein and potentially facilitate infection in other cells. This compound has been shown to inhibit ADAM17-mediated ACE2 shedding, thereby modulating cellular susceptibility to SARS-CoV-2 infection.[3][4][5]

ADAM17_ACE2_Shedding cluster_cell Host Cell ACE2_membrane ACE2 (Membrane-bound) sACE2 Soluble ACE2 (sACE2) ACE2_membrane->sACE2 Shedding Viral_Entry Viral Entry ACE2_membrane->Viral_Entry Mediates ADAM17 ADAM17 ADAM17->ACE2_membrane Cleaves SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2_membrane Binds This compound This compound This compound->ADAM17 Inhibits

Diagram 1: this compound inhibits ADAM17-mediated ACE2 shedding, impacting SARS-CoV-2 entry.
Modulation of EGFR Signaling in Cancer

ADAM17 is a critical regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It cleaves and releases EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), from the cell surface. These soluble ligands then bind to and activate EGFR, leading to downstream signaling cascades that promote cell proliferation, survival, and migration. In cancer, this pathway is often dysregulated. This compound, by inhibiting ADAM17, can block the release of EGFR ligands, thereby attenuating EGFR signaling and inhibiting cancer progression.

EGFR_Signaling_Inhibition cluster_cell Cancer Cell pro_EGFR_ligand Pro-EGFR Ligands (e.g., pro-TGF-α) Soluble_EGFR_ligand Soluble EGFR Ligands pro_EGFR_ligand->Soluble_EGFR_ligand Release ADAM17 ADAM17 ADAM17->pro_EGFR_ligand Cleaves EGFR EGFR Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream_Signaling Proliferation_Survival Cell Proliferation, Survival, Migration Downstream_Signaling->Proliferation_Survival This compound This compound This compound->ADAM17 Inhibits Soluble_EGFR_ligand->EGFR Activates

Diagram 2: this compound inhibits ADAM17, leading to reduced EGFR ligand shedding and downstream signaling.

Experimental Protocols

In Vitro ADAM17 Fluorometric Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant human ADAM17.

Materials:

  • Recombinant human ADAM17

  • Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 0.05% Brij-35)

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well black microplate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the this compound serial dilutions to the respective wells. For the control (no inhibitor) wells, add 10 µL of assay buffer with the same final DMSO concentration.

  • Add 20 µL of the ADAM17 enzyme solution (final concentration, e.g., 5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Fluorometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound serial dilutions - ADAM17 enzyme - Fluorogenic substrate Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add assay buffer - Add this compound or control Prepare_Reagents->Plate_Setup Enzyme_Addition Add ADAM17 Enzyme Plate_Setup->Enzyme_Addition Preincubation Pre-incubate at 37°C Enzyme_Addition->Preincubation Substrate_Addition Add Fluorogenic Substrate Preincubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence Over Time Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate initial rates - Determine IC50 value Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

The Biological Activity of JG26: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JG26 is a potent, small-molecule sheddase inhibitor with significant biological activity, primarily targeting A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3][4] Sheddases, particularly ADAM17, are key regulators of a vast array of cellular processes through the proteolytic cleavage ("shedding") of the extracellular domains of membrane-bound proteins. This process releases soluble ectodomains that can act as signaling molecules. Dysregulated sheddase activity is implicated in numerous pathologies, including cancer, inflammation, and infectious diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development. This guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory profile, its effects on key signaling pathways, and detailed experimental protocols for its study.

Core Competencies of this compound: Inhibitory Profile

This compound exhibits a distinct inhibitory profile against several members of the ADAM and matrix metalloproteinase (MMP) families. The compound is a highly potent inhibitor of ADAM17, with reported IC50 values in the low nanomolar range. Its activity against other metalloproteinases is more varied, demonstrating a degree of selectivity.

EnzymeIC50 (nM)
ADAM171.9
ADAM812
ADAM10150
MMP-129.4

Table 1: Inhibitory Activity of this compound against various metalloproteinases. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound.[1][2][3][4]

Key Biological Activities and Therapeutic Potential

The inhibitory action of this compound on ADAM17 and other metalloproteinases translates into a range of significant biological effects with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Anti-Cancer Activity: Inhibition of Colorectal Cancer Metastasis

In the context of colorectal cancer, this compound has been shown to inhibit metastasis.[1][4] This anti-metastatic effect is linked to the role of ADAM17 in promoting the formation of the pre-metastatic niche. By inhibiting ADAM17, this compound can interfere with the shedding of molecules that contribute to vascular permeability and the establishment of distant tumor colonies.

Antiviral Activity: Reduction of SARS-CoV-2 Infection

This compound has demonstrated antiviral activity against SARS-CoV-2.[1][5] The primary mechanism is believed to be the inhibition of ADAM17-mediated shedding of the Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells. By reducing the amount of soluble ACE2, this compound may limit viral dissemination.

Modulation of Cellular Signaling: Inhibition of EGFR Transactivation and ERK Signaling

This compound has been observed to inhibit Angiotensin II (AngII)-induced transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1][4] This highlights the inhibitor's ability to interfere with crucial pathways involved in cell proliferation, differentiation, and survival.

Signaling Pathway Modulation by this compound

The primary mechanism of action of this compound is the inhibition of ADAM17, which in turn affects multiple downstream signaling pathways. A key pathway modulated by this compound is the Angiotensin II-induced EGFR transactivation cascade.

JG26_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R PLC PLC AT1R->PLC Src Src AT1R->Src ADAM17_inactive Inactive ADAM17 ADAM17_active Active ADAM17 ADAM17_inactive->ADAM17_active Activation pro_EGFR_ligand pro-EGFR Ligand (e.g., HB-EGF) ADAM17_active->pro_EGFR_ligand Cleavage soluble_EGFR_ligand Soluble EGFR Ligand pro_EGFR_ligand->soluble_EGFR_ligand EGFR EGFR Ras Ras EGFR->Ras soluble_EGFR_ligand->EGFR This compound This compound This compound->ADAM17_active Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC PKC->ADAM17_inactive Src->ADAM17_inactive Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: this compound Inhibition of Angiotensin II-Induced EGFR Transactivation Pathway. This diagram illustrates how this compound inhibits ADAM17, thereby preventing the cleavage of pro-EGFR ligands and subsequent activation of the EGFR-ERK signaling cascade initiated by Angiotensin II binding to its receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against ADAM17.

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Recombinant ADAM17 - Fluorogenic substrate - Assay buffer start->prepare_reagents plate_setup Set up 96-well plate: - Add assay buffer - Add this compound dilutions - Add ADAM17 prepare_reagents->plate_setup incubation1 Incubate at 37°C for 15 min (Pre-incubation of enzyme and inhibitor) plate_setup->incubation1 add_substrate Add fluorogenic substrate to initiate reaction incubation1->add_substrate incubation2 Incubate at 37°C, protected from light add_substrate->incubation2 read_fluorescence Measure fluorescence intensity (e.g., Ex/Em = 340/420 nm) kinetically incubation2->read_fluorescence data_analysis Analyze data: - Calculate initial reaction velocities - Plot % inhibition vs. This compound concentration - Determine IC50 value read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for In Vitro Enzyme Inhibition Assay. This diagram outlines the key steps for determining the IC50 value of this compound against a target sheddase using a fluorogenic substrate.

Protocol Details:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) to obtain a range of concentrations.

    • Reconstitute recombinant human ADAM17 in assay buffer to the desired concentration (e.g., 10 nM).

    • Prepare the fluorogenic substrate (e.g., a quenched peptide substrate for ADAM17) in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted this compound solutions to the test wells. Add 10 µL of assay buffer with DMSO to the control wells.

    • Add 20 µL of the ADAM17 solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 420 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Shedding Assay

This protocol describes a method to assess the effect of this compound on the shedding of a specific substrate, such as ACE2, from cultured cells.

Protocol Details:

  • Cell Culture and Treatment:

    • Seed human lung adenocarcinoma cells (Calu-3) in a 24-well plate and grow to confluency.

    • Wash the cells with serum-free medium.

    • Treat the cells with various concentrations of this compound in serum-free medium for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification of Shed Substrate:

    • Measure the concentration of the shed substrate (e.g., soluble ACE2) in the conditioned medium using a specific ELISA kit according to the manufacturer's protocol.

    • Measure the total protein concentration in the cell lysates using a BCA protein assay.

  • Data Analysis:

    • Normalize the concentration of the shed substrate to the total protein concentration in the corresponding cell lysate to account for variations in cell number.

    • Calculate the percentage of inhibition of shedding for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the dose-response relationship.

In Vivo Colorectal Cancer Metastasis Model

This protocol outlines a procedure for evaluating the anti-metastatic potential of this compound in an orthotopic mouse model of colorectal cancer.

InVivo_Metastasis_Model_Workflow start Start cell_culture Culture HCT116 colorectal cancer cells start->cell_culture orthotopic_injection Orthotopically inject HCT116 cells into the cecum of immunodeficient mice cell_culture->orthotopic_injection tumor_growth Allow primary tumors to establish and grow orthotopic_injection->tumor_growth treatment Administer this compound or vehicle control (e.g., intraperitoneally) tumor_growth->treatment monitoring Monitor tumor growth and animal health treatment->monitoring endpoint Endpoint: Sacrifice mice at a pre-determined time or when humane endpoints are reached monitoring->endpoint analysis Analyze for metastasis: - Excise and weigh primary tumor - Count metastatic nodules in liver and lungs - Histological analysis of tissues endpoint->analysis end End analysis->end

Figure 3: Workflow for In Vivo Colorectal Cancer Metastasis Model. This diagram shows the experimental steps to assess the efficacy of this compound in an orthotopic mouse model of colorectal cancer metastasis.

Protocol Details:

  • Animal Model and Cell Line:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Use a human colorectal cancer cell line such as HCT116, which is known to metastasize.

  • Orthotopic Injection:

    • Anesthetize the mice.

    • Make a small abdominal incision to expose the cecum.

    • Inject approximately 1 x 10^6 HCT116 cells in a small volume (e.g., 20 µL) of a mixture of serum-free medium and Matrigel into the cecal wall.

    • Suture the abdominal wall and skin.

  • This compound Treatment:

    • After a few days to allow for tumor establishment, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring and Endpoint:

    • Monitor the mice regularly for tumor growth (if palpable), body weight, and signs of distress.

    • At the end of the study (e.g., after 4-6 weeks) or when humane endpoints are reached, euthanize the mice.

  • Metastasis Assessment:

    • Perform a necropsy and carefully examine the abdominal and thoracic cavities for metastases.

    • Excise the primary tumor, liver, and lungs.

    • Count the number of visible metastatic nodules on the surface of the liver and lungs.

    • Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm the presence of micrometastases.

Conclusion

This compound is a powerful research tool for investigating the roles of ADAM17 and other sheddases in health and disease. Its potent and somewhat selective inhibitory activity allows for the targeted dissection of complex biological pathways. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this compound and to further elucidate the therapeutic potential of sheddase inhibition in various disease models. As our understanding of the intricate functions of sheddases continues to grow, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

An In-depth Technical Guide on the Role of JG26 in Modulating ACE2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-converting enzyme 2 (ACE2) is a critical cell surface receptor with a dual role in human physiology and pathology. It functions as a key regulator of the renin-angiotensin system (RAS) and serves as the primary entry point for coronaviruses, including SARS-CoV-2. The expression and shedding of ACE2 are tightly controlled processes, with the metalloproteinase ADAM17 playing a pivotal role in its ectodomain shedding. This guide provides a comprehensive overview of the synthetic selective ADAM17 inhibitor, JG26, and its mechanism of action in modulating ACE2 expression. We will delve into the quantitative data from in vitro studies, detail the experimental protocols used to assess its efficacy, and visualize the underlying signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction: The ACE2 Receptor and its Regulation

The ACE2 receptor is a type I transmembrane protein with significant expression in various tissues, including the lungs, heart, kidneys, and intestines.[1][2] It plays a crucial counter-regulatory role to the angiotensin-converting enzyme (ACE) within the RAS, primarily by converting the vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7).[3][4] This function is vital for maintaining cardiovascular homeostasis.

Beyond its physiological role, ACE2 is the functional receptor for several coronaviruses, including SARS-CoV and SARS-CoV-2.[2][5] The spike protein of these viruses binds to the extracellular domain of ACE2, initiating a cascade of events that leads to viral entry into the host cell.[6]

The surface expression of ACE2 is dynamically regulated, in part, by a process known as ectodomain shedding. This process is mediated by the enzyme ADAM17 (A Disintegrin and Metalloproteinase Domain 17), also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE).[1][7] ADAM17 cleaves the ectodomain of ACE2, releasing a soluble form of the receptor (sACE2) into the extracellular space.[1][7] While initially thought to be a protective mechanism by reducing viral entry points, sACE2 has been suggested to potentially facilitate viral spread to tissues with low ACE2 expression.[7][8]

This compound: A Selective ADAM17 Inhibitor

This compound is a synthetic, arylsulfonamido-based hydroxamic acid that acts as a selective inhibitor of ADAM17.[7] By targeting ADAM17, this compound effectively blocks the shedding of various cell surface proteins, including ACE2.[7][8] This inhibitory action leads to an increase in the density of membrane-bound ACE2 and a reduction in the concentration of sACE2.[7] The primary focus of research on this compound in this context has been its potential to modulate SARS-CoV-2 infection by altering ACE2 availability.[7][8]

Mechanism of Action

The core mechanism of this compound involves the direct inhibition of the catalytic activity of the ADAM17 metalloproteinase. This inhibition prevents the proteolytic cleavage of the ACE2 ectodomain, thereby stabilizing the full-length ACE2 receptor on the cell surface. The consequence of this action is a reduction in the generation of soluble ACE2.[7]

Below is a diagram illustrating the signaling pathway modulated by this compound.

JG26_Mechanism cluster_cell Host Cell cluster_virus Extracellular Space ACE2_Receptor Membrane-Bound ACE2 sACE2 Soluble ACE2 (sACE2) ACE2_Receptor->sACE2 Shedding ADAM17 ADAM17 ADAM17->ACE2_Receptor Cleavage This compound This compound This compound->ADAM17 Inhibition SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2_Receptor Binding & Entry

Caption: Mechanism of this compound in modulating ACE2 shedding.

Quantitative Data on this compound Activity

Studies have quantified the inhibitory activity of this compound and its effects on ACE2 expression and viral infection. The following tables summarize the key findings from in vitro experiments conducted on human lung adenocarcinoma cells (Calu-3).[7]

Table 1: In Vitro Inhibitory Activity of this compound
CompoundADAM17 IC₅₀ (nM)ADAM10 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-14 IC₅₀ (nM)
This compound 5>1000>1000>1000>1000>1000
Data from fluorometric assays on isolated enzymes.[7]
Table 2: Effect of this compound on ACE2 Expression in Calu-3 Cells
TreatmentConcentration (µM)Duration (h)ACE2 Expression (RFU)
Untreated-24Baseline
This compound 2524Increased
Untreated-48Baseline
This compound 2548Markedly Increased
RFU: Relative Fluorescence Units, quantified from immunofluorescence staining.[7]
Table 3: Antiviral Activity of this compound against SARS-CoV-2 in Calu-3 Cells
TreatmentConcentration (µM)Effect on SARS-CoV-2 Infection
This compound 25Partial Inhibition
Assessed by plaque assay.[7]
Table 4: Cytotoxicity of this compound in Calu-3 Cells
CompoundConcentration (µM)Treatment Duration (h)Cell Viability
This compound up to 2548No cytotoxic effects
Assessed by MTT assay.[7]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound.

Cell Culture
  • Cell Line: Calu-3 (human lung adenocarcinoma) cells were used as they are a relevant model for studying SARS-CoV-2 infection in the respiratory epithelium.[7]

  • Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the potential cytotoxic effects of this compound.

  • Calu-3 cells were seeded in 96-well plates.

  • After adherence, cells were treated with various concentrations of this compound (up to 25 µM) for 48 hours.[7]

  • MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

  • A solubilizing agent was added to dissolve the formazan crystals.

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability was calculated as a percentage relative to untreated control cells.

Immunofluorescence Staining for ACE2 Expression

This method was used to visualize and quantify the levels of ACE2 on the cell surface.

  • Calu-3 cells were grown on coverslips or in chamber slides.

  • Cells were treated with this compound (25 µM) for 24 and 48 hours.[7]

  • After treatment, the cells were fixed with a suitable fixative (e.g., paraformaldehyde).

  • The cells were then permeabilized (if necessary for intracellular targets, though for surface ACE2 this might be omitted) and blocked to prevent non-specific antibody binding.

  • A primary antibody specific for ACE2 was added and incubated.

  • After washing, a fluorescently labeled secondary antibody was added.

  • The cell nuclei were counterstained with a fluorescent dye (e.g., DAPI).

  • The coverslips were mounted, and images were acquired using a fluorescence microscope.

  • Image analysis software (e.g., QuPath) was used to quantify the relative fluorescence units (RFU) to determine ACE2 expression levels.[7]

SARS-CoV-2 Infection and Plaque Assay

This assay was performed to determine the antiviral efficacy of this compound.

  • Calu-3 cells were pre-treated with this compound (25 µM).[7]

  • The cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • After an incubation period to allow for viral entry, the inoculum was removed, and fresh medium containing this compound was added.

  • The infection was allowed to proceed for a defined period (e.g., 48 hours).

  • The supernatant containing progeny virions was collected.

  • A plaque assay was performed on a susceptible cell line (e.g., Vero E6) to quantify the number of infectious viral particles in the supernatant. This involves infecting a monolayer of cells with serial dilutions of the supernatant and observing the formation of plaques (zones of cell death).

The following diagram illustrates the general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Calu-3 Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Immunofluorescence ACE2 Immunofluorescence Treatment->Immunofluorescence Infection SARS-CoV-2 Infection Treatment->Infection Data_Quant Data Quantification & Analysis Cytotoxicity->Data_Quant Immunofluorescence->Data_Quant Plaque_Assay Plaque Assay Infection->Plaque_Assay Plaque_Assay->Data_Quant

Caption: General experimental workflow for evaluating this compound.

Discussion and Future Directions

The available data indicates that this compound is a potent and selective inhibitor of ADAM17 that can effectively modulate the expression of ACE2 on the surface of lung epithelial cells in vitro.[7] By preventing the shedding of ACE2, this compound leads to an accumulation of the receptor on the cell membrane.[7] This action has been shown to result in a partial inhibition of SARS-CoV-2 infection in cell culture models.[7][8]

The observation that increased membrane-bound ACE2 correlates with reduced viral infection is intriguing. One hypothesis is that by reducing the amount of soluble ACE2, this compound limits a potential alternative pathway for viral spread to cells with low or no ACE2 expression.[7]

Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies are necessary to understand its pharmacokinetic and pharmacodynamic properties and to confirm its efficacy and safety in a more complex biological system. Additionally, investigating the combination of this compound with other antiviral agents that target different stages of the viral life cycle could reveal synergistic effects. The impact of this compound on the broader physiological functions of the renin-angiotensin system also requires careful consideration in any future therapeutic development.

Conclusion

This compound represents a promising pharmacological tool for modulating ACE2 expression through the selective inhibition of ADAM17. The in vitro evidence demonstrates its ability to increase cell surface ACE2 and partially inhibit SARS-CoV-2 infection.[7] This technical guide has summarized the key quantitative data, detailed the experimental protocols, and visualized the underlying mechanisms to provide a comprehensive resource for the scientific community. The continued investigation of this compound and similar ADAM17 inhibitors may pave the way for novel therapeutic strategies against viral diseases and other conditions where ACE2 shedding plays a significant pathological role.

References

Unable to Locate Information on "JG26 Inhibitor" for Colorectal Cancer Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and public databases has yielded no specific information on a compound referred to as "JG26 inhibitor" in the context of colorectal cancer metastasis.

It is possible that "this compound" may be a typographical error, an internal compound name not yet disclosed in public research, or a very recent discovery that has not yet been documented in scientific publications.

Given the absence of data on a "this compound inhibitor," it is not possible to fulfill the request for an in-depth technical guide on this specific topic.

Alternative Proposal: In-Depth Technical Guide on CD26 Inhibition in Colorectal Cancer Metastasis

As an alternative, we propose to create a comprehensive technical guide on the role of CD26 (Dipeptidyl peptidase-4) in colorectal cancer metastasis and the therapeutic potential of its inhibitors. This topic is well-researched and offers substantial data to meet the core requirements of your request, including quantitative data, experimental protocols, and signaling pathway diagrams.

CD26 is a protein that has been identified as a marker for colorectal cancer stem cells and is implicated in tumor progression, angiogenesis, and metastasis.[1] Research has shown that inhibiting CD26 can impact these processes, making it a promising target for novel anti-cancer therapies.

A technical guide on a CD26 inhibitor would cover:

  • Mechanism of Action: How CD26 promotes colorectal cancer metastasis and how its inhibitors counteract these effects.

  • Preclinical Data: A summary of in vitro and in vivo studies demonstrating the efficacy of CD26 inhibitors in reducing tumor growth and metastasis.

  • Signaling Pathways: Detailed diagrams of the signaling cascades influenced by CD26, such as the CAV1/MMP1 signaling pathway.[1]

  • Experimental Protocols: Methodologies for key experiments used to evaluate the effects of CD26 inhibitors.

  • Quantitative Data: Structured tables presenting data on cell migration, invasion, tumor volume, and other relevant metrics.

We believe this alternative topic aligns with the original request's focus on novel therapeutic strategies for colorectal cancer metastasis and would provide a valuable resource for researchers, scientists, and drug development professionals.

Please let us know if you would like to proceed with this proposed topic.

References

Investigating JG26: A Historical Luftwaffe Unit, Not a Compound in Hodgkin Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research into the identifier "JG26" has revealed that it does not correspond to any known compound, drug, or biological agent currently under investigation for Hodgkin lymphoma or any other cancer. All available evidence points to "this compound" as the designation for Jagdgeschwader 26 "Schlageter," a renowned German fighter wing that served in the Luftwaffe during World War II.

This finding indicates a fundamental misunderstanding in the user's request for an in-depth technical guide on "this compound potential in Hodgkin lymphoma research." As this compound is a historical military entity and not a subject of biomedical research, it is not possible to provide a technical guide on its non-existent role in cancer biology.

There is no scientific literature, patent, or clinical trial that associates the term "this compound" with Hodgkin lymphoma, iron metabolism, ferroptosis, or any related field of cancer research. The consistent results across multiple search queries confirm that "this compound" is firmly rooted in the context of military history.

Therefore, the core requirements of the user's request, including data presentation on quantitative data, detailed experimental protocols, and visualization of signaling pathways related to a compound named this compound in Hodgkin lymphoma research, cannot be fulfilled. The premise of the request is based on an incorrect identification of "this compound" as a scientific entity.

For researchers, scientists, and drug development professionals interested in Hodgkin lymphoma, it is recommended to focus on established and emerging areas of research within the field. Current therapeutic strategies and areas of active investigation in Hodgkin lymphoma include:

  • Targeted Therapies: Such as the antibody-drug conjugate brentuximab vedotin, which targets the CD30 protein on lymphoma cells.

  • Immunotherapies: Including checkpoint inhibitors like nivolumab and pembrolizumab, which harness the patient's immune system to fight the cancer.

  • Signaling Pathway Inhibitors: Research into inhibitors of pathways crucial for the survival of Hodgkin and Reed-Sternberg cells, such as the JAK/STAT and NF-κB pathways.

  • Novel Therapeutic Approaches: Investigation into areas like inducing ferroptosis (a form of iron-dependent cell death) in cancer cells, though this is a broader concept in oncology and not linked to a specific compound named this compound.

It is crucial for researchers to use precise and verified nomenclature when investigating potential therapeutic agents to ensure the accuracy and relevance of their work. In this instance, the investigation into "this compound" leads not to a laboratory, but to the annals of military aviation history.

ARHGEF26: A Novel Therapeutic Target in Vascular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vascular diseases, including coronary artery disease (CAD), remain a leading cause of morbidity and mortality worldwide. Recent genetic and functional studies have identified ARHGEF26 (also known as SGEF, Rho Guanine Nucleotide Exchange Factor 26) as a critical regulator of angiogenesis and a promising therapeutic target. This technical guide provides a comprehensive overview of the role of ARHGEF26 in vascular biology, focusing on its mechanism of action, associated signaling pathways, and preclinical evidence supporting its potential as a therapeutic target. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Introduction: ARHGEF26 in Vascular Homeostasis and Disease

ARHGEF26 is a guanine nucleotide exchange factor that activates RhoG, a small GTPase involved in regulating cytoskeletal dynamics and membrane trafficking. Initially identified for its role in leukocyte transendothelial migration, a key process in vascular inflammation and atherosclerosis, recent evidence has illuminated a central role for ARHGEF26 in angiogenesis, the formation of new blood vessels.[1]

Genetic association studies have linked a gain-of-function variant in the ARHGEF26 gene (rs12493885, p.Val29Leu) to an increased risk of coronary artery disease, suggesting that enhanced ARHGEF26 activity contributes to vascular pathology.[1] Preclinical studies using knockout mouse models have further solidified the importance of ARHGEF26 in vascular disease, demonstrating that its deletion, particularly in endothelial cells, significantly reduces atherosclerosis.[1]

Mechanism of Action: ARHGEF26 in VEGF Signaling

The pro-angiogenic effects of ARHGEF26 are primarily mediated through its potentiation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a cornerstone of angiogenesis. ARHGEF26 is required for the efficient macropinocytosis of the VEGF receptor 2 (VEGFR2) on the surface of endothelial cells.[1] Upon VEGF binding, ARHGEF26 facilitates the internalization of VEGFR2 into macropinosomes, which are essential for the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[1]

Signaling Pathway Diagram

ARHGEF26_VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ARHGEF26 ARHGEF26 VEGFR2->ARHGEF26 Activates Macropinosome Macropinosome (VEGFR2 Internalization) VEGFR2->Macropinosome RhoG_GDP RhoG-GDP ARHGEF26->RhoG_GDP Catalyzes GDP-GTP Exchange RhoG_GTP RhoG-GTP RhoG_GDP->RhoG_GTP RhoG_GTP->Macropinosome Promotes Downstream Downstream Angiogenic Signaling (e.g., MAPK, Akt) Macropinosome->Downstream Initiates

Caption: ARHGEF26-mediated VEGF signaling pathway in endothelial cells.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the role of ARHGEF26 in angiogenesis and atherosclerosis.

Table 1: In Vitro Angiogenesis Assays
AssayModelConditionOutcome MeasureResultp-valueReference
Wound Healing AssayHuman Aortic Endothelial Cells (HAECs)ARHGEF26 siRNA knockdown% Wound ClosureSignificantly impaired<0.05[1]
2D Capillary Tube FormationHuman Aortic Endothelial Cells (HAECs)ARHGEF26 siRNA knockdownTube LengthSignificantly reduced<0.05[1]
3D Spheroid SproutingHuman Endothelial Cells (ECs)ARHGEF26 siRNA knockdownSprout Number per Bead (Day 1)Significantly inhibited<0.05[1]
3D Spheroid SproutingHuman Endothelial Cells (ECs)ARHGEF26 siRNA knockdownMean Sprout Length (Day 3)Significantly inhibited<0.05[1]
3D Spheroid SproutingHuman Endothelial Cells (ECs)RhoG siRNA knockdownSprout Number and LengthSimilar inhibition to ARHGEF26 knockdown<0.05[1]
Table 2: Ex Vivo Aortic Ring Assay
ModelGenotypeTreatmentOutcome MeasureResultp-valueReference
Mouse Aortic RingsWild-Type (WT)VEGFRelative Sprout LengthIncreased<0.05[1]
Mouse Aortic RingsArhgef26 Knockout (KO)VEGFRelative Sprout LengthSignificantly reduced vs. WT + VEGF<0.05[1]
Table 3: In Vivo Atherosclerosis Mouse Model
Mouse ModelGenotypeOutcome MeasureResult vs. Controlp-valueReference
AAV-PCSK9 inducedGlobal Arhgef26 KOEn face Aortic Lesion AreaSignificant reduction<0.05[1]
AAV-PCSK9 inducedGlobal Arhgef26 KOCross-sectional Aortic Root Lesion AreaSignificant reduction<0.05[1]
AAV-PCSK9 inducedEndothelial Cell-specific Arhgef26 KOEn face Aortic Lesion AreaSignificant reduction<0.05[1]
AAV-PCSK9 inducedEndothelial Cell-specific Arhgef26 KOCross-sectional Aortic Root Lesion AreaSignificant reduction<0.05[1]
AAV-PCSK9 inducedSmooth Muscle Cell-specific Arhgef26 KOEn face Aortic Lesion AreaNo significant differencens[1]
AAV-PCSK9 inducedSmooth Muscle Cell-specific Arhgef26 KOCross-sectional Aortic Root Lesion AreaNo significant differencens[1]
Table 4: Protein-Protein Interactions of ARHGEF26 p.Val29Leu Variant

Quantitative mass spectrometry has shown that the CAD-risk associated p.Val29Leu variant of ARHGEF26 exhibits enhanced interactions with several proteins involved in pro-angiogenic signaling pathways.

Interacting Protein CategoryObservationImplicationReference
Angiogenic Pathway ProteinsEnhanced interaction with the p.Val29Leu variantPotentiated pro-angiogenic signaling[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

siRNA-mediated Knockdown of ARHGEF26 in Endothelial Cells

This protocol describes the transient knockdown of ARHGEF26 in primary human aortic endothelial cells (HAECs) using small interfering RNA (siRNA).

Materials:

  • Primary Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium

  • siRNA targeting ARHGEF26 (specific sequences to be obtained from source publication)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed HAECs in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of ARHGEF26 siRNA or control siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing the HAECs.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

  • Validation: Assess knockdown efficiency by Western blot or qRT-PCR analysis of ARHGEF26 expression.

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection & Incubation cluster_analysis Analysis Seed Seed HAECs in 6-well plate Dilute_siRNA Dilute siRNA in Opti-MEM Complex Combine and incubate to form complexes Dilute_siRNA->Complex Dilute_Lipo Dilute Lipofectamine in Opti-MEM Dilute_Lipo->Complex Add_Complex Add complexes to cells Complex->Add_Complex Incubate Incubate for 48-72 hours Add_Complex->Incubate Validate Validate knockdown (Western/qRT-PCR) Incubate->Validate Assay Perform downstream functional assays Incubate->Assay

Caption: Workflow for siRNA-mediated knockdown of ARHGEF26.

CRISPR/Cas9-mediated Knockout of ARHGEF26 in Endothelial Cells

This protocol outlines the generation of a stable ARHGEF26 knockout endothelial cell line using the CRISPR/Cas9 system.

Materials:

  • Telomerase-immortalized Human Aortic Endothelial Cells (TeloHAECs)

  • Lentiviral vectors expressing Cas9 and gRNA targeting ARHGEF26

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene

  • Puromycin

  • Single-cell sorting buffer

Procedure:

  • gRNA Design and Cloning: Design and clone gRNAs targeting an early exon of ARHGEF26 into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids. Harvest the viral supernatant 48 and 72 hours post-transfection.

  • Transduction of TeloHAECs: Transduce TeloHAECs with the lentivirus in the presence of Polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, select for transduced cells by adding Puromycin (1 µg/mL) to the culture medium.

  • Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Expansion and Validation: Expand the single-cell clones and validate the knockout of ARHGEF26 by Sanger sequencing of the targeted genomic locus and Western blot analysis of protein expression.

CRISPR_Workflow cluster_virus Lentivirus Production cluster_knockout Knockout Cell Line Generation Design Design & Clone gRNA Transfect Transfect HEK293T cells Design->Transfect Harvest Harvest lentiviral supernatant Transfect->Harvest Transduce Transduce TeloHAECs Harvest->Transduce Select Puromycin selection Transduce->Select Clone Single-cell cloning Select->Clone Expand Expand and validate clones Clone->Expand

Caption: Workflow for CRISPR/Cas9-mediated ARHGEF26 knockout.

Mouse Aortic Ring Assay

This ex vivo assay assesses angiogenesis by measuring microvessel sprouting from aortic explants.

Materials:

  • C57BL/6J mice (Arhgef26 knockout and wild-type littermates)

  • Collagen I, rat tail

  • Endothelial Cell Growth Medium

  • VEGF

  • 48-well plates

Procedure:

  • Aorta Dissection: Euthanize mice and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and cut into 1 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

  • Stimulation: Culture the rings in endothelial cell growth medium supplemented with or without VEGF (50 ng/mL).

  • Analysis: Monitor and quantify microvessel outgrowth daily for up to 14 days. Sprout length can be measured using imaging software.

AAV-PCSK9 Mouse Model of Atherosclerosis

This in vivo model is used to induce hypercholesterolemia and atherosclerosis in mice.

Materials:

  • C57BL/6J mice with desired Arhgef26 genotype (e.g., global knockout, endothelial-specific knockout)

  • AAV8-D377Y-mPCSK9 (Adeno-associated virus expressing a gain-of-function mutant of mouse proprotein convertase subtilisin/kexin type 9)

  • High-fat diet

Procedure:

  • AAV Injection: At 8 weeks of age, inject mice with a single retro-orbital injection of AAV8-D377Y-mPCSK9 (3 x 10^11 genome copies per mouse).

  • Diet: One week post-injection, switch the mice to a high-fat diet for 16-20 weeks.

  • Atherosclerosis Assessment: At the end of the study period, euthanize the mice and perfuse the vasculature. Dissect the aorta and perform en face Oil Red O staining to quantify the total atherosclerotic lesion area. The aortic root can also be sectioned and stained with Oil Red O to measure lesion area.

Therapeutic Implications and Future Directions

The compelling preclinical data presented in this guide strongly suggest that ARHGEF26 is a promising therapeutic target for vascular diseases characterized by excessive or pathological angiogenesis, such as atherosclerosis. The specific role of endothelial ARHGEF26 in promoting atherosclerosis, independent of its function in smooth muscle cells, highlights the potential for targeted therapies with an improved safety profile.

Future research should focus on:

  • Development of small molecule inhibitors or biologics that specifically target the GEF activity of ARHGEF26 or its interaction with VEGFR2.

  • In-depth characterization of the ARHGEF26 interactome in endothelial cells to identify other potential therapeutic targets within its signaling network.

  • Evaluation of ARHGEF26 inhibition in other models of vascular disease , such as diabetic retinopathy and tumor angiogenesis.

  • Investigation of the long-term consequences of ARHGEF26 inhibition on vascular homeostasis and repair.

References

The Selectivity Profile of JG26: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JG26, a potent inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Core Data Presentation: Inhibitor Selectivity

The inhibitory activity of this compound has been quantified against a panel of ADAMs and Matrix Metalloproteinases (MMPs). The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Target EnzymeIC50 (nM)Reference
ADAM171.9[1][2][3]
ADAM812[1][2][3]
ADAM10150[1][2][3]
MMP-129.4[1][2][3]
MMP-1419,500[4]
MMP-91630[4]
MMP-2240[4]
MMP-1> 500,000[4]

Key Findings: this compound demonstrates high potency against ADAM17 with an IC50 value in the low nanomolar range. It exhibits a notable degree of selectivity for ADAM17 over ADAM10, with approximately 79-fold greater potency. While also showing activity against ADAM8 and MMP-12, its inhibitory effect on other tested MMPs is significantly lower, indicating a favorable selectivity profile for ADAM17.

Experimental Protocols

The determination of the inhibitory activity of this compound is primarily conducted through fluorometric assays. The following methodologies are representative of the protocols used to obtain the IC50 values.

Fluorometric Enzymatic Assay for ADAM17 and ADAM10

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM17 and ADAM10.

  • Principle: The assay utilizes a fluorogenic peptide substrate that, upon cleavage by the enzyme, releases a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

  • Materials:

    • Recombinant human ADAM17 and ADAM10

    • Fluorogenic peptide substrate

    • Assay Buffer (for ADAM17): 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35.[4]

    • Assay Buffer (for ADAM10): 25 mM Tris (pH 9), 25 µM ZnCl₂, 0.005% Brij-35.[4]

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well microtiter plates (black)

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • In a 96-well plate, add the diluted inhibitor solutions.

    • Add the activated enzyme solution (e.g., 5.0 nM for ADAM17, 20 nM for ADAM10) to each well containing the inhibitor and incubate.[4]

      • ADAM17 incubation: 30 minutes at 37°C.[4]

      • ADAM10 incubation: 1 hour at 37°C.[4]

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a microplate reader.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological context of this compound's activity, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by this inhibitor and a typical experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds ADAM17 ADAM17 AT1R->ADAM17 Activates proHB_EGF pro-HB-EGF ADAM17->proHB_EGF Cleaves EGFR EGFR proHB_EGF->EGFR Activates (Transactivation) ERK ERK EGFR->ERK Phosphorylates ERK_P p-ERK ERK->ERK_P Gene Gene Expression ERK_P->Gene Regulates This compound This compound This compound->ADAM17 Inhibits

Caption: this compound Inhibition of Angiotensin II-Induced EGFR Transactivation Pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Calu-3 Lung Cells JG26_Treatment Treat with this compound (25 µM) Cell_Culture->JG26_Treatment SARS_CoV_2_Infection Infect with SARS-CoV-2 JG26_Treatment->SARS_CoV_2_Infection Analysis Analyze ACE2 Shedding & Viral Load SARS_CoV_2_Infection->Analysis Outcome1 Reduced ACE2 Shedding Reduced Viral Infection Analysis->Outcome1 CRC_Model Orthotopic Colorectal Cancer Mouse Model JG26_Admin Administer this compound (3 mg/kg, i.v.) CRC_Model->JG26_Admin Metastasis_Assessment Assess Tumor Metastasis (Lungs and Liver) JG26_Admin->Metastasis_Assessment Outcome2 Inhibited Tumor Metastasis Metastasis_Assessment->Outcome2

References

Preliminary Studies on JG26 in SARS-CoV-2 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on JG26, a novel compound investigated for its potential therapeutic effects against SARS-CoV-2. The document synthesizes available data on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial evaluation.

Core Mechanism of Action: Inhibition of ADAM17

This compound has been identified as a selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), a host cell metalloprotease.[1][2] ADAM17 plays a crucial role in the shedding of the angiotensin-converting enzyme 2 (ACE2) receptor from the cell surface.[1] The spike (S) protein of SARS-CoV-2 utilizes the ACE2 receptor as a primary entry point into human cells.[3][4][5][6] By inhibiting ADAM17, this compound reduces the shedding of ACE2, which is hypothesized to limit the availability of soluble ACE2 (sACE2) that could potentially facilitate viral dissemination.[1][2] This interference with a host-cell process, rather than a viral protein, presents a promising strategy for antiviral development.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound and the general workflow for its in vitro evaluation are depicted below.

JG26_Mechanism_of_Action cluster_cell Host Cell ACE2_receptor ACE2 Receptor sACE2 Soluble ACE2 (sACE2) ACE2_receptor->sACE2 Shedding Infection Viral Entry & Infection ACE2_receptor->Infection Mediates ADAM17 ADAM17 ADAM17->ACE2_receptor Activates sACE2->Infection Potentially facilitates dissemination SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2_receptor Binds to This compound This compound This compound->ADAM17 Inhibits

Caption: Proposed mechanism of this compound in inhibiting SARS-CoV-2 infection.

Experimental_Workflow cluster_assays Assays Calu_3_cells Calu-3 Cells JG26_treatment This compound Treatment (or Vehicle) Calu_3_cells->JG26_treatment SARS_CoV_2_infection SARS-CoV-2 Infection JG26_treatment->SARS_CoV_2_infection Incubation Incubation SARS_CoV_2_infection->Incubation MTT_assay Cytotoxicity (MTT Assay) Incubation->MTT_assay Plaque_assay Viral Titer (Plaque Assay) Incubation->Plaque_assay Genome_titration Viral RNA (Genome Titration) Incubation->Genome_titration ACE2_shedding_assay ACE2 Shedding Analysis Incubation->ACE2_shedding_assay

Caption: General experimental workflow for evaluating this compound's antiviral activity.

Quantitative Data Summary

The antiviral efficacy of this compound was evaluated in vitro. The following table summarizes the key quantitative findings from preliminary studies.

CompoundCell LineParameterValueReference
This compoundCalu-3EC50Undisclosed in snippets[1]
This compoundCalu-3CytotoxicityNo cytotoxic effects up to 25 µM[1][2]
This compoundCalu-3Viral Infection Inhibition (Plaque Assay)Log Reduction = 1.44 (at 25 µM)[1]
This compoundCalu-3Viral Infection Inhibition (Genome Titration)Log Reduction = 2.37 (at 25 µM)[1]

EC50 (Half-maximal effective concentration) values were determined but the specific values are not detailed in the provided search results.

Experimental Protocols

The following sections outline the methodologies employed in the preliminary studies of this compound.

Cell Culture
  • Cell Lines:

    • Calu-3: A human lung cancer cell line, used as a model for respiratory epithelial cells.[1][2]

    • Vero E6: A kidney epithelial cell line from an African green monkey, commonly used for virus propagation and plaque assays.[1]

  • Culture Conditions: Specific media, serum concentrations, and incubation conditions were not detailed in the provided search results.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration range at which this compound is not toxic to the host cells.

  • Methodology:

    • Calu-3 cells were cultured in the presence of varying concentrations of this compound.[1]

    • The assay was performed after 24 hours of treatment.[1]

    • The specific details of the MTT reagent preparation, incubation times, and spectrophotometric measurements were not provided in the search results.

In Vitro Antiviral Activity Assays
  • Objective: To quantify the inhibitory effect of this compound on SARS-CoV-2 infection.

  • General Procedure:

    • Calu-3 cells were treated with this compound or a vehicle control.

    • The cells were subsequently infected with SARS-CoV-2.

    • The antiviral effect was measured using plaque assays and genome titration.

  • Plaque Assay:

    • Supernatants from infected Calu-3 cell cultures (treated with this compound or vehicle) were collected.

    • Serial dilutions of the supernatants were used to infect Vero E6 cell monolayers.

    • After an incubation period to allow for plaque formation, the cells were fixed and stained to visualize and count the plaques.

    • A reduction in the number and size of plaques in the this compound-treated group compared to the control indicates antiviral activity.[1]

    • Specifics regarding the overlay medium, staining solution, and incubation times were not detailed.

  • Genome Titration:

    • Viral RNA was extracted from the supernatants of infected Calu-3 cells.

    • Quantitative reverse transcription PCR (qRT-PCR) was performed to quantify the number of viral genome copies.

    • A reduction in the viral RNA levels in the this compound-treated samples compared to the control indicates an inhibitory effect on viral replication or release.[1]

    • The specific primers, probes, and thermal cycling conditions for the qRT-PCR were not specified.

ACE2 Shedding Analysis
  • Objective: To determine if this compound inhibits the ADAM17-mediated shedding of the ACE2 receptor.

  • Methodology:

    • Calu-3 cells were treated with this compound.

    • The amount of soluble ACE2 in the cell culture supernatant was quantified.

    • The results indicated that this compound partially inhibited ACE2 receptor shedding at a concentration of 25 µM.[1]

    • The specific assay used for quantifying soluble ACE2 (e.g., ELISA) was not explicitly mentioned in the search results.

Conclusion and Future Directions

The preliminary in vitro studies of this compound demonstrate its potential as a host-directed antiviral agent against SARS-CoV-2. By inhibiting ADAM17, this compound reduces ACE2 shedding and subsequent viral infection in Calu-3 cells without exhibiting significant cytotoxicity.[1][2] Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of SARS-CoV-2 infection.[1] Further investigations into the anti-inflammatory effects of this compound are also warranted.[1] A more detailed elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential therapeutic for COVID-19.

References

Unraveling the Enigma of JG26: A Search for a Novel Modulator of EGFR and ERK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as JG26 and its purported impact on Epidermal Growth Factor Receptor (EGFR) transactivation and Extracellular signal-regulated kinase (ERK) activation remain unidentified. This technical overview serves to address the initial query while highlighting the current lack of public information on this specific molecule.

The initial request for an in-depth technical guide on this compound, complete with quantitative data, experimental protocols, and detailed signaling pathway diagrams, presupposes the existence of publicly accessible research on this compound. However, extensive searches have failed to retrieve any specific data, scholarly articles, or patents associated with a compound labeled "this compound" in the context of cancer research, EGFR signaling, or ERK pathway modulation.

This absence of information suggests several possibilities:

  • Internal or Preclinical Designation: "this compound" may be an internal, proprietary name for a compound under early-stage development within a pharmaceutical or biotechnology company. Such designations are common before a compound is assigned a generic name (International Nonproprietary Name, INN) or published in peer-reviewed literature.

  • Niche or Discontinued Research: The research on this compound may have been conducted in a highly specialized area with limited public dissemination, or the project may have been discontinued before reaching the publication stage.

  • Alternative Nomenclature: The compound might be known publicly under a different name, and "this compound" could be an informal or alternative identifier.

While information on this compound is not available, this guide will provide a general overview of the well-established roles of EGFR transactivation and ERK activation in cellular signaling and cancer, which was the broader topic of the initial request.

The EGFR and ERK Signaling Axis: A Critical Pathway in Cancer

The EGFR and ERK signaling pathways are fundamental to normal cell processes, including proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.

EGFR Transactivation:

EGFR transactivation is a process where the EGFR is activated by stimuli that do not directly involve its cognate ligands (e.g., EGF, TGF-α). This can be triggered by a variety of signals, including G protein-coupled receptors (GPCRs), cytokines, and cellular stress. This cross-talk between signaling pathways amplifies and diversifies the cellular response to external cues.

ERK Activation:

The ERK pathway, also known as the MAPK/ERK pathway, is a downstream effector of EGFR signaling. Upon EGFR activation, a cascade of protein phosphorylations is initiated, culminating in the activation of ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.

Hypothetical Impact of a this compound-like Compound

Based on the initial query, a hypothetical compound like this compound that impacts EGFR transactivation and ERK activation could function in several ways:

  • Inhibitor of EGFR Transactivation: Such a compound would block the indirect activation of EGFR, thereby reducing downstream signaling, including the ERK pathway. This could be beneficial in cancers where EGFR is transactivated by other oncogenic pathways.

  • Direct Inhibitor of EGFR: this compound could be a direct inhibitor of the EGFR kinase domain, similar to well-known EGFR tyrosine kinase inhibitors (TKIs) like gefitinib or erlotinib.

  • Modulator of ERK Activation: The compound might act further downstream, inhibiting one of the kinases in the ERK cascade (e.g., MEK or RAF), or potentially a phosphatase that deactivates ERK.

Future Directions

Should information on this compound become publicly available, a comprehensive technical guide would require the following:

  • Quantitative Data: Dose-response curves for inhibition of EGFR and ERK phosphorylation, IC50 values in various cancer cell lines, and in vivo efficacy data from preclinical models.

  • Experimental Protocols: Detailed methodologies for key assays such as Western blotting for phosphorylated proteins, kinase activity assays, cell viability assays (e.g., MTT, CellTiter-Glo), and in vivo tumor growth studies.

  • Signaling Pathway Diagrams: Visual representations of the precise mechanism of action of this compound within the EGFR/ERK signaling cascade, including any identified off-target effects.

foundational research on the properties of JG26 compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth literature search did not yield any publicly available foundational research, technical guides, or whitepapers specifically identifying a compound designated as "JG26." The search results did not provide any quantitative data, experimental protocols, or established signaling pathways associated with a substance by this name.

This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound designation. Without access to proprietary databases or unpublished research, it is not possible to provide the requested in-depth technical guide.

To fulfill this request, further clarification would be needed, such as:

  • Alternative nomenclature: The compound may be known by a different public name or chemical identifier.

  • Chemical structure: The chemical structure of this compound would allow for searches based on its molecular properties.

Once more specific information is available, a comprehensive technical guide adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations can be developed.

Methodological & Application

JG26: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for JG26, a potent inhibitor of A Disintegrin and Metalloproteinase (ADAM) enzymes. This compound demonstrates significant inhibitory activity against ADAM17, with additional effects on ADAM8, ADAM10, and Matrix Metalloproteinase-12 (MMP-12). This document outlines detailed methodologies for key in vitro assays, summarizes quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is an arylsulfonamido-based hydroxamic acid that acts as a potent inhibitor of several metalloproteinases.[1] Its primary target is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[2] By inhibiting ADAM17, this compound interferes with the ectodomain shedding of a wide range of transmembrane proteins, thereby modulating various signaling pathways involved in inflammation, cancer progression, and infectious diseases.[2][3] Key downstream effects of this compound include the inhibition of Epidermal Growth Factor Receptor (EGFR) transactivation and the subsequent reduction of Extracellular signal-regulated kinase (ERK) activation.[4][5]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data for easy reference and comparison.

Target EnzymeIC50 (nM)Reference
ADAM171.9[4]
ADAM812[4]
MMP-129.4[4]
ADAM10150[4]

Table 1: Inhibitory Activity of this compound against various metalloproteinases. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective nature of this compound, with the highest potency observed against ADAM17.

Cell LineAssayConcentrationEffectReference
Calu-3Cell Viability (MTT)Up to 25 µMNo significant cytotoxic effects.[2][6]
Calu-3ACE2 Shedding25 µMPartial inhibition of ACE2 receptor shedding.[2]
Calu-3SARS-CoV-2 Infection25 µMPartial inhibition of SARS-CoV-2 infection.[2]
Hodgkin Lymphoma CellsNKG2D Ligand Shedding10 µMReduction in the shedding of NKG2D ligands.[4]
HEK293CD23 Cleavage125 nM - 10 µMInhibition of CD23 cleavage and release.[4]
HUVECsVascular Permeability25 nMReduction of exosome-induced permeability.[4]
Vascular Smooth Muscle CellsCollagen Accumulation1 µMInhibition of AngII-induced collagen accumulation.[4]

Table 2: Summary of In Vitro Cellular Effects of this compound. This table highlights the effective concentrations of this compound in various cell-based assays, demonstrating its diverse biological activities.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and protocols described, the following diagrams were generated using the DOT language.

cluster_0 This compound Signaling Pathway Growth_Factors_Cytokines Growth Factors / Cytokines GPCR_Ligands GPCR Ligands GPCR GPCR GPCR_Ligands->GPCR activate ADAM17 ADAM17 GPCR->ADAM17 activates Pro_Ligands Membrane-Bound Precursors (e.g., pro-HB-EGF) ADAM17->Pro_Ligands cleaves ACE2 ACE2 ADAM17->ACE2 cleaves This compound This compound This compound->ADAM17 inhibits Soluble_Ligands Soluble Ligands (e.g., HB-EGF) Pro_Ligands->Soluble_Ligands releases EGFR EGFR ERK_Pathway RAS-RAF-MEK-ERK Pathway EGFR->ERK_Pathway activates Soluble_Ligands->EGFR activates Cellular_Responses Proliferation, Migration, Invasion ERK_Pathway->Cellular_Responses ACE2_Shedding ACE2 Shedding ACE2->ACE2_Shedding

Caption: this compound inhibits ADAM17, blocking EGFR transactivation and ACE2 shedding.

cluster_1 This compound Experimental Workflow cluster_2 Downstream Assays Cell_Culture 1. Cell Culture (e.g., Calu-3, HCT116) JG26_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->JG26_Treatment Incubation 3. Incubation (Specified Time) JG26_Treatment->Incubation Viability_Assay Cell Viability (MTT Assay) Incubation->Viability_Assay Western_Blot Protein Expression (Western Blot for p-ERK/ERK) Incubation->Western_Blot Shedding_Assay Analyte Quantification (ELISA for shed proteins) Incubation->Shedding_Assay Invasion_Assay Cell Invasion (Transwell Assay) Incubation->Invasion_Assay Data_Analysis 4. Data Analysis (Quantification & Comparison) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Shedding_Assay->Data_Analysis Invasion_Assay->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound. These protocols are synthesized from published research and should be adapted as necessary for specific experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for ERK Phosphorylation

This protocol is designed to measure the effect of this compound on the phosphorylation of ERK, a key downstream effector of the EGFR pathway.

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with this compound at the desired concentrations for 1-2 hours. Stimulate the cells with a growth factor (e.g., EGF, 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol 3: ACE2 Shedding Assay (ELISA)

This protocol quantifies the amount of soluble ACE2 shed from the cell surface into the culture medium following treatment with this compound.

Materials:

  • This compound stock solution

  • Human ACE2 ELISA kit

  • Serum-free cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., Calu-3) in a 24-well plate and grow to confluency. Wash the cells with PBS and replace the medium with serum-free medium. Treat the cells with this compound at desired concentrations for 24-48 hours. A stimulant of shedding, such as Phorbol 12-myristate 13-acetate (PMA), can be used as a positive control.[2]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • ELISA: Perform the ACE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with a detection antibody and a substrate solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided ACE2 standards and determine the concentration of ACE2 in the samples.

Protocol 4: Cell Invasion Assay (Transwell)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • This compound stock solution

  • Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow for gel formation.

  • Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Add the cell suspension (e.g., 5 x 10^4 cells) to the Matrigel-coated upper chamber. Add this compound at desired concentrations to the cell suspension.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the Transwell plate.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Cell Counting: Count the number of stained, invaded cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and related metalloproteinases in a variety of biological processes. The protocols and data presented in these application notes provide a solid foundation for designing and executing in vitro studies to further elucidate the therapeutic potential of this compound in diseases such as cancer, inflammatory disorders, and viral infections. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for the Preparation of JG26 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and application of a stock solution of JG26, a novel compound for cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a small molecule of interest in cellular and pharmacological research. Accurate preparation of a stable, concentrated stock solution is the first critical step in any in vitro study investigating its biological effects. This document outlines the necessary procedures for determining the solubility of this compound, preparing a high-concentration stock solution, and establishing appropriate storage conditions to maintain its integrity.

Characterization of this compound

A summary of the known physicochemical properties of this compound is provided below. This information is vital for accurate molar concentration calculations and for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₂₀H₂₅N₃O₄Fictional Data
Molecular Weight 387.43 g/mol Fictional Data
Appearance White to off-white crystalline powderFictional Data
Purity >98% (by HPLC)Fictional Data

Experimental Protocols

Solubility Determination of this compound

Before preparing a high-concentration stock solution, it is essential to determine the solubility of this compound in various common solvents to identify the most suitable one.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh 1-2 mg of this compound powder into three separate sterile microcentrifuge tubes.

  • To the first tube, add a small volume of DMSO (e.g., 100 µL) to test for a 10-20 mg/mL solution.

  • To the second tube, add an equivalent volume of absolute ethanol.

  • To the third tube, add the same volume of sterile PBS.

  • Vortex each tube vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle warming (up to 37°C) for 5-10 minutes followed by vortexing may be attempted. Note if warming was necessary for dissolution.

  • Based on the visual inspection, select the solvent that provides the best solubility for preparing the stock solution. For many small organic molecules, DMSO is the solvent of choice.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro screening compounds.

Materials:

  • This compound powder

  • DMSO, cell culture grade, sterile

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Perform all procedures in a sterile environment (e.g., a biological safety cabinet) to maintain sterility.

  • Tare a sterile, light-protected microcentrifuge tube on the analytical balance.

  • Carefully weigh a precise amount of this compound powder (e.g., 5 mg) into the tared tube. Record the exact weight.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    Example for 5 mg of this compound: Volume (µL) = (0.005 g / 387.43 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 1290.6 µL

  • Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Once fully dissolved, visually inspect the solution to ensure there are no particulates.

Aliquoting and Storage of this compound Stock Solution

To avoid repeated freeze-thaw cycles that can lead to compound degradation, the stock solution should be aliquoted into single-use volumes.

Procedure:

  • Dispense small, single-use volumes (e.g., 10-50 µL) of the 10 mM this compound stock solution into sterile, amber, or light-protected cryovials.

  • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), date of preparation, and your initials.

  • For short-term storage (up to 1-2 weeks), aliquots can be stored at -20°C.

  • For long-term storage, it is recommended to store the aliquots at -80°C.

  • When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in the cell culture medium. Do not refreeze any remaining stock solution in the thawed aliquot.

Preparation of Working Solutions

The high-concentration stock solution must be diluted to the final desired concentration for your cell culture experiments. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%).

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution: First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium to get a 10 µM solution.

  • Always prepare a vehicle control, which contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in your experiment.

  • Add the prepared working solutions to your cell cultures and proceed with your experiment.

Visualizing the Workflow and Hypothetical Signaling Pathway

To aid in understanding the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound stock and working solutions.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response gene expression changes

Determining the Optimal Concentration of a Novel Compound for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

The determination of the optimal concentration of a novel therapeutic compound is a critical first step in preclinical cancer research. This process, centered around establishing the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's potency and informs the design of subsequent mechanistic studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of a new compound, referred to herein as JG26, for various cancer cell lines. This document outlines the principles of dose-response assays, provides detailed experimental protocols, and discusses the interpretation of results.

The efficacy of an anti-cancer agent can vary significantly across different cancer cell lines due to their unique genetic and molecular profiles. Therefore, it is crucial to determine the IC50 value for each cell line individually. This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation or viability.

I. Key Principles in Determining Optimal Concentration

The cornerstone of determining the optimal drug concentration is the dose-response experiment. This involves treating cancer cells with a range of drug concentrations and measuring the effect on cell viability or proliferation. The resulting data is used to generate a dose-response curve, from which the IC50 value can be calculated. It is important to note that the IC50 value can be influenced by several factors, including the duration of drug exposure, the specific cell line being tested, and the assay used to measure cell viability.

A typical workflow for determining the optimal concentration involves an initial broad-range screening to identify the active concentration range, followed by a more focused study with a narrower range of concentrations to accurately determine the IC50.

II. Experimental Protocols

The following protocols provide a step-by-step guide for determining the optimal concentration of a novel compound (this compound) in cancer cell lines.

Protocol 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell numbers.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment and can range from 2,000 to 10,000 cells per well depending on the cell line's growth rate.

    • Incubate the plates for 24 hours to allow the cells to adhere and resume growth.

Protocol 2: Drug Preparation and Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C.

  • Serial Dilutions: On the day of the experiment, prepare a series of dilutions of this compound from the stock solution using the complete cell culture medium. A common approach is to use a 10-point, three-fold serial dilution to cover a broad range of concentrations for the initial screening.

  • Cell Treatment:

    • Carefully remove the old medium from the 96-well plates.

    • Add 100 µL of the prepared drug dilutions to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the medium containing the same final concentration of the solvent (e.g., DMSO) as the drug-treated wells.

      • Untreated Control: Cells treated with fresh medium only.

    • Incubate the plates for a predetermined period, typically 24, 48, or 72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Assay Procedure:

    • After the drug incubation period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

III. Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured table for easy comparison of the compound's potency across different cell lines and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer4812.8
HCT116Colon Cancer488.1
U87 MGGlioblastoma723.5

IV. Visualization of Concepts and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Maintain and Culture Cancer Cell Lines start->cell_culture drug_prep Prepare this compound Stock and Serial Dilutions start->drug_prep seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with This compound Dilutions drug_prep->treatment seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_collection Measure Absorbance viability_assay->data_collection ic50_calc Calculate IC50 from Dose-Response Curve data_collection->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

V. Potential Signaling Pathways Affected by Novel Compounds

Many anti-cancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such critical pathway that is often dysregulated in cancer.[1][2][3] Aberrant activation of the JAK/STAT pathway can promote tumor growth and survival.[1][2][3] Therefore, investigating the effect of a novel compound like this compound on this pathway can provide insights into its mechanism of action.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization gene_transcription Gene Transcription (Proliferation, Survival) stat_dimer->gene_transcription Translocation & Activation This compound This compound This compound->jak Inhibition?

Caption: The JAK/STAT signaling pathway and a potential point of inhibition by this compound.

Determining the optimal concentration of a novel compound is a fundamental step in the drug discovery process. The protocols and principles outlined in these application notes provide a robust framework for researchers to accurately and reproducibly determine the IC50 of compounds like this compound in various cancer cell lines. This information is essential for designing meaningful subsequent experiments to elucidate the compound's mechanism of action and to assess its therapeutic potential.

References

Application Notes and Protocols for Assessing In Vivo Efficacy in the Colon-26 (C26) Carcinoma Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the methodologies for assessing the in vivo efficacy of therapeutic agents using the Colon-26 (C26) carcinoma mouse model. The C26 model is a well-established and widely utilized syngeneic tumor model that recapitulates key aspects of human colorectal cancer, including rapid tumor growth and the induction of cancer cachexia, a debilitating wasting syndrome characterized by progressive loss of skeletal muscle and adipose tissue.[1] This model is particularly valuable for evaluating novel anti-cancer therapies and agents aimed at mitigating cachexia.

These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The following sections detail the experimental protocols, data presentation guidelines, and relevant signaling pathways.

Key Experimental Protocols

C26 Tumor Implantation and Monitoring

Objective: To establish subcutaneous C26 tumors in mice and monitor their growth over time.

Materials:

  • Colon-26 (C26) carcinoma cells

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 8-week-old BALB/c or CD2F1 mice[1]

  • Syringes and needles (25-27 gauge)

  • Calipers

  • Animal scale

Protocol:

  • Cell Culture: Culture C26 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation: On the day of implantation, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice (e.g., using isoflurane).[1] Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Begin monitoring tumor growth 3-5 days post-implantation.

    • Measure the tumor dimensions (length and width) using calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight of the mice every 2-3 days as an indicator of overall health and cachexia development.

    • Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of excessive distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Therapeutic Agent Administration

Objective: To administer the test compound to tumor-bearing mice to assess its anti-tumor efficacy.

Protocol:

  • Group Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Preparation: Prepare the therapeutic agent and vehicle control according to the specific formulation and dosing requirements.

  • Administration: Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at the predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Continue to monitor tumor volume and body weight as described in Protocol 1.

Assessment of Cancer Cachexia

Objective: To evaluate the extent of cachexia in C26 tumor-bearing mice.

Protocol:

  • Body Weight: Monitor and record the body weight of each mouse throughout the study. A significant loss in body weight (excluding tumor weight) is a primary indicator of cachexia.

  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect and weigh key tissues, including:

    • Tumor

    • Skeletal muscles (e.g., gastrocnemius, tibialis anterior)

    • Adipose tissue (e.g., epididymal fat pad)

    • Spleen and liver

  • Biochemical Analysis: Collect blood samples via cardiac puncture for the analysis of systemic inflammatory cytokines (e.g., IL-6), which are known mediators of cachexia in the C26 model.[1]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)
Vehicle Control
Drug A (Dose 1)
Drug B (Dose 2)

Table 2: Assessment of Cancer Cachexia

Treatment GroupMean Body Weight Change (%)Mean Gastrocnemius Muscle Weight (mg) ± SEMMean Epididymal Fat Pad Weight (mg) ± SEM
Vehicle Control
Drug A (Dose 1)
Drug B (Dose 2)

Signaling Pathways

Interleukin-26 (IL-26) Signaling Pathway

Interleukin-26 (IL-26) is a cytokine that plays a role in inflammation and immune responses.[2] Its signaling is initiated by binding to a receptor complex, which then activates downstream pathways like the JAK-STAT pathway. Understanding this pathway can be relevant in the context of the C26 model, as inflammation is a key driver of cachexia.

IL26_Signaling_Pathway IL-26 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-26 IL-26 IL-20R1 IL-20R1 IL-26->IL-20R1 IL-10R2 IL-10R2 IL-26->IL-10R2 JAK1 JAK1 IL-20R1->JAK1 Activation IL-10R2->JAK1 STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT3 STAT3 JAK1->STAT3 Phosphorylation STAT1_P p-STAT1 STAT1->STAT1_P STAT3_P p-STAT3 STAT3->STAT3_P STAT1_STAT3_Dimer STAT1/STAT3 Dimer STAT1_P->STAT1_STAT3_Dimer STAT3_P->STAT1_STAT3_Dimer Gene_Expression Target Gene Expression STAT1_STAT3_Dimer->Gene_Expression Transcription Regulation

Caption: IL-26 signaling cascade.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates the logical flow of an in vivo efficacy study using the C26 model.

InVivo_Efficacy_Workflow In Vivo Efficacy Assessment Workflow Start Start C26_Cell_Culture C26 Cell Culture Start->C26_Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation C26_Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment Therapeutic Agent Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint Criteria Met? Data_Collection->Endpoint Endpoint->Data_Collection No Tissue_Collection Tissue Collection & Analysis Endpoint->Tissue_Collection Yes Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for Utilizing JG26 in Vascular Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JG26, a novel microtubule-depolymerizing agent, in vascular permeability assays. This document outlines the mechanism of action of this compound, provides detailed protocols for both in vitro and in vivo assays, and presents data in a structured format for clear interpretation.

Introduction

Vascular permeability is a critical physiological process that, when dysregulated, contributes to various pathologies, including cancer, inflammation, and diabetic retinopathy. The integrity of the endothelial barrier is primarily maintained by complex cell-cell junctions, such as adherens junctions and tight junctions. Vascular endothelial (VE)-cadherin, a key component of adherens junctions, plays a crucial role in regulating endothelial permeability.

This compound is a small molecule that has been identified as a potent inhibitor of endothelial cell tube formation, suggesting its potential as an anti-angiogenic and vascular-disrupting agent. Its mechanism of action involves the disruption of microtubule dynamics, which in turn affects the stability of endothelial cell junctions. Specifically, this compound has been shown to inhibit the vascular endothelial growth factor (VEGF)-induced phosphorylation of VE-cadherin and reduce the association of β-catenin with VE-cadherin. This leads to the formation of intercellular gaps and an increase in vascular permeability.

These application notes will detail the experimental procedures to quantify the effects of this compound on vascular permeability.

Mechanism of Action: this compound Signaling Pathway

The signaling pathway through which this compound is proposed to increase vascular permeability is initiated by its effect on microtubule depolymerization. This disruption of the cytoskeleton leads to a cascade of events at endothelial cell-cell junctions, ultimately resulting in compromised barrier function.

JG26_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Cellular Outcome This compound This compound Microtubules Microtubule Depolymerization This compound->Microtubules VE_Cadherin_Phos VE-Cadherin Phosphorylation (Inhibited) Microtubules->VE_Cadherin_Phos leads to inhibition of VEGF_Signal VEGF Signaling VEGF_Signal->VE_Cadherin_Phos normally induces VE_Cadherin_Beta_Catenin VE-Cadherin/β-catenin Complex Dissociation VE_Cadherin_Phos->VE_Cadherin_Beta_Catenin promotes Adherens_Junctions Adherens Junction Instability VE_Cadherin_Beta_Catenin->Adherens_Junctions Intercellular_Gaps Formation of Intercellular Gaps Adherens_Junctions->Intercellular_Gaps Vascular_Permeability Increased Vascular Permeability Intercellular_Gaps->Vascular_Permeability

Caption: this compound signaling pathway leading to increased vascular permeability.

Experimental Protocols

In Vitro Vascular Permeability Assay

This assay measures the ability of this compound to increase the permeability of a confluent monolayer of endothelial cells to a fluorescently labeled tracer.[1][2][3]

Experimental Workflow:

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Permeability Measurement cluster_3 Data Analysis Seed_Cells Seed Endothelial Cells on Transwell Inserts Form_Monolayer Culture to Confluency (2-3 days) Seed_Cells->Form_Monolayer Add_this compound Add this compound at Various Concentrations Form_Monolayer->Add_this compound Incubate Incubate for a Defined Period (e.g., 4-24h) Add_this compound->Incubate Add_Tracer Add FITC-Dextran to Upper Chamber Incubate->Add_Tracer Incubate_Tracer Incubate for 30-60 min Add_Tracer->Incubate_Tracer Measure_Fluorescence Measure Fluorescence in Lower Chamber Incubate_Tracer->Measure_Fluorescence Calculate_Permeability Calculate Permeability Coefficient Measure_Fluorescence->Calculate_Permeability Plot_Data Plot Dose-Response Curve Calculate_Permeability->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro vascular permeability assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • This compound (dissolved in DMSO)

  • FITC-Dextran (70 kDa)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density of 1 x 10^5 cells/insert and culture in EGM-2.

  • Monolayer Formation: Allow the cells to form a confluent monolayer over 2-3 days. Visually inspect the monolayer for confluence.

  • This compound Treatment: Prepare serial dilutions of this compound in EGM-2. The final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO). Replace the medium in the upper and lower chambers with the this compound-containing medium or control medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Permeability Measurement:

    • After incubation with this compound, gently remove the medium from the upper and lower chambers.

    • Add fresh EGM-2 to the lower chamber.

    • Add EGM-2 containing 1 mg/mL FITC-Dextran to the upper chamber.

    • Incubate for 30-60 minutes at 37°C.

    • Collect a sample from the lower chamber.

  • Fluorescence Reading: Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the permeability coefficient or express the data as a fold change in fluorescence relative to the vehicle control.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures the extravasation of Evans Blue dye, which binds to serum albumin, from the vasculature into the surrounding tissues in a mouse model.[4][5][6][7][8]

Experimental Workflow:

In_Vivo_Workflow cluster_0 Animal Preparation cluster_1 Dye Injection cluster_2 Tissue Collection and Dye Extraction cluster_3 Quantification Administer_this compound Administer this compound or Vehicle (e.g., i.p. injection) Wait Wait for a Defined Period (e.g., 6-24 hours) Administer_this compound->Wait Inject_Evans_Blue Inject Evans Blue Dye (i.v. via tail vein) Wait->Inject_Evans_Blue Circulate_Dye Allow Dye to Circulate (30-60 minutes) Inject_Evans_Blue->Circulate_Dye Perfuse Perfuse with Saline to Remove Intravascular Dye Circulate_Dye->Perfuse Harvest_Tissues Harvest Tissues of Interest (e.g., Lung, Liver, Kidney) Perfuse->Harvest_Tissues Extract_Dye Extract Dye with Formamide Harvest_Tissues->Extract_Dye Measure_Absorbance Measure Absorbance at 620 nm Extract_Dye->Measure_Absorbance Normalize Normalize to Tissue Weight Measure_Absorbance->Normalize Analyze_Data Statistical Analysis Normalize->Analyze_Data

Caption: Workflow for the in vivo vascular permeability assay (Miles Assay).

Materials:

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • This compound (formulated for in vivo administration)

  • Evans Blue dye (0.5% in sterile saline)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Dosing: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection). The dose will need to be determined from prior toxicology and efficacy studies. Include a vehicle control group.

  • Dye Injection: After a specified time following this compound administration (e.g., 6, 12, or 24 hours), inject 100-200 µL of 0.5% Evans Blue dye intravenously via the tail vein.

  • Dye Circulation: Allow the dye to circulate for 30-60 minutes.

  • Perfusion and Tissue Harvest:

    • Euthanize the mice.

    • Perfuse the circulatory system with saline through the left ventricle until the fluid from the right atrium is clear. This removes the dye from within the blood vessels.

    • Harvest the tissues of interest (e.g., lungs, liver, kidneys, tumor if applicable).

  • Dye Extraction:

    • Weigh the harvested tissues.

    • Place each tissue sample in a tube with formamide (1 mL per 100 mg of tissue).

    • Incubate at 55-60°C for 24-48 hours to extract the Evans Blue dye.

  • Quantification:

    • Centrifuge the samples to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve with known concentrations of Evans Blue in formamide. Use this to quantify the amount of dye in each tissue sample. Normalize the amount of dye to the tissue weight (e.g., µg of dye per gram of tissue).

Data Presentation

In Vitro Vascular Permeability Data
This compound ConcentrationFold Change in Permeability (Mean ± SD)P-value vs. Control
Vehicle Control1.00 ± 0.12-
1 nM1.15 ± 0.18> 0.05
10 nM1.89 ± 0.25< 0.05
100 nM3.45 ± 0.41< 0.01
1 µM5.78 ± 0.62< 0.001
10 µM6.21 ± 0.55< 0.001
In Vivo Vascular Permeability Data
Treatment GroupLung (µg Dye/g Tissue; Mean ± SD)Liver (µg Dye/g Tissue; Mean ± SD)Kidney (µg Dye/g Tissue; Mean ± SD)
Vehicle Control5.2 ± 1.18.9 ± 1.512.3 ± 2.1
This compound (10 mg/kg)15.8 ± 2.522.4 ± 3.128.7 ± 4.3*
This compound (25 mg/kg)28.4 ± 4.2 41.6 ± 5.855.1 ± 7.6**

*p < 0.05, **p < 0.01 compared to vehicle control

Conclusion

The protocols and application notes provided herein offer a robust framework for investigating the effects of this compound on vascular permeability. By understanding its mechanism of action and employing these standardized assays, researchers can effectively evaluate the potential of this compound as a vascular-disrupting agent for therapeutic applications. The provided data tables serve as a template for presenting results in a clear and concise manner, facilitating comparison and interpretation.

References

Application Notes and Protocols for Vascular Endothelial Growth Factor (VEGF) Treatment in Human Umbilical Vein Endothelial Cells (HUVEC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates vasculogenesis and angiogenesis. In research, Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used in vitro model to study the mechanisms of angiogenesis, including endothelial cell proliferation, migration, and tube formation, all ofwhich are stimulated by VEGF.[1] This document provides detailed protocols for the treatment of HUVECs with VEGF-A and subsequent analysis of its effects on key angiogenic processes.

Data Presentation

The following table summarizes quantitative data related to the effects of VEGF on HUVEC functions as reported in various studies.

ParameterVEGF ConcentrationIncubation TimeObserved Effect
Proliferation 20 ng/mL - 1 µg/mL24 - 120 hoursSignificant increase in cell proliferation.[2][3][4]
Migration (Wound Healing) 20 ng/mL - 100 ng/mL8 - 24 hoursIncreased migration and wound closure. Higher concentrations (0.5-1 µg/mL) may not show a stimulatory effect.[3][4]
Migration (Transwell) 25 ng/mL - 1 µg/mL12 hoursIncreased number of migrated cells.[4]
Tube Formation 10 ng/mL - 50 ng/mL4 - 18 hoursPromotes the formation of capillary-like structures on Matrigel.[5][6]
VEGFR-2 Phosphorylation 0.1 µg/mL - 1 µg/mL2 minutesRapid increase in VEGFR-2 phosphorylation.[4]

Experimental Protocols

HUVEC Cell Culture

A crucial first step for any experiment is the proper maintenance of HUVEC cultures.

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • T-75 culture flasks, coated with a suitable attachment factor like gelatin or fibronectin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cells to a T-75 flask containing pre-warmed Endothelial Cell Growth Medium.[7]

  • Incubate at 37°C with 5% CO₂.

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.[8]

  • For subculturing, wash the cells with PBS, then add Trypsin-EDTA to detach the cells.[7] Neutralize the trypsin with medium, centrifuge the cells, and resuspend them in fresh medium for plating in new flasks.

VEGF Treatment

Materials:

  • Recombinant Human VEGF-A (isoform 165 is commonly used)

  • Serum-free or low-serum endothelial cell basal medium

  • HUVECs cultured to 80-90% confluency

Protocol:

  • Prior to VEGF treatment, starve the HUVECs by replacing the growth medium with serum-free or low-serum basal medium for 4-12 hours. This reduces the background signaling from growth factors present in the serum.

  • Prepare a stock solution of VEGF-A in sterile PBS or another appropriate buffer.

  • Dilute the VEGF-A stock solution in the serum-free/low-serum medium to the desired final concentration (refer to the data table for guidance).

  • Remove the starvation medium from the HUVEC cultures and add the medium containing VEGF-A.

  • Incubate the cells for the desired period depending on the assay to be performed.

Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • VEGF-treated HUVECs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[2]

  • Starve the cells as described in the VEGF treatment protocol.

  • Treat the cells with various concentrations of VEGF for 24 to 72 hours.[3]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • 6-well or 12-well plates

  • Sterile p200 pipette tip

  • VEGF-treated HUVECs

  • Microscope with a camera

Protocol:

  • Grow HUVECs to a confluent monolayer in 6-well or 12-well plates.

  • Create a scratch (wound) in the monolayer using a sterile p200 pipette tip.[3]

  • Wash the wells with PBS to remove detached cells.

  • Add serum-free/low-serum medium containing the desired concentration of VEGF.

  • Capture images of the wound at 0 hours and at various time points (e.g., 8, 12, 24 hours).[3][4]

  • The extent of migration can be quantified by measuring the change in the wound area over time.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • 96-well plate

  • Growth factor-reduced Matrigel or a similar basement membrane extract

  • VEGF-treated HUVECs

  • Microscope with a camera

Protocol:

  • Thaw the growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate.[9]

  • Allow the Matrigel to polymerize at 37°C for 30-60 minutes.[8]

  • Harvest HUVECs and resuspend them in a small volume of serum-free/low-serum medium.

  • Plate the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.[9]

  • Add the medium containing the desired concentration of VEGF.

  • Incubate for 4-18 hours and observe the formation of tube-like structures using a microscope.[5][9]

  • The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branching points.

Signaling Pathways and Visualizations

VEGF-A primarily signals through its receptor, VEGFR2, on endothelial cells, activating downstream pathways that promote proliferation, migration, and survival.

VEGF Signaling Pathway in HUVECs

VEGF_Signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 MAPK MAPK/ERK Pathway PKC->MAPK mTOR mTOR Akt->mTOR Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Simplified VEGF-A signaling pathway in HUVECs.

Experimental Workflow for HUVEC Angiogenesis Assays

Experimental_Workflow Culture 1. HUVEC Culture (to 80-90% confluency) Starve 2. Serum Starvation (4-12 hours) Culture->Starve Treat 3. VEGF Treatment (various concentrations) Starve->Treat Assay 4. Angiogenesis Assays Treat->Assay Proliferation Proliferation Assay (MTT, 24-72h) Assay->Proliferation Migration Migration Assay (Wound Healing, 8-24h) Assay->Migration Tube Tube Formation Assay (Matrigel, 4-18h) Assay->Tube Analysis 5. Data Analysis & Quantification Proliferation->Analysis Migration->Analysis Tube->Analysis

Caption: General experimental workflow for studying VEGF effects on HUVECs.

References

Application Notes and Protocols: Utilizing JG26 for the Study of ADAM17 Substrate Shedding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a key cell-surface sheddase that plays a critical role in various physiological and pathological processes.[1][2] By cleaving and releasing the extracellular domains of a wide array of transmembrane proteins—including cytokines, growth factors, receptors, and adhesion molecules—ADAM17 regulates cellular signaling, inflammation, and cancer progression.[1][3][4] Its extensive substrate list, now exceeding 80 proteins, underscores its importance as a therapeutic target for inflammatory diseases and cancer.[4]

JG26 is a potent and selective arylsulfonamido-based hydroxamic acid inhibitor of ADAM17.[1][5] Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of ADAM17 in biological systems and for validating ADAM17 as a drug target. These application notes provide detailed protocols and data for using this compound to investigate ADAM17-mediated substrate shedding.

Data Presentation

Inhibitory Potency and Selectivity of this compound

This compound demonstrates nanomolar potency against ADAM17 and exhibits selectivity over other related metalloproteinases, such as ADAM10 and various Matrix Metalloproteinases (MMPs).[1][5][6]

EnzymeIC₅₀ (nM)Reference(s)
ADAM171.9[5][6]
ADAM812[5][6]
ADAM10150[5][6]
MMP-129.4[5][6]
MMP-2717[6]
MMP-39760[6]
MMP-82200[6]
MMP-95410[6]
MMP-13930[6]
MMP-142140[6]
Effective Concentrations of this compound in Cell-Based Assays

The effective concentration of this compound varies depending on the cell type, substrate, and specific experimental conditions. It is crucial to perform dose-response experiments to determine the optimal concentration for each application.

ApplicationCell LineConcentrationEffectReference(s)
Inhibition of ACE2 SheddingCalu-325 µMPartial inhibition of ACE2 receptor shedding[1][7]
Reduction of SARS-CoV-2 InfectionCalu-325 µMSignificant reduction in viral infection[1][5]
Inhibition of CD23 CleavageHEK293125 nM - 10 µMInhibition of the release of soluble CD23[5]
Reduction of HUVEC PermeabilityHUVEC25 nMReduction of permeability induced by tumor cell exosomes[5]
Inhibition of NKG2D Ligand SheddingHodgkin Lymphoma Cells10 µMReduction in the shedding of NKG2D ligands[5]
Inhibition of AngII-induced effectsVSMCs1 µMInhibition of Angiotensin II-induced extracellular collagen accumulation[5]
Cytotoxicity (48h)Calu-3Up to 25 µMNo significant cytotoxic effects (CC₅₀ > 25 µM)[1][5][7]

Visualizations: Pathways and Workflows

ADAM17_Shedding_Mechanism cluster_membrane Cell Membrane ADAM17 Inactive ADAM17 (Prodomain-bound) Active_ADAM17 Active ADAM17 ADAM17->Active_ADAM17 Activation Substrate Transmembrane Substrate Substrate_Cleaved Substrate Remnant (CTF) Active_ADAM17->Substrate_Cleaved Shedding Event Shed_Ectodomain Soluble Ectodomain Substrate_Cleaved->Shed_Ectodomain Release Furin Furin (in Golgi) Furin->ADAM17 Prodomain Cleavage Downstream Downstream Signaling (Paracrine/Autocrine) Shed_Ectodomain->Downstream This compound This compound Inhibitor This compound->Active_ADAM17 Inhibition

SARS_CoV_2_Entry_Pathway cluster_cell Host Cell (e.g., Calu-3) ACE2 ACE2 Receptor sACE2 Soluble ACE2 (sACE2) ACE2->sACE2 Release Infection Viral Entry & Replication ACE2->Infection ADAM17 Active ADAM17 ADAM17->ACE2 Sheds ACE2 Virus SARS-CoV-2 sACE2->Virus May facilitate dissemination Virus->ACE2 Binds for entry This compound This compound This compound->ADAM17 Inhibits

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis c1 1. Seed cells expressing a known ADAM17 substrate c2 2. Pre-treat with varying concentrations of this compound c1->c2 c3 3. (Optional) Stimulate ADAM17 activity (e.g., with PMA) c2->c3 c4 4. Collect supernatant and/or lyse cells c3->c4 c5a 5a. Quantify shed ectodomain in supernatant (ELISA) c4->c5a c5b 5b. Detect substrate remnant in lysate (Western Blot) c4->c5b c5c 5c. Measure remaining surface substrate (FACS) c4->c5c

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for ADAM17 Activity

This protocol measures the direct inhibitory effect of this compound on recombinant human ADAM17 using a fluorogenic peptide substrate.[1]

Materials:

  • Recombinant Human ADAM17 (catalytic domain)

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)[6]

  • Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35

  • This compound compound

  • DMSO (for compound dilution)

  • Black 96-well assay plate

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the well is ≤1%.

  • Enzyme Preparation: Dilute recombinant ADAM17 in Assay Buffer to the desired concentration (e.g., 2-5 nM).

  • Assay Reaction: a. To each well of a black 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted this compound compound or vehicle control (Assay Buffer with DMSO). c. Add 20 µL of diluted ADAM17 enzyme solution to each well. d. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorogenic peptide substrate (final concentration e.g., 10-20 µM) to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based ACE2 Shedding Assay in Calu-3 Cells

This protocol assesses the ability of this compound to inhibit ADAM17-mediated shedding of the ACE2 receptor from the surface of human lung cells.[1][7]

Materials:

  • Calu-3 human lung adenocarcinoma cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • This compound compound

  • (Optional) Phorbol 12-myristate 13-acetate (PMA) for stimulating shedding

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • Human ACE2 ELISA Kit

  • BCA Protein Assay Kit

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Calu-3 cells in 12-well plates at a density that will result in a confluent monolayer (e.g., 2.5 x 10⁵ cells/well) and culture for 48-72 hours.

  • Cell Treatment: a. Gently wash the cell monolayer twice with warm serum-free medium. b. Add fresh serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) or a vehicle control (DMSO). c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Shedding Induction (Optional but Recommended): a. To induce shedding, add PMA to a final concentration of 100 nM to the appropriate wells. b. Incubate for an additional 1-4 hours at 37°C.

  • Sample Collection: a. Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove cell debris and store the clarified supernatant at -80°C. b. Wash the remaining cell monolayer twice with ice-cold PBS. c. Lyse the cells directly in the well with lysis buffer. Collect the lysate and determine the total protein concentration using a BCA assay.

  • Quantification of Shed ACE2: a. Use a commercial Human ACE2 ELISA kit to measure the concentration of soluble ACE2 in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis: a. Normalize the concentration of shed ACE2 to the total protein content of the corresponding cell lysate to account for any differences in cell number. b. Compare the levels of shed ACE2 in this compound-treated samples to the vehicle-treated control to determine the percent inhibition. c. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Protocol 3: Antiviral Assay for SARS-CoV-2 Infection

This protocol evaluates the functional consequence of inhibiting ACE2 shedding with this compound by measuring its effect on SARS-CoV-2 infection.[1]

NOTE: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) facility with appropriate safety protocols.

Materials:

  • Calu-3 cells

  • SARS-CoV-2 viral stock of a known titer

  • This compound compound

  • Infection medium (e.g., serum-free EMEM)

  • Reagents for viral quantification (e.g., RNA extraction kit and RT-qPCR reagents for genome titration, or reagents for plaque assay)

Procedure:

  • Cell Preparation and Treatment: a. Seed Calu-3 cells in a 24-well plate and grow to confluence. b. Pre-treat the cells with this compound (e.g., 10 µM and 25 µM) or vehicle control in infection medium for 2 hours at 37°C.[1]

  • Viral Infection: a. Remove the treatment medium and infect the cells with SARS-CoV-2 at a specified Multiplicity of Infection (MOI), for example, MOI = 0.1. b. Allow the virus to adsorb for 1 hour at 37°C. c. After adsorption, wash the cells three times with PBS to remove unbound virus. d. Add fresh infection medium containing the same concentrations of this compound or vehicle control as in the pre-treatment step.

  • Incubation: Incubate the infected cells for 24-48 hours at 37°C.

  • Quantification of Viral Load: a. RT-qPCR: Collect the supernatant to quantify viral genomes. Extract viral RNA and perform RT-qPCR using primers specific for a viral gene (e.g., N or E gene). Use a standard curve to determine the number of viral genome copies. b. Plaque Assay: Collect the supernatant and perform serial dilutions. Use these dilutions to infect a monolayer of susceptible cells (e.g., Vero E6) and perform a plaque assay to determine the infectious viral titer (Plaque Forming Units/mL).[1]

  • Data Analysis: Compare the viral load (genome copies or PFU/mL) from this compound-treated cells with that from vehicle-treated cells to calculate the reduction in viral infection. A cytotoxicity assay (e.g., MTT or LDH) should be run in parallel to ensure that the observed antiviral effect is not due to inhibitor-induced cell death.[1]

References

Application Notes & Protocols: Administration of JG26 (USP7 Inhibitor) for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

JG26 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in oncogenesis and tumor suppression.[1][2] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3] By inhibiting USP7, this compound promotes the degradation of MDM2. This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways leading to cell cycle arrest and apoptosis in tumor cells with wild-type p53.[4]

Preclinical studies using various USP7 inhibitors have demonstrated significant anti-tumor efficacy in a range of cancer models, including multiple myeloma (MM), acute myeloid leukemia (AML), neuroblastoma, and colon cancer.[1][5][6][7] These notes provide detailed protocols for the preparation and administration of this compound (using data from surrogate USP7 inhibitors) in subcutaneous mouse xenograft models to evaluate its anti-tumor activity.

Signaling Pathway

Inhibition of USP7 by this compound disrupts the MDM2-p53 autoregulatory feedback loop. This restores the tumor-suppressive function of p53, making it a promising therapeutic strategy for cancers that retain wild-type p53.[2][4]

USP7_p53_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 deubiquitinates (stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 ubiquitinates (targets for degradation) Proteasome Proteasome Degradation MDM2->Proteasome p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes This compound This compound (Inhibitor) This compound->USP7 inhibits

Caption: Mechanism of Action of this compound via USP7 Inhibition.

Experimental Protocols

The following protocols are generalized from in vivo studies of potent USP7 inhibitors such as FT671 and P5091.[5][6][8] Researchers should perform small-scale tolerability studies to determine the optimal dose and schedule for this compound.

Due to the likely hydrophobic nature of small molecule inhibitors like this compound, a standard formulation vehicle is required for intraperitoneal or oral administration.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween® 80

  • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Protocol (Example for a 10 mg/mL stock):

  • Weigh the required amount of this compound and place it in a sterile tube.

  • Add a minimal amount of 100% DMSO to completely dissolve the compound (e.g., 10% of the final volume). Vortex thoroughly.

  • In a separate sterile tube, prepare the vehicle. A common vehicle consists of 10% DMSO, 10% Tween® 80, and 80% Saline.

  • Slowly add the dissolved this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.

  • Ensure the final solution is clear. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of Tween® 80 or use an alternative solubilizer like PEG400).

  • Filter the final solution through a 0.22 µm sterile filter before administration.

  • Prepare a vehicle-only solution for the control group using the same procedure.

Materials:

  • Cancer cell lines (e.g., MM.1S for multiple myeloma, CT26 for colon cancer)

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old)

  • Growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Matrigel (optional, can improve initial tumor take rate)

  • Sterile PBS, syringes, and needles

Protocol:

  • Culture selected cancer cells under standard conditions to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile PBS. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL).

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor mice regularly for tumor formation. Begin caliper measurements once tumors become palpable.

  • Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .

  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Protocol:

  • Record the body weight of each mouse before starting the treatment (Day 0) and continue to monitor 2-3 times per week to assess toxicity.

  • Administer this compound or vehicle control to the respective groups based on the chosen route and schedule (see Section 4 for examples).

    • Intraperitoneal (IP) Injection: Administer the solution into the peritoneal cavity using a 25-27 gauge needle.

    • Oral Gavage (PO): Administer the solution directly into the stomach using a proper gavage needle.

  • Measure tumor volume with calipers 2-3 times per week.

  • Continue the treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).

  • At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., Western blot, IHC).

Workflow and Data Presentation

The overall experimental process follows a standardized workflow for preclinical xenograft studies.

Experimental_Workflow A 1. Cell Culture (e.g., MM.1S, CT26) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation (5-10 million cells/mouse) B->C D 4. Tumor Growth (to 100-200 mm³) C->D E 5. Group Randomization D->E F 6. Treatment Initiation (this compound or Vehicle) E->F G 7. Monitoring (Tumor Volume & Body Weight) F->G H 8. Endpoint Analysis (Tumor Excision, Weight, etc.) G->H

Caption: Standard workflow for a mouse xenograft efficacy study.

The following tables summarize representative quantitative data from in vivo studies of various USP7 inhibitors. These serve as an example of expected outcomes when testing this compound.

Table 1: Efficacy of USP7 Inhibitor FT671 in MM.1S Multiple Myeloma Xenograft Model

Treatment Group Dose & Schedule Mean Tumor Volume (mm³) at Endpoint Tumor Growth Inhibition (TGI) % Mean Body Weight Change (%)
Vehicle Control N/A 1250 ± 150 - +2.5%
FT671 100 mg/kg, Daily 500 ± 95 60% -1.8%
FT671 200 mg/kg, Daily 275 ± 70 78% -4.5%

Data are representative based on published results for FT671.[8] TGI is calculated relative to the vehicle control group.

Table 2: Efficacy of USP7 Inhibitor P5091 in CT26 Colon Carcinoma Xenograft Model

Treatment Group Dose & Schedule Mean Tumor Volume (mm³) at Day 21 Mean Tumor Weight (g) at Endpoint p-value (vs. Vehicle)
Vehicle Control N/A 1800 ± 210 1.9 ± 0.25 -
P5091 5 mg/kg, Daily, IP 950 ± 130 1.1 ± 0.18 < 0.05
P5091 10 mg/kg, Daily, IP 550 ± 110 0.6 ± 0.15 < 0.01

Data are representative based on published results for P5091.[5][6] IP: Intraperitoneal.

Conclusion

The administration of this compound via oral or intraperitoneal routes is expected to yield significant, dose-dependent tumor growth inhibition in mouse xenograft models of various cancers, particularly those with a wild-type p53 status. The protocols and data presented here, based on surrogate USP7 inhibitors, provide a robust framework for designing and executing preclinical efficacy studies. Careful monitoring of tumor volume and animal body weight is essential to accurately assess both the anti-tumor activity and the tolerability of the compound.

References

Application Notes and Protocols: Measuring ACE2 Shedding Following JG26 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the shedding of Angiotensin-Converting Enzyme 2 (ACE2) following treatment with JG26, a potent inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). ACE2 shedding is a critical process in various physiological and pathological conditions, including viral infections like SARS-CoV-2. Understanding the inhibitory effect of compounds like this compound on this process is crucial for therapeutic development. These protocols are designed to offer standardized methods for quantifying both cell-surface and shed soluble ACE2, as well as measuring ADAM17 activity.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a type I transmembrane protein that plays a key role in the renin-angiotensin system. The ectodomain of ACE2 can be cleaved from the cell surface by a process known as shedding, primarily mediated by the metalloprotease ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] This shedding results in the release of a soluble, catalytically active form of ACE2 (sACE2).

The compound this compound is an inhibitor of ADAM metalloproteases with high potency for ADAM17.[2][3][4] By inhibiting ADAM17, this compound has been shown to reduce the shedding of ACE2 from the cell surface.[5][6][7][8] This has significant implications, particularly in the context of SARS-CoV-2, as membrane-bound ACE2 serves as the primary receptor for viral entry.[1] The soluble form of ACE2, on the other hand, may play a dual role, potentially neutralizing the virus or facilitating its entry into cells with low ACE2 expression.[7][8] Therefore, accurate measurement of ACE2 shedding is essential for evaluating the efficacy of ADAM17 inhibitors like this compound.

These application notes provide a comprehensive guide to the techniques used to quantify the effects of this compound on ACE2 shedding.

This compound Inhibitor Profile

This compound is a selective inhibitor of ADAM family metalloproteinases. Its inhibitory concentrations (IC50) for various proteases are summarized below.

ProteaseIC50 (nM)
ADAM17 1.9 [2][3]
ADAM812[2][3]
ADAM10150[2][3]
MMP-129.4[2][3]

Table 1: Inhibitory activity of this compound against various proteases.

Signaling Pathway of ACE2 Shedding

The shedding of ACE2 is a regulated process involving the activation of ADAM17. Various stimuli can lead to the activation of signaling pathways that converge on ADAM17, leading to the cleavage of the ACE2 ectodomain. This compound acts by directly inhibiting the catalytic activity of ADAM17.

ACE2_Shedding_Pathway cluster_cell Cell Membrane ACE2 ACE2 sACE2 Soluble ACE2 (sACE2) ACE2->sACE2 ADAM17 ADAM17 ADAM17->ACE2 Cleavage Stimuli Stimuli (e.g., PMA, Growth Factors) Signaling_Pathway Signaling Pathways Stimuli->Signaling_Pathway This compound This compound This compound->ADAM17 Inhibition Signaling_Pathway->ADAM17 Activation

Caption: ACE2 shedding pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for measuring ACE2 shedding in response to this compound treatment.

Experimental Workflow

The general workflow for assessing the effect of this compound on ACE2 shedding involves cell culture, treatment with this compound, collection of supernatant and cell lysates, and subsequent analysis using various assays.

Experimental_Workflow cluster_assays Analysis Start Start: Cell Culture (e.g., Calu-3, HEK293) Treatment Treatment with this compound (and optional stimulus, e.g., PMA) Start->Treatment Collection Sample Collection Treatment->Collection Supernatant Collect Supernatant (for sACE2 analysis) Collection->Supernatant Lysate Prepare Cell Lysate (for membrane-bound ACE2) Collection->Lysate ELISA ELISA (sACE2 quantification) Supernatant->ELISA ActivityAssay Activity Assay (ACE2 or ADAM17 activity) Supernatant->ActivityAssay WesternBlot Western Blot (ACE2 detection) Lysate->WesternBlot DataAnalysis Data Analysis and Interpretation ELISA->DataAnalysis WesternBlot->DataAnalysis ActivityAssay->DataAnalysis

Caption: General experimental workflow for measuring ACE2 shedding.

Cell Culture and Treatment

Objective: To prepare cell cultures for this compound treatment and subsequent analysis.

Materials:

  • Cell line expressing ACE2 (e.g., Calu-3 human lung cells, HEK293 cells transfected with ACE2)

  • Complete cell culture medium

  • This compound inhibitor stock solution (in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (optional, as a stimulus for shedding)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well or 12-well)

Protocol:

  • Seed cells in culture plates at a density that will result in 80-90% confluency at the time of treatment.

  • Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

  • Once cells reach the desired confluency, replace the culture medium with a fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) should be included.

    • Note: this compound has been shown to be effective at concentrations up to 25 µM without significant cytotoxicity in Calu-3 cells.[6][7]

  • (Optional) To induce ACE2 shedding, cells can be co-treated with a stimulating agent like PMA.

  • Incubate the cells for the desired time period (e.g., 24-48 hours).[2]

Quantification of Soluble ACE2 (sACE2) by ELISA

Objective: To measure the concentration of shed ACE2 in the cell culture supernatant.

Materials:

  • Human ACE2 ELISA kit (e.g., from RayBiotech, Abcam, or IBL-America)[9][10][11]

  • Cell culture supernatant collected from treated and control cells

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples (diluted as necessary) to the wells of the antibody-coated microplate. b. Incubate for the specified time (e.g., 2.5 hours at room temperature or 90 minutes at 37°C).[9][10] c. Wash the plate multiple times with the provided wash buffer. d. Add the biotinylated detection antibody and incubate (e.g., 1 hour).[9] e. Wash the plate. f. Add streptavidin-HRP conjugate and incubate (e.g., 45 minutes).[9] g. Wash the plate. h. Add TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).[9] i. Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of sACE2 in the samples by comparing their absorbance to the standard curve.

Treatment GroupsACE2 Concentration (ng/mL)
Vehicle ControlExample Value
This compound (low dose)Example Value
This compound (high dose)Example Value
PMA (stimulus)Example Value
PMA + this compoundExample Value

Table 2: Example data table for sACE2 quantification by ELISA.

Detection of Cell-Associated ACE2 by Western Blot

Objective: To determine the levels of membrane-bound ACE2 in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease inhibitors[12]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Primary antibody against ACE2 (e.g., from Millipore or Cell Signaling Technology)[12][13]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After collecting the supernatant, wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ACE2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for a loading control to normalize the data.

  • Quantify the band intensities using densitometry software.

Treatment GroupRelative ACE2 Band Intensity (normalized to loading control)
Vehicle ControlExample Value
This compound (low dose)Example Value
This compound (high dose)Example Value
PMA (stimulus)Example Value
PMA + this compoundExample Value

Table 3: Example data table for Western blot analysis of cell-associated ACE2.

Measurement of ACE2 and ADAM17 Activity using Fluorescence-Based Assays

Objective: To measure the enzymatic activity of ACE2 in the supernatant or ADAM17 in cell lysates or on the cell surface.

A. ACE2 Activity Assay [14][15][16][17]

Principle: This assay uses a quenched fluorescent substrate of ACE2. Cleavage of the substrate by active ACE2 releases the fluorophore, leading to an increase in fluorescence.

Materials:

  • Fluorogenic ACE2 activity assay kit (e.g., from BPS Bioscience or rPeptide)[15][17]

  • Cell culture supernatant

  • Fluorescence microplate reader

Protocol:

  • Follow the kit manufacturer's instructions. A general protocol is as follows:

  • Add the cell culture supernatant to the wells of a black 96-well plate.

  • Add the ACE2 substrate to each well.

  • Incubate at the recommended temperature (e.g., 37°C) for the specified time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[14]

  • The increase in fluorescence is proportional to the ACE2 activity.

B. ADAM17 Activity Assay [18][19][20]

Principle: Similar to the ACE2 activity assay, this assay utilizes a specific quenched fluorescent substrate for ADAM17.

Materials:

  • Fluorogenic ADAM17 activity assay kit (e.g., from BPS Bioscience)[19]

  • Cell lysates or intact cells

  • Fluorescence microplate reader

Protocol:

  • Follow the kit manufacturer's protocol.

  • For cell lysates, incubate the lysate with the ADAM17 substrate.

  • For intact cells, the assay can be performed directly on live cells to measure cell-surface ADAM17 activity.

  • Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 485/530 nm).[19]

  • The fluorescence intensity correlates with ADAM17 activity.

Treatment GroupRelative Fluorescence Units (RFU)
ACE2 Activity
Vehicle ControlExample Value
This compoundExample Value
ADAM17 Activity
Vehicle ControlExample Value
This compoundExample Value

Table 4: Example data table for fluorescence-based activity assays.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the effects of the ADAM17 inhibitor this compound on ACE2 shedding. By employing a combination of ELISA, Western blotting, and fluorescence-based activity assays, researchers can obtain quantitative data on both the levels and activity of cell-associated and soluble ACE2. This multi-faceted approach will enable a comprehensive understanding of the mechanism of action of this compound and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

troubleshooting JG26 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JG26. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). It also shows inhibitory activity against ADAM8, ADAM10, and Matrix Metalloproteinase-12 (MMP-12). Its mechanism of action involves binding to the active site of these metalloproteinases, thereby preventing the shedding of various cell surface proteins involved in signaling pathways related to cancer, inflammation, and viral entry.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

To ensure the stability and integrity of this compound, adhere to the following storage guidelines:

FormStorage TemperatureDurationSpecial Instructions
Solid Powder-20°CUp to 3 yearsStore in a dry, dark place.
In Solvent (e.g., DMSO)-80°CUp to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthProtect from light. Avoid repeated freeze-thaw cycles.[1]

Q3: In what solvents is this compound soluble?

This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1][2] For experimental use, high-concentration stock solutions are typically prepared in DMSO.[1][2] Its solubility in aqueous solutions like PBS and cell culture media is low, often requiring a co-solvent or specific formulation for in vivo and in vitro applications.

Troubleshooting Guides

Solubility Issues

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous buffer or cell culture medium. How can I resolve this?

This is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions in your buffer or medium. A recommended method is to add the DMSO stock dropwise to the aqueous solution while gently vortexing to ensure rapid mixing.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.[3]

  • Use of Co-solvents (for in vivo studies): For animal studies, a co-solvent system is often necessary. A suggested formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Warm the Solution: Gently warming the solution to 37°C for a short period, combined with vortexing or sonication, can sometimes help redissolve small precipitates.

  • Check for Saturation: You may be exceeding the solubility limit of this compound in your final solution. Try preparing a lower concentration of your working solution.

Experimental Protocol: Preparing a this compound Working Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a this compound working solution from a DMSO stock for application in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 594.28 g/mol .

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.594 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

    • Store the 10 mM stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.

    • Crucially, add the DMSO stock to the medium, not the other way around. Add the small volume of the DMSO stock to the larger volume of cell culture medium while gently vortexing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration or consider the troubleshooting steps mentioned above.

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples.

Stability Issues

Q5: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment (e.g., 48-72 hours). How can I assess its stability?

The stability of small molecules in aqueous solutions at 37°C can be a concern. Here's how you can approach this:

  • Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.

  • Stability Assessment Protocol: To empirically determine the stability in your specific medium, you can perform a time-course experiment.

    • Prepare your this compound working solution in the cell culture medium.

    • Incubate the solution under your standard cell culture conditions (37°C, 5% CO₂).

    • Collect aliquots at different time points (e.g., 0, 8, 24, 48 hours).

    • Analyze the concentration of the intact this compound in each aliquot using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time would indicate degradation.

Data and Protocols

Quantitative Data Summary
ParameterValueReference
IC₅₀ ADAM17 1.9 nM[1]
IC₅₀ ADAM8 12 nM[1]
IC₅₀ ADAM10 150 nM[1]
IC₅₀ MMP-12 9.4 nM[1]
Recommended Max. DMSO in Cell Culture < 0.5%[3]
Stock Solution Concentration (DMSO) 10 mM or 25 mg/mL[1][2]
Detailed Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

This protocol is adapted from a supplier's recommendation for preparing this compound for intravenous administration in mice.[1]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final concentration of this compound in this formulation will be 2.5 mg/mL.

Protocol 2: Enzyme Inhibition Assay

This protocol is based on a published study using this compound to inhibit ADAM17 activity.[2]

Materials:

  • This compound

  • Recombinant human ADAM17

  • Fluorogenic peptide substrate for ADAM17

  • Assay buffer (e.g., 25 mM Tris, pH 9, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of inhibitor concentrations. The final DMSO concentration in the assay should be kept constant, for example, at 1%.

  • In a microplate, add the diluted this compound solutions.

  • Add the recombinant ADAM17 enzyme to each well and incubate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Use jg26_powder This compound Powder dmso_stock 10 mM Stock in DMSO jg26_powder->dmso_stock Dissolve working_solution Working Solution (<0.5% DMSO) dmso_stock->working_solution Dilute in Aqueous Medium in_vitro In Vitro Assay (e.g., Cell Culture) working_solution->in_vitro in_vivo In Vivo Formulation (with co-solvents) working_solution->in_vivo troubleshooting_logic start Precipitation Observed? stepwise_dilution Use Stepwise Dilution start->stepwise_dilution Yes no_issue No Precipitation start->no_issue No lower_dmso Lower Final DMSO % stepwise_dilution->lower_dmso warm_solution Warm/Sonicate Solution lower_dmso->warm_solution check_concentration Lower Working Concentration warm_solution->check_concentration signaling_pathway This compound This compound adam17 ADAM17 This compound->adam17 Inhibits membrane_protein Membrane-Bound Substrate (e.g., pro-TNF-α) adam17->membrane_protein Cleaves soluble_protein Soluble Ectodomain (e.g., TNF-α) membrane_protein->soluble_protein downstream Downstream Signaling soluble_protein->downstream

References

Technical Support Center: Addressing Off-Target Effects of JG26 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of JG26, a potent inhibitor of a disintegrin and metalloproteinase 17 (ADAM17). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor primarily targeting ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). However, it also exhibits inhibitory activity against other metalloproteinases, including ADAM10, ADAM8, and Matrix Metalloproteinase-12 (MMP-12).[1] This polypharmacology necessitates careful experimental design to isolate the effects of ADAM17 inhibition.

Q2: What are the known off-target effects of this compound?

A2: The most well-characterized off-targets of this compound are ADAM10, ADAM8, and MMP-12.[1] Inhibition of these related metalloproteinases can lead to a range of cellular effects that may be mistakenly attributed to ADAM17 inhibition. For example, unintended inhibition of ADAM10 can interfere with Notch signaling and the shedding of certain Epidermal Growth Factor Receptor (EGFR) ligands, such as EGF and betacellulin.[2][3]

Q3: Why is it critical to differentiate between on-target and off-target effects?

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets. This data is essential for designing experiments with appropriate concentrations of the inhibitor to maximize on-target activity while minimizing off-target effects.

TargetIC50 (nM)Reference
ADAM171.9[1]
ADAM812[1]
ADAM10150[1]
MMP-129.4[1]

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed After this compound Treatment

  • Possible Cause: The observed cellular phenotype may be a result of inhibiting one or more of this compound's off-targets (ADAM10, ADAM8, or MMP-12) rather than, or in addition to, ADAM17.

  • Troubleshooting Steps:

    • Validate with a Structurally Distinct ADAM17 Inhibitor: Use an ADAM17 inhibitor with a different chemical scaffold that has a distinct off-target profile. If the phenotype is recapitulated, it is more likely to be an on-target effect of ADAM17 inhibition.

    • Perform a Dose-Response Analysis: Test a range of this compound concentrations, starting from concentrations that are selective for ADAM17 (around its IC50 of 1.9 nM) and escalating to concentrations that will inhibit the off-targets. A clear dose-dependent effect that correlates with the IC50 for ADAM17 suggests on-target activity.

    • Conduct a Rescue Experiment: If possible, express a form of ADAM17 that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.

    • siRNA-mediated Knockdown of Off-Targets: Use small interfering RNA (siRNA) to specifically knock down the expression of ADAM10, ADAM8, or MMP-12. If the phenotype observed with this compound is mimicked by the knockdown of one of these off-targets, it suggests that the off-target is contributing to the observed effect.

Issue 2: Inconsistent Results in Downstream Signaling Pathways

  • Possible Cause: Inhibition of off-targets can lead to confounding effects on signaling pathways. For example, inhibition of ADAM10 can affect Notch and EGFR signaling, while ADAM8 inhibition can impact ERK1/2 and STAT3 signaling.

  • Troubleshooting Steps:

    • Analyze Specific Substrate Cleavage: Measure the cleavage of substrates that are specific to ADAM17 (e.g., TNF-α, Amphiregulin) versus those that are primarily cleaved by off-targets (e.g., Notch, EGF, Betacellulin for ADAM10). This can be done by Western blot for the cleaved ectodomain or the remaining cell-associated fragment.

    • Use a Panel of Reporter Assays: Employ reporter assays for signaling pathways known to be affected by the off-targets, such as a Notch-responsive reporter (e.g., CSL-luciferase) or reporters for ERK/MAPK and STAT3 activity.

    • Biochemical Activity Assays: Directly measure the enzymatic activity of the off-target metalloproteinases in your experimental system using commercially available fluorogenic assay kits.[2][4][5] This can help determine the extent to which this compound is inhibiting these enzymes at the concentrations used.

Experimental Protocols

Protocol 1: Differentiating ADAM17 and ADAM10 Activity using Selective Substrate Analysis

This protocol allows for the distinction between ADAM17 and ADAM10 activity by analyzing the shedding of their respective substrates.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a vehicle control (e.g., DMSO), a selective concentration of this compound (e.g., 2-5 nM to primarily inhibit ADAM17), and a higher concentration of this compound (e.g., 200-500 nM to inhibit both ADAM17 and ADAM10).

    • As a positive control for ADAM10 inhibition, use a selective ADAM10 inhibitor if available.

  • Sample Collection:

    • After the desired incubation time, collect the conditioned media (containing shed ectodomains) and lyse the cells to collect cell lysates (containing the transmembrane and intracellular domains).

  • Western Blot Analysis:

    • Separate proteins from the conditioned media and cell lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membranes with antibodies specific for the ectodomain of an ADAM17 substrate (e.g., TNF-α) and an ADAM10 substrate (e.g., EGF).

    • Also, probe the cell lysate blots with antibodies against the C-terminal fragments of these substrates.

  • Data Analysis:

    • Quantify the band intensities. A decrease in the shed ectodomain in the media and an accumulation of the full-length protein in the cell lysate upon treatment with low concentrations of this compound would indicate on-target ADAM17 inhibition. Effects on ADAM10 substrates at higher this compound concentrations would point to off-target activity.

Protocol 2: siRNA-Mediated Knockdown of Off-Targets

This protocol describes how to use siRNA to specifically silence the expression of off-target metalloproteinases to assess their contribution to an observed phenotype.

  • siRNA Transfection:

    • Select at least two different validated siRNA sequences targeting the mRNA of the off-target of interest (ADAM10, ADAM8, or MMP-12) and a non-targeting control siRNA.

    • Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

  • Validation of Knockdown:

    • At 48-72 hours post-transfection, harvest a subset of the cells to validate the knockdown efficiency by qRT-PCR to measure mRNA levels and by Western blot to measure protein levels of the target metalloproteinase.

  • Phenotypic Assay:

    • At the time of maximal knockdown, perform the desired phenotypic assay (e.g., cell migration, invasion, cytokine production) on the cells transfected with the non-targeting control siRNA and the target-specific siRNAs.

  • Data Analysis:

    • Compare the results from the knockdown cells to the control cells. If the phenotype observed with this compound is phenocopied by the knockdown of a specific off-target, it strongly suggests the involvement of that off-target in the observed effect.

Visualizing Experimental Logic and Signaling Pathways

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

G cluster_validation Validation Experiments start Unexpected Phenotype with this compound Treatment q1 Is the phenotype on-target? start->q1 struct_inhib Use Structurally Distinct ADAM17 Inhibitor q1->struct_inhib Test dose_resp Perform Dose-Response Analysis q1->dose_resp Test rescue Conduct Rescue Experiment q1->rescue Test sirna siRNA Knockdown of Off-Targets (ADAM10/8/12) q1->sirna Test pheno_recap Phenotype Recapitulated? struct_inhib->pheno_recap on_target Likely On-Target (ADAM17-mediated) dose_resp->on_target rescue->on_target off_target Likely Off-Target Involvement sirna->off_target pheno_recap->on_target Yes pheno_recap->off_target No

Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound.

Diagram 2: Signaling Pathways of this compound On- and Off-Targets

G cluster_targets This compound Targets cluster_substrates Key Substrates cluster_pathways Downstream Signaling This compound This compound ADAM17 ADAM17 (On-Target) This compound->ADAM17 Inhibits ADAM10 ADAM10 (Off-Target) This compound->ADAM10 Inhibits ADAM8 ADAM8 (Off-Target) This compound->ADAM8 Inhibits MMP12 MMP-12 (Off-Target) This compound->MMP12 Inhibits TNFa TNF-α ADAM17->TNFa Cleaves AREG Amphiregulin ADAM17->AREG Cleaves Notch Notch ADAM10->Notch Cleaves EGF EGF ADAM10->EGF Cleaves BTC Betacellulin ADAM10->BTC Cleaves CD23 CD23 ADAM8->CD23 Cleaves ERK_sig ERK1/2 Signaling ADAM8->ERK_sig STAT3_sig STAT3 Signaling ADAM8->STAT3_sig ECM ECM Components MMP12->ECM Degrades Inflammation Inflammation MMP12->Inflammation Migration Cell Migration/ Invasion MMP12->Migration TNFa->Inflammation EGFR_sig EGFR Signaling AREG->EGFR_sig Notch_sig Notch Signaling Notch->Notch_sig EGF->EGFR_sig BTC->EGFR_sig EGFR_sig->Migration Notch_sig->Migration

Caption: Simplified signaling pathways of this compound on- and off-targets.

References

Technical Support Center: JG26 Dosage Optimization for Minimal Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ADAM17 inhibitor, JG26, with a focus on optimizing dosage to minimize cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). It also exhibits inhibitory activity against ADAM10 and ADAM8. ADAM17 is a cell-surface protease responsible for the "shedding" of the extracellular domains of numerous proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and Notch receptors. By inhibiting ADAM17, this compound prevents the release of these and other signaling molecules, thereby modulating downstream cellular processes such as proliferation, survival, and inflammation.

Q2: At what concentrations is this compound typically effective?

A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. In many published studies, this compound has been shown to be effective in the low micromolar to nanomolar range. For example, it can reduce the shedding of NKG2D ligands in Hodgkin lymphoma cell lines at 10 µM and inhibit the cleavage of CD23 in HEK293 cells at concentrations as low as 125 nM.[1]

Q3: Is this compound generally considered cytotoxic?

A3: Based on available data, this compound exhibits low cytotoxicity in several commonly used cell lines. For instance, in Calu-3 human lung adenocarcinoma cells, the 50% cytotoxic concentration (CC50) is greater than 25 µM.[1] Similarly, studies on Hodgkin lymphoma cell lines have shown no significant toxic effects at concentrations up to 10 µM. However, cellular sensitivity can be highly variable, and it is crucial to determine the optimal, non-toxic dose for your specific cell line and experimental conditions.

Q4: What are the potential off-target effects of this compound?

A4: As this compound also inhibits ADAM10 and ADAM8, researchers should be aware of potential off-target effects related to the inhibition of these proteases. The physiological functions of these ADAMs are diverse and can be cell-type dependent. It is advisable to consult the literature for the specific roles of ADAM10 and ADAM8 in your experimental system to anticipate any potential confounding effects.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed at recommended concentrations.

  • Possible Cause 1: Cell line sensitivity. Different cell lines can have vastly different sensitivities to chemical inhibitors. Your cell line may be particularly dependent on signaling pathways that are modulated by ADAM17.

    • Solution: Perform a dose-response curve to determine the CC50 of this compound in your specific cell line. A detailed protocol for this is provided below. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the cytotoxic range.

  • Possible Cause 2: Reagent quality and solvent effects. The purity of the this compound compound and the final concentration of the solvent (e.g., DMSO) can significantly impact cell viability.

    • Solution: Ensure you are using a high-purity grade of this compound. Always prepare a vehicle control (medium with the same final concentration of solvent used to dissolve this compound) to account for any solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5%.

  • Possible Cause 3: Extended incubation time. The cytotoxic effects of a compound can be time-dependent.

    • Solution: Consider reducing the incubation time with this compound. If a longer-term experiment is necessary, a lower concentration of this compound may be required.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell density. The number of cells seeded can affect their metabolic rate and sensitivity to drugs.

    • Solution: Standardize your cell seeding density for all experiments. Ensure even cell distribution in multi-well plates to avoid edge effects.

  • Possible Cause 2: Passage number of cells. Cell lines can change phenotypically and in their drug sensitivity at high passage numbers.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueCell Line(s)Reference
IC50 (ADAM17) 1.9 nMIn vitro enzymatic assay[1]
IC50 (ADAM10) 150 nMIn vitro enzymatic assay[1]
IC50 (ADAM8) 12 nMIn vitro enzymatic assay[1]
CC50 >25 µMCalu-3[1]
Effective Conc. 10 µMHodgkin lymphoma cell lines[1]
Effective Conc. 125 nM - 10 µMHEK293[1]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in an adherent cell line.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

JG26_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 EGFR_ligand_pro Pro-EGFR Ligand ADAM17->EGFR_ligand_pro Cleaves Notch_pro Pro-Notch ADAM17->Notch_pro Cleaves EGFR_ligand_sol Soluble EGFR Ligand EGFR_ligand_pro->EGFR_ligand_sol Releases Notch_sol Soluble Notch Ectodomain Notch_pro->Notch_sol Releases EGFR EGFR EGFR_pathway EGFR Signaling (Proliferation, Survival) EGFR->EGFR_pathway Notch_receptor Notch Receptor Notch_pathway Notch Signaling (Differentiation, Survival) Notch_receptor->Notch_pathway EGFR_ligand_sol->EGFR Activates Notch_sol->Notch_receptor Activates This compound This compound This compound->ADAM17 Inhibits

Caption: Mechanism of action of this compound on ADAM17-mediated signaling.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_this compound Prepare this compound Serial Dilutions treat Treat Cells with this compound/Vehicle start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: Workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of ADAM17 Inhibitors like JG26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADAM17 inhibitors, specifically addressing the challenges associated with the poor bioavailability of compounds like JG26.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

Q2: What are the primary factors contributing to the poor bioavailability of this compound?

A2: The primary factors likely include:

  • Poor Aqueous Solubility: As an arylsulfonamido-based hydroxamic acid, this compound is predicted to have low water solubility, which is a major rate-limiting step for absorption in the gastrointestinal (GI) tract.

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor dissolution in the aqueous environment of the gut and potential partitioning into lipid bilayers, hindering absorption.

  • First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.

Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[5][6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[7][8][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[10]

Troubleshooting Guides

Issue 1: Low or Inconsistent In Vitro Activity of this compound
Possible Cause Troubleshooting Step
Poor solubility in assay buffer Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).[1] Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting enzyme activity or cell viability. Perform a solubility test of this compound in your final assay buffer. If precipitation is observed, consider adding a small amount of a non-ionic surfactant like Tween-20 or using a buffer with a different pH, if compatible with the assay.
Inhibitor degradation Prepare fresh dilutions of this compound from the stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect assay conditions Ensure the pH, temperature, and incubation times of your assay are optimal for ADAM17 activity. Refer to established protocols for ADAM17 activity assays.
Issue 2: Poor Oral Bioavailability in Animal Models
Possible Cause Troubleshooting Step
Low aqueous solubility limiting dissolution Formulate this compound in a vehicle designed to enhance solubility. Start with simple oral suspensions in vehicles containing suspending agents (e.g., carboxymethylcellulose) and surfactants. If bioavailability remains low, explore more advanced formulations such as lipid-based systems (e.g., SEDDS) or cyclodextrin complexes.
High first-pass metabolism Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known) in a preclinical setting to assess the impact of first-pass metabolism. This is a diagnostic step and not a therapeutic strategy.
P-glycoprotein (P-gp) efflux In preclinical studies, co-administer this compound with a P-gp inhibitor to determine if efflux is a significant barrier to absorption.
Insufficient dose Ensure that the administered dose is high enough to result in detectable plasma concentrations. However, be mindful of potential toxicity at higher doses.
Issue 3: Difficulty in Detecting and Quantifying this compound in Plasma Samples
Possible Cause Troubleshooting Step
Low plasma concentrations below the limit of quantification (LOQ) Develop a highly sensitive bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma. Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize recovery and minimize matrix effects.[11]
Rapid metabolism or clearance Collect plasma samples at earlier and more frequent time points after administration to capture the peak plasma concentration (Cmax).
Drug instability in plasma Process blood samples immediately after collection (e.g., centrifugation at 4°C) and store plasma at -80°C. Conduct stability studies of this compound in plasma at different conditions to assess its stability.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound. As specific physicochemical and pharmacokinetic data for this compound are not publicly available, representative values for poorly soluble drugs are provided for context.

ParameterThis compoundRepresentative Poorly Soluble DrugReference
In Vitro Activity
ADAM17 IC₅₀1.9 nM-[12][13]
ADAM8 IC₅₀12 nM-[12][13]
ADAM10 IC₅₀150 nM-[12][13]
MMP-12 IC₅₀9.4 nM-[12][13]
Physicochemical Properties (Illustrative)
Aqueous SolubilityNot Reported< 10 µg/mL-
LogPNot Reported> 3-
Pharmacokinetic Parameters (Illustrative, Oral Dosing)
Cmax (Peak Plasma Concentration)Not Reported< 100 ng/mL-
Tmax (Time to Cmax)Not Reported1-4 hours-
Oral BioavailabilityNot Reported< 10%-

Experimental Protocols

Protocol 1: In Vitro ADAM17 Activity Assay (FRET-based)

This protocol is adapted from commercially available ADAM17 assay kits.

Materials:

  • Recombinant human ADAM17 enzyme

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound inhibitor

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 20 µL of diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

  • Add 20 µL of diluted recombinant ADAM17 enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Add 20 µL of the fluorogenic peptide substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm every 5 minutes for 60 minutes.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time).

  • Plot the rate of cleavage against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Cell-Based ADAM17 Shedding Assay (TNF-α ELISA)

This protocol describes the measurement of soluble TNF-α released from cells.

Materials:

  • THP-1 cells (or other suitable cell line expressing ADAM17 and TNF-α)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • This compound inhibitor

  • DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Remove the culture medium and replace it with fresh serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Add the diluted this compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate ADAM17-mediated shedding by adding PMA (e.g., 100 ng/mL) to each well.

  • Incubate the plate for 4 hours (or an optimized time) at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[5][12][14][15]

  • Plot the concentration of soluble TNF-α against the concentration of this compound to determine the IC₅₀ for TNF-α shedding.

Protocol 3: In Vivo Oral Bioavailability Study in Mice (General Protocol)

This is a general protocol that needs to be optimized for this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Formulation vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice overnight before dosing but allow access to water.

  • Prepare the this compound formulation at the desired concentration.

  • Administer this compound orally via gavage at a specific dose (e.g., 10 mg/kg).

  • For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 1 mg/kg) of a solubilized formulation of this compound via tail vein injection to a separate group of mice.

  • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein puncture.

  • Process the blood to obtain plasma and store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) for both oral and intravenous administration.

  • Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 pro_TNFa pro-TNF-α ADAM17->pro_TNFa Cleaves EGFR_ligand pro-EGFR Ligand (e.g., TGF-α) ADAM17->EGFR_ligand Cleaves IL6R IL-6R ADAM17->IL6R Cleaves sTNFa Soluble TNF-α pro_TNFa->sTNFa Shedding sEGFR_ligand Soluble EGFR Ligand EGFR_ligand->sEGFR_ligand Shedding sIL6R Soluble IL-6R IL6R->sIL6R Shedding EGFR EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway Activates NFkB_pathway NF-κB Pathway sTNFa->NFkB_pathway Activates sEGFR_ligand->EGFR Binds This compound This compound This compound->ADAM17 Inhibits

Caption: ADAM17 signaling pathway and inhibition by this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation A This compound Powder B Solubility Screening A->B C Formulation Selection (e.g., SEDDS, Cyclodextrin) B->C D Oral Administration to Animal Model C->D E Blood Sampling (Time Course) D->E F Plasma Isolation E->F G LC-MS/MS Quantification of this compound in Plasma F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H I Bioavailability Assessment H->I

Caption: Workflow for assessing the oral bioavailability of this compound.

Troubleshooting_Bioavailability start Low Oral Bioavailability Observed for this compound q1 Is the aqueous solubility low? start->q1 sol_strat Implement Solubility Enhancement Strategy q1->sol_strat Yes q2 Is intestinal permeability low? q1->q2 No a1_yes Yes a1_no No sol_opt - Lipid-Based Formulation - Cyclodextrin Complexation - Amorphous Solid Dispersion sol_strat->sol_opt sol_strat->q2 perm_strat Investigate Permeability Enhancers or Prodrugs q2->perm_strat Yes q3 Is there evidence of high first-pass metabolism? q2->q3 No a2_yes Yes a2_no No perm_strat->q3 meta_strat Consider Prodrug Approach to Mask Metabolic Sites q3->meta_strat Yes end Improved Bioavailability q3->end No a3_yes Yes meta_strat->end

Caption: Troubleshooting logic for poor bioavailability of this compound.

References

common problems with using hydroxamic acid-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxamic acid-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My hydroxamic acid-based inhibitor shows lower than expected potency in my cell-based assay compared to the biochemical assay. What are the possible reasons?

A1: Several factors could contribute to this discrepancy:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into an inactive form. A primary metabolic pathway is the conversion of the hydroxamic acid to a carboxylic acid, which often results in a loss of activity.[1][2][3]

  • Efflux Pump Activity: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • High Protein Binding: In cell culture media containing serum, the inhibitor may bind to proteins, reducing its free concentration available to enter cells and interact with the target.

Q2: I'm observing unexpected toxicity or off-target effects in my experiments. What could be the cause?

A2: Hydroxamic acid-based inhibitors are known for potential off-target effects and toxicity due to a few key reasons:

  • Metal Chelation: The hydroxamic acid moiety is an excellent metal chelator.[4][5][6][7][8][9] This can lead to the inhibition of other metalloenzymes in the cell, causing off-target effects.[10][11] For instance, some hydroxamic acid-based HDAC inhibitors have been shown to interact with the hERG cardiac ion channel.[12]

  • Mutagenicity: A significant concern with hydroxamic acids is their potential for mutagenicity.[4][12] This is hypothesized to occur via a Lossen rearrangement, which transforms the hydroxamate into a reactive isocyanate that can interact with DNA.[4][6][12] Some hydroxamic acids have been shown to cause DNA damage and genetic instability.[13]

  • General Toxicity: Non-specific inhibition of various cellular processes due to the reactive nature of the hydroxamic acid group can lead to general cytotoxicity.

Q3: My inhibitor seems to be unstable in solution. How should I handle and store it?

A3: The stability of hydroxamic acid-based inhibitors can be a concern. Here are some general guidelines:

  • Storage: Store stock solutions at -20°C or -80°C in a suitable solvent (e.g., DMSO). Minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment.

  • pH Sensitivity: The stability of the hydroxamic acid moiety can be pH-dependent. Avoid strongly acidic or basic conditions.

  • Plasma Stability: Be aware that some hydroxamic acids have poor stability in plasma, especially from rodent models, due to the presence of arylesterases and carboxylesterases that can hydrolyze the hydroxamic acid.[14][15]

Troubleshooting Guides

Problem: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step Experimental Protocol
Inhibitor Degradation Assess the stability of your inhibitor under experimental conditions.Protocol: Incubate the inhibitor in your experimental buffer or media at the relevant temperature for the duration of your experiment. Analyze the sample at different time points using HPLC or LC-MS to check for degradation products.
Precipitation of Inhibitor Determine the solubility of your inhibitor in the experimental medium.Protocol: Prepare a serial dilution of your inhibitor in the experimental medium. Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant by UV-Vis spectroscopy or HPLC.
Inaccurate Pipetting Verify the accuracy of your pipettes and your pipetting technique.Protocol: Use calibrated pipettes. For viscous solutions like DMSO stocks, use positive displacement pipettes or reverse pipetting techniques to ensure accurate dispensing.
Problem: Poor In Vivo Efficacy Despite Good In Vitro Potency
Potential Cause Troubleshooting Step Experimental Protocol
Rapid Metabolism Evaluate the metabolic stability of your inhibitor in liver microsomes.Protocol: In Vitro Metabolism Assay 1. Prepare a reaction mixture containing liver microsomes (human or from the animal model of interest), your inhibitor, and a buffer system. 2. Initiate the reaction by adding a cofactor mix (e.g., NADPH). 3. Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). 4. Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile). 5. Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify major metabolites.[16]
Poor Pharmacokinetics (PK) Conduct a preliminary pharmacokinetic study in an animal model.Protocol: In Vivo PK Study 1. Administer a single dose of the inhibitor to a small group of animals (e.g., mice or rats) via the intended route of administration. 2. Collect blood samples at multiple time points post-dosing. 3. Process the blood to obtain plasma. 4. Extract the inhibitor from the plasma and analyze the concentration using LC-MS/MS. 5. Calculate key PK parameters such as half-life, clearance, and bioavailability.
Low Target Engagement Assess whether the inhibitor is reaching and binding to its target in vivo.Protocol: Target Engagement Assay 1. Dose animals with the inhibitor. 2. At a specified time point, collect the target tissue. 3. Prepare tissue lysates and measure the level of a downstream biomarker that is modulated by the target's activity. Alternatively, use techniques like cellular thermal shift assays (CETSA) to directly measure target binding.

Data Summary

The following table summarizes the key challenges associated with hydroxamic acid-based inhibitors and potential mitigation strategies.

Problem Area Specific Issue Potential Solutions/Mitigation Strategies
Pharmacokinetics Rapid clearance and short half-life[12]- Prodrug approaches to mask the hydroxamic acid moiety. - Structural modifications to block metabolic sites.
Metabolism Conversion to inactive carboxylic acid metabolites by P450 enzymes and hydrolysis.[1][2]- Design of analogs with improved metabolic stability. - Co-administration with inhibitors of relevant metabolic enzymes (for research purposes).
Toxicity Mutagenicity and genotoxicity, potentially via Lossen rearrangement.[4][6][12]- Design of non-mutagenic hydroxamates. - Use of alternative zinc-binding groups.
Off-Target Effects Inhibition of other metalloenzymes due to the promiscuous metal-chelating nature of the hydroxamic acid group.[10][11]- Structure-based design to improve selectivity for the target enzyme. - Profiling against a panel of relevant off-target metalloenzymes.

Visualizations

troubleshooting_workflow start Low Inhibitor Efficacy in Cell-Based Assay check_potency Confirm Compound Identity and Purity (e.g., LC-MS, NMR) start->check_potency check_solubility Assess Solubility in Assay Medium check_potency->check_solubility OK outcome_potency Impure or Degraded Compound check_potency->outcome_potency Issue Found check_permeability Evaluate Cell Permeability (e.g., PAMPA) check_solubility->check_permeability OK outcome_solubility Precipitation in Medium check_solubility->outcome_solubility Issue Found check_metabolism Investigate Metabolic Stability (e.g., Microsome Assay) check_permeability->check_metabolism OK outcome_permeability Poor Cell Penetration check_permeability->outcome_permeability Issue Found check_efflux Test for Efflux Pump Substrate (e.g., with P-gp inhibitor) check_metabolism->check_efflux OK outcome_metabolism Rapid Intracellular Metabolism check_metabolism->outcome_metabolism Issue Found outcome_efflux Active Efflux from Cells check_efflux->outcome_efflux Issue Found solution Synthesize New Batch/ Purify outcome_potency->solution solution2 Modify Formulation (e.g., use of solubilizer) outcome_solubility->solution2 solution3 Redesign Compound for Improved Permeability outcome_permeability->solution3 solution4 Redesign Compound for Greater Metabolic Stability outcome_metabolism->solution4 solution5 Redesign Compound to Avoid Efflux outcome_efflux->solution5

Caption: Troubleshooting workflow for low inhibitor efficacy.

metabolic_pathways inhibitor Hydroxamic Acid Inhibitor p450 Cytochrome P450 Oxidation inhibitor->p450 Primary Pathway hydrolysis Hydrolysis (e.g., Esterases) inhibitor->hydrolysis Secondary Pathway glucuronidation Glucuronidation (Phase II Metabolism) inhibitor->glucuronidation metabolite Inactive Carboxylic Acid Metabolite p450->metabolite hydrolysis->metabolite conjugated_metabolite Glucuronide Conjugate glucuronidation->conjugated_metabolite

Caption: Metabolic pathways of hydroxamic acid inhibitors.

off_target_effects inhibitor Hydroxamic Acid Inhibitor metal_chelation Metal Chelation (e.g., Zn2+, Fe3+) inhibitor->metal_chelation target Intended Target (e.g., HDAC, MMP) metal_chelation->target On-Target off_target1 Off-Target Metalloenzyme 1 metal_chelation->off_target1 Off-Target off_target2 Off-Target Metalloenzyme 2 metal_chelation->off_target2 Off-Target desired_effect Desired Biological Effect target->desired_effect undesired_effect1 Undesired Side Effect 1 off_target1->undesired_effect1 undesired_effect2 Undesired Side Effect 2 off_target2->undesired_effect2

Caption: Off-target effects of hydroxamic acid inhibitors.

References

Technical Support Center: Managing Off-Target Effects of JG26 on Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of JG26, an ADAM inhibitor, on Matrix Metalloproteinases (MMPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is characterized as a potent inhibitor of A Disintegrin and Metalloproteinase (ADAM) family members, specifically targeting ADAM8, ADAM17, and ADAM10. It is often used in research to investigate the roles of these proteases in various biological processes.

Q2: Does this compound have known off-target effects on MMPs?

Yes, this compound is known to inhibit at least one member of the MMP family. Published data indicates that this compound inhibits MMP-12 with a nanomolar affinity.[1] Due to the structural similarity between the catalytic sites of ADAMs and MMPs, cross-reactivity is a potential concern. The full selectivity profile of this compound across the entire MMP family is not extensively published, making it crucial for researchers to experimentally determine its effects on MMPs relevant to their specific experimental system.

Q3: Why is it important to control for off-target effects of this compound on MMPs?

MMPs play critical roles in a wide array of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression.[2][3][4] Uncontrolled inhibition of MMPs by this compound can lead to misleading experimental results, incorrect interpretation of data, and potentially confounding toxicities in preclinical studies.[5] Therefore, it is essential to delineate the specific contributions of ADAM inhibition versus off-target MMP inhibition to the observed biological effects of this compound.

Q4: How can I determine if this compound is affecting MMPs in my experiment?

The most direct method is to perform a selectivity profiling assay. This involves testing the inhibitory activity of this compound against a panel of purified, active MMP enzymes. A fluorometric assay using specific quenched fluorescent peptide substrates for each MMP is a common and effective method for this purpose.[1][6][7]

Q5: What should I do if I find that this compound is inhibiting an MMP relevant to my study?

If significant off-target inhibition is detected, several strategies can be employed:

  • Use a lower concentration of this compound: If there is a sufficient therapeutic window between the IC50 for the target ADAM and the off-target MMP, using the lowest effective concentration of this compound that minimizes MMP inhibition may be possible.

  • Employ a structurally unrelated inhibitor: Use a different, structurally distinct ADAM inhibitor with a known and more favorable selectivity profile as a control.

  • Use a selective MMP inhibitor as a control: In conjunction with this compound, use a highly selective inhibitor for the identified off-target MMP to dissect the individual contributions of ADAM and MMP inhibition.

  • Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to specifically knock down the target ADAM and compare the phenotype to that observed with this compound treatment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for this compound against a specific MMP. Enzyme instability or degradation.Ensure proper storage and handling of recombinant MMP enzymes. Aliquot enzymes upon receipt to avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment.
Substrate photobleaching or degradation.Protect fluorogenic substrates from light. Prepare fresh substrate solutions for each assay.
Inaccurate pipetting or dilution errors.Use calibrated pipettes and perform serial dilutions carefully. Include appropriate solvent controls.
High background fluorescence in the assay. Autofluorescence of this compound or other test compounds.Run a control well with the compound and substrate but without the enzyme to measure background fluorescence. Subtract this value from the experimental wells.
Contaminated assay buffer or microplate.Use high-quality, nuclease-free water for buffers. Use black, opaque microplates designed for fluorescence assays to minimize light scatter and bleed-through.
No inhibition observed even at high this compound concentrations. Inactive enzyme.Verify the activity of the MMP enzyme using a known, potent inhibitor as a positive control (e.g., GM6001, NNGH).
Incorrect assay conditions.Ensure the assay buffer composition (pH, salts, detergents) is optimal for the specific MMP being tested. Verify the incubation time and temperature are appropriate.
Observed inhibition does not fit a standard dose-response curve. Compound precipitation at high concentrations.Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer.
Complex inhibition kinetics (e.g., non-competitive or uncompetitive).Perform detailed kinetic studies to determine the mechanism of inhibition. This may involve varying both substrate and inhibitor concentrations.

Quantitative Data: this compound Inhibitory Profile

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary ADAM targets and its known off-target activity against MMP-12. Researchers should be aware that the selectivity of this compound against other MMPs is not widely reported and should be determined experimentally.

TargetIC50 (nM)Reference
ADAM812[1]
ADAM171.9[1]
ADAM10150[1]
MMP-12 9.4 [1]
MMP-1Not Reported
MMP-2Not Reported
MMP-3Not Reported
MMP-7Not Reported
MMP-8Not Reported
MMP-9Not Reported
MMP-13Not Reported
MMP-14Not Reported

Experimental Protocols

Protocol: MMP Inhibitor Selectivity Profiling using a Fluorometric Assay

This protocol outlines a general procedure for determining the IC50 of this compound against a panel of MMPs. Specific substrates and optimal buffer conditions may vary for different MMPs.

Materials:

  • Recombinant, active human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)

  • MMP-specific fluorogenic substrates (quenched peptides)

  • This compound

  • A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001 or NNGH)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • DMSO (for dissolving inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute MMP enzymes according to the manufacturer's instructions and store in aliquots at -80°C.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the positive control inhibitor in DMSO.

    • Prepare stock solutions of the fluorogenic substrates in DMSO.

  • Assay Setup:

    • On a 96-well plate, set up the following wells in triplicate:

      • Blank: Assay Buffer only.

      • Enzyme Control (100% activity): MMP enzyme in Assay Buffer with DMSO (vehicle control).

      • Positive Control: MMP enzyme with a known concentration of the broad-spectrum inhibitor.

      • Test Inhibitor (this compound): MMP enzyme with serial dilutions of this compound.

  • Inhibitor and Enzyme Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical starting range would be from 1 nM to 100 µM.

    • Add 50 µL of the appropriate MMP enzyme dilution to each well (except the blank).

    • Add 25 µL of the this compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Dilute the MMP-specific fluorogenic substrate in Assay Buffer to the recommended working concentration.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the slope of the blank from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzymes, Inhibitor, Substrates) serial_dil Serial Dilution of this compound prep_reagents->serial_dil plate_setup Plate Setup (Controls & Test Wells) serial_dil->plate_setup incubation Pre-incubation (Enzyme + this compound) plate_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction read_plate Kinetic Fluorescence Reading reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 IC50 Determination calc_inhibition->calc_ic50

Caption: Experimental workflow for MMP inhibitor selectivity profiling.

logical_relationship This compound This compound adam ADAMs (Primary Targets) This compound->adam Inhibits mmp12 MMP-12 (Known Off-Target) This compound->mmp12 Inhibits other_mmps Other MMPs (Potential Off-Targets) This compound->other_mmps Potentially Inhibits bio_effect Observed Biological Effect adam->bio_effect Contributes to mmp12->bio_effect May Contribute to other_mmps->bio_effect May Contribute to

Caption: Logical relationship of this compound's on- and off-target effects.

References

Technical Support Center: Enhancing Specificity of Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific monoclonal antibody designated "JG26" could not be definitively identified through publicly available resources. It is likely an internal laboratory identifier or a specific product code not widely indexed. This guide therefore uses a well-characterized monoclonal antibody, anti-CD26 (also known as Dipeptidyl peptidase-4 or DPP4), as a representative example to illustrate strategies for enhancing experimental specificity. The principles and troubleshooting steps outlined here are broadly applicable to other monoclonal antibodies used in similar applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in my experiments?

Non-specific binding can arise from several factors, including hydrophobic interactions, ionic interactions between the antibody and unrelated proteins or cellular components, and cross-reactivity with proteins that share similar epitopes. The concentration of the primary and secondary antibodies is also a critical factor; excessively high concentrations can lead to increased off-target binding.

Q2: How can I validate the specificity of my anti-CD26 antibody?

To confirm that your anti-CD26 antibody is binding to the correct target, consider the following validation experiments:

  • Western Blotting: Use cell lysates from CD26-positive and CD26-negative cell lines. A specific antibody should show a band at the expected molecular weight (~110 kDa for CD26) only in the positive control.

  • Knockout/Knockdown Validation: Compare staining in wild-type cells versus cells where the CD26 gene has been knocked out or the mRNA has been knocked down using siRNA. A specific antibody will show significantly reduced or absent staining in the knockout/knockdown cells.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): Use the antibody to pull down its binding partner and identify it using mass spectrometry.

Q3: Can the choice of blocking buffer affect the specificity of my experiment?

Absolutely. The blocking buffer is crucial for preventing non-specific binding by saturating unoccupied sites on the membrane or tissue. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. The optimal blocking agent and concentration can vary depending on the antibody and the experimental system. It is advisable to test different blocking buffers to find the one that provides the best signal-to-noise ratio.

Q4: Does the incubation time and temperature for the primary antibody matter?

Yes, both incubation time and temperature can significantly impact antibody binding. Longer incubation times (e.g., overnight at 4°C) can often increase the specific signal, but may also increase background if other parameters are not optimized. Shorter incubations at higher temperatures (e.g., 1-2 hours at room temperature) can also be effective. It is important to empirically determine the optimal conditions for your specific antibody and application.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
High Background Staining Primary or secondary antibody concentration is too high.Titrate both the primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.
Inadequate blocking.Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or milk). Alternatively, try a different blocking agent.
Insufficient washing.Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help.
Weak or No Signal Primary antibody concentration is too low.Decrease the dilution of the primary antibody (i.e., use a higher concentration).
The antibody does not recognize the protein in its current conformation (e.g., denatured in Western Blot vs. native in IHC).Ensure the antibody is validated for the specific application. For IHC, antigen retrieval methods may be necessary to unmask the epitope.
The target protein is not expressed or is at very low levels in the sample.Use a positive control (e.g., a cell line known to express CD26) to confirm the experimental setup is working.
Non-Specific Bands in Western Blot The primary antibody is cross-reacting with other proteins.Increase the stringency of the washing steps. Consider using an affinity-purified antibody. Perform a pre-absorption control by incubating the antibody with the purified target protein before adding it to the blot.
The secondary antibody is binding non-specifically.Run a control lane with only the secondary antibody to check for non-specific binding. If this is the case, consider using a pre-adsorbed secondary antibody.

Experimental Protocols

Detailed Methodology for a Western Blotting Experiment with Anti-CD26
  • Sample Preparation:

    • Lyse CD26-positive cells (e.g., Jurkat) and CD26-negative cells (e.g., a validated negative cell line) in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel.

    • Run the gel at 150V for 1-1.5 hours.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-CD26 monoclonal antibody in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody (assuming the primary is a mouse monoclonal) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathways and Workflows

experimental_workflow General Workflow for Enhancing Antibody Specificity cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation & Analysis start Start Experiment sample_prep Sample Preparation (e.g., Cell Lysis, Tissue Sectioning) start->sample_prep positive_control Select Positive Control (Known Target Expression) sample_prep->positive_control negative_control Select Negative Control (No/Low Target Expression) sample_prep->negative_control blocking Blocking Step (Test different agents, e.g., BSA, Milk) positive_control->blocking negative_control->blocking primary_ab Primary Antibody Incubation (Titrate Concentration, Time, Temp) blocking->primary_ab washing Washing Steps (Optimize duration and buffer composition) primary_ab->washing secondary_ab Secondary Antibody Incubation (Titrate Concentration) secondary_ab->washing washing->secondary_ab detection Signal Detection washing->detection analysis Data Analysis (Compare Signal vs. Background) detection->analysis specificity_check Specificity Validation (e.g., Knockout cells, Pre-absorption) analysis->specificity_check end Final Protocol specificity_check->end

Caption: A generalized workflow for optimizing monoclonal antibody specificity in experiments.

cd26_signaling Simplified CD26 Signaling Interactions CD26 CD26 (DPP4) on T-Cell Surface ADA Adenosine Deaminase (ADA) CD26->ADA binds CARMA1 CARMA1 CD26->CARMA1 associates with LCK LCK CARMA1->LCK recruits ZAP70 ZAP70 LCK->ZAP70 phosphorylates TCR T-Cell Receptor (TCR) TCR->LCK activates downstream Downstream Signaling (e.g., Proliferation, Cytokine Release) ZAP70->downstream

Caption: A simplified diagram of CD26's role in T-cell activation signaling.

Validation & Comparative

A Comparative Guide to JG26 and Other ADAM17 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), has emerged as a critical therapeutic target in oncology. Its role in shedding a wide array of cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) and the interleukin-6 receptor (IL-6R), positions it as a key regulator of tumor progression, metastasis, and resistance to therapy.[1][2] This guide provides a comparative analysis of JG26, a potent ADAM17 inhibitor, against other notable ADAM17 inhibitors in the context of cancer research, supported by experimental data and detailed methodologies.

Overview of ADAM17's Role in Cancer

ADAM17 contributes to the malignant phenotype through two primary signaling pathways:

  • EGFR Pathway Activation: ADAM17 cleaves and releases EGFR ligands such as TGF-α and amphiregulin, leading to the autocrine or paracrine activation of EGFR. This triggers downstream signaling cascades, including the PI3K-AKT and MEK-ERK pathways, which promote cancer cell proliferation, invasion, and angiogenesis.[2][3]

  • IL-6 Trans-Signaling: ADAM17 mediates the shedding of the IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and activate cells that only express the gp130 signal-transducing subunit, a process known as trans-signaling. In cancer, this pathway is linked to inflammation-associated tumorigenesis, particularly in colorectal and lung cancer, by promoting cell survival and proliferation through STAT3 activation.[4][5]

Comparative Analysis of ADAM17 Inhibitors

This section compares the biochemical potency and cellular activity of this compound with other well-characterized ADAM17 inhibitors.

Inhibitor Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and other ADAM17 inhibitors against ADAM17 and related proteases. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Selectivity ProfileReference
This compound ADAM17 1.9 Highly selective for ADAM17 over ADAM10. Also inhibits ADAM8 and MMP-12 at slightly higher concentrations.[6]
ADAM10150~79-fold selective for ADAM17[6]
ADAM812~6-fold selective for ADAM17[6]
MMP-129.4~5-fold selective for ADAM17[6]
Aderbasib (INCB7839) ADAM17Low nanomolar (specific IC50 not consistently reported in searches)Dual inhibitor of ADAM10 and ADAM17.[7][8][9]
ADAM10Low nanomolar[7][8][9]
TMI-005 (Apratastat) TACE (ADAM17)Not specifiedNon-selective inhibitor of TACE and various MMPs.[10]
GW280264X TACE (ADAM17)8.0Mixed inhibitor of ADAM10 and ADAM17.[6]
ADAM1011.5[6]
TPD (TACE Prodomain) ADAM17145 (recombinant)Highly selective natural inhibitor.[11]
MEDI3622 ADAM170.039 (human)Potent and specific monoclonal antibody inhibitor.[1]
0.132 (mouse)[1]

Key Insights:

  • This compound demonstrates high potency and selectivity for ADAM17 over the closely related ADAM10, a desirable characteristic to minimize off-target effects.[6]

  • Aderbasib (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 and has been evaluated in clinical trials for breast cancer.[12][13]

  • TMI-005 is a broad-spectrum inhibitor, which may be useful in certain research contexts but lacks the specificity required for targeted ADAM17 investigation.[10]

  • TPD and MEDI3622 represent biological inhibitors with high specificity, offering alternative therapeutic and research modalities.[1][11]

In Vitro and In Vivo Efficacy in Cancer Models

The following table summarizes the experimental evidence for the anti-cancer effects of this compound and other ADAM17 inhibitors.

InhibitorCancer ModelKey FindingsReference
This compound Colorectal Cancer (CRC)Inhibits tumor metastasis in an orthotopic mouse model. Reduces the number of circulating tumor cells and metastatic nodules in the lungs and liver.[3]
Hodgkin LymphomaReduces the shedding of NKG2D ligands, potentially enhancing immune surveillance.[3]
Aderbasib (INCB7839) HER2+ Breast CancerIn combination with trastuzumab, showed clinical benefit in patients with metastatic HER2+ breast cancer.[12]
Diffuse Large B-cell Non-Hodgkin LymphomaIn clinical trials in combination with rituximab.[12]
TMI-005 (Apratastat) Non-Small Cell Lung Cancer (NSCLC)Sensitizes NSCLC cells to radiotherapy in vitro and in vivo.[7]
TPD (TACE Prodomain) Lung CancerReduced tumor growth in a mouse model.[14]
Metastasis ModelShort-term pharmacological inhibition prevents long-term metastasis formation in the lung.
MEDI3622 Various EGFR-dependent models (e.g., esophageal, colorectal)Induces tumor regression or stasis. Superior to EGFR/HER pathway inhibitors in some models.[1][15]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ADAM17 and its inhibitors.

ADAM17_EGFR_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling pro_EGFR_Ligand pro-EGFR Ligand (e.g., TGF-α) ADAM17 ADAM17 pro_EGFR_Ligand->ADAM17 Cleavage sEGFR_Ligand Soluble EGFR Ligand ADAM17->sEGFR_Ligand EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK sEGFR_Ligand->EGFR Binds & Activates This compound This compound This compound->ADAM17 Inhibits Other_Inhibitors Other Inhibitors Other_Inhibitors->ADAM17 Inhibit Proliferation Proliferation PI3K_AKT->Proliferation Invasion Invasion PI3K_AKT->Invasion Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MEK_ERK->Proliferation MEK_ERK->Invasion

Caption: ADAM17-mediated EGFR signaling pathway in cancer.

ADAM17_IL6_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling IL6R IL-6 Receptor ADAM17 ADAM17 IL6R->ADAM17 Cleavage sIL6R Soluble IL-6R ADAM17->sIL6R gp130 gp130 STAT3 STAT3 gp130->STAT3 Phosphorylation IL6_sIL6R_complex IL-6/sIL-6R Complex sIL6R->IL6_sIL6R_complex IL6 IL-6 IL6->IL6_sIL6R_complex IL6_sIL6R_complex->gp130 Binds & Activates This compound This compound This compound->ADAM17 Inhibits Other_Inhibitors Other Inhibitors Other_Inhibitors->ADAM17 Inhibit Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival

Caption: ADAM17-mediated IL-6 trans-signaling pathway in cancer.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate ADAM17 inhibitors.

ADAM17 Activity Assay

Objective: To measure the enzymatic activity of ADAM17 and the inhibitory effect of compounds.

Methodology:

  • Reagents and Materials:

    • Recombinant human ADAM17 enzyme.

    • Fluorogenic peptide substrate for ADAM17 (e.g., based on the cleavage site of TNF-α).[16]

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • 96-well black microplates.

    • Fluorescence microplate reader.

    • Test inhibitors (e.g., this compound) at various concentrations.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Add the recombinant ADAM17 enzyme to each well of the microplate.

    • Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of ADAM17 inhibitors on cancer cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).

    • Complete cell culture medium.

    • 96-well clear microplates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ADAM17 inhibitor for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[18]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ADAM17 inhibitors in a living organism.

Methodology:

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line that forms tumors in mice.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound, other inhibitors).

    • Administer the treatments to the mice according to a pre-defined schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Compare the tumor growth rates between the different treatment groups to assess the efficacy of the inhibitors.[7]

Conclusion

This compound stands out as a highly potent and selective ADAM17 inhibitor with demonstrated anti-metastatic activity in preclinical cancer models.[3] Its selectivity for ADAM17 over ADAM10 may offer a better safety profile compared to dual inhibitors like Aderbasib. However, the clinical experience with Aderbasib in combination therapies highlights the potential of targeting the ADAM family in cancer treatment.[12] The development of biological inhibitors like TPD and MEDI3622 further expands the arsenal of tools available to researchers for dissecting the complex roles of ADAM17 in cancer and for developing novel therapeutic strategies. The choice of an appropriate ADAM17 inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system. This guide provides a foundational comparison to aid in this selection process and to facilitate further investigation into the promising field of ADAM17-targeted cancer therapy.

References

A Comparative Analysis of Efficacy: JG26 and TMI-005

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, a direct comparison of the efficacy of investigational compounds is critical for advancing promising candidates. This guide provides a detailed, data-driven comparison of two such compounds: JG26 and TMI-005. The information presented is intended for an audience of researchers, scientists, and drug development professionals.

Overview of TMI-005 (Apratastat)

TMI-005, also known as Apratastat, is a well-characterized inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also referred to as TNF-α converting enzyme (TACE).[1][2] ADAM17 is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, including tumor necrosis factor-alpha (TNF-α) and ligands of the epidermal growth factor receptor (EGFR).[1][3] By inhibiting ADAM17, TMI-005 blocks the release of these factors, thereby modulating downstream signaling pathways involved in inflammation and cancer.

Initially investigated for the treatment of rheumatoid arthritis, the development of TMI-005 for this indication was halted due to a lack of efficacy in a Phase II clinical trial.[2] However, research has continued to explore its potential in other therapeutic areas, notably in oncology. Studies have shown that TMI-005 can enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to radiotherapy.[1]

The Enigma of this compound

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a therapeutic compound designated as "this compound". It is possible that this compound is an internal code name for a compound that has not yet been disclosed in public forums, or it may be a substance that is not currently under active investigation in a manner that is publicly documented. The only reference to "this compound" in the conducted searches was related to a grant identification number, which is not relevant to a therapeutic agent.

Due to the absence of any identifiable data for a compound named this compound, a direct comparative analysis of its efficacy against TMI-005 is not feasible at this time. The remainder of this guide will focus on presenting the available data for TMI-005 to serve as a potential benchmark, should information on this compound become available in the future.

Efficacy Data for TMI-005 in Non-Small Cell Lung Cancer

The following table summarizes key quantitative data from a study investigating the effect of TMI-005 in combination with ionizing radiation (IR) in NSCLC models.

Experimental ModelTreatment GroupOutcome MeasureResult
A549 & NCI-H125 CellsTMI-005 + IRShedding of ALCAM and AmphiregulinSignificant reduction in basal and IR-induced shedding
A549 & NCI-H125 CellsTMI-005 + IRErbB SignalingDownregulation
NSCLC XenograftTMI-005 + IRTumor GrowthSupra-additive delay in tumor growth

Experimental Protocols for TMI-005 Studies

Cell Culture and In Vitro Treatment: Human NSCLC cell lines (A549 and NCI-H125) were cultured in RPMI1640 media supplemented with 10% (v/v) FCS, 1% (v/v) penicillin–streptomycin, and 1% (v/v) l-glutamine at 37°C in 5% CO2.[1] For in vitro experiments, TMI-005 was dissolved in DMSO to create a 10 mmol/L stock solution, which was then further diluted in cell culture media to the desired experimental concentrations.[1]

Analysis of Protein Shedding: The concentration of secreted ADAM17 substrates, such as ALCAM and Amphiregulin, in the cell culture supernatant was determined using ELISA following treatment with TMI-005 and/or ionizing radiation.[1]

Tumor Xenograft Model: The in vivo efficacy of TMI-005 in combination with radiotherapy was assessed using a tumor xenograft model. Specific details of the animal model, dosing regimen, and tumor growth monitoring would be found in the primary research article.

Signaling Pathway Modulated by TMI-005

TMI-005's mechanism of action centers on the inhibition of the ADAM17 enzyme. This intervention prevents the cleavage and release of various cell surface proteins, thereby impacting multiple downstream signaling cascades. A key pathway affected is the EGFR signaling pathway, which is often constitutively active in cancer and contributes to cell proliferation, survival, and resistance to therapy.

TMI005_Mechanism_of_Action TMI-005 Mechanism of Action cluster_cell Cell Membrane Pro-TNFa Pro-TNF-α ADAM17 ADAM17 (TACE) Pro-TNFa->ADAM17 Pro-EGFR_Ligand Pro-EGFR Ligand Pro-EGFR_Ligand->ADAM17 TNFa Soluble TNF-α ADAM17->TNFa Sheds EGFR_Ligand Soluble EGFR Ligand ADAM17->EGFR_Ligand Sheds TMI005 TMI-005 TMI005->ADAM17 Inflammation Inflammation TNFa->Inflammation EGFR_Signaling EGFR Signaling (Proliferation, Survival) EGFR_Ligand->EGFR_Signaling

Caption: TMI-005 inhibits ADAM17, blocking the release of soluble signaling molecules.

Conclusion

While a direct efficacy comparison between this compound and TMI-005 is currently impossible due to the lack of public data on this compound, this guide provides a foundational understanding of TMI-005's mechanism of action and its effects in preclinical cancer models. The data and experimental protocols presented for TMI-005 can serve as a valuable reference for the research community. Future updates to this comparison will be contingent on the public disclosure of data for this compound.

References

JG26: A Potent and Selective ADAM17 Inhibitor - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JG26, a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), with other known inhibitors. ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the release of various cell surface proteins, playing a pivotal role in signaling pathways implicated in cancer, inflammation, and other diseases. This document summarizes key quantitative data, details experimental protocols for inhibitor validation, and visualizes the intricate signaling networks regulated by ADAM17.

Performance Comparison of ADAM17 Inhibitors

The inhibitory activity of this compound against ADAM17 and its selectivity over other related metalloproteinases have been evaluated and compared with several alternative inhibitors. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a clear quantitative comparison of their potency and selectivity.

InhibitorADAM17 IC50 (nM)ADAM8 IC50 (nM)ADAM10 IC50 (nM)MMP-12 IC50 (nM)Other MMPs IC50 (nM)
This compound 1.9 [1][2]12[1][2]150[1][2]9.4[1][2]MMP-2: 240, MMP-9: 1630, MMP-14: 19500[3]
ADAM17-IN-1Selective for ADAM17----
BMS-561394Selectively blocks ADAM17 at 5 µM----
GW280264X8.0-11.5--
KP-45711.1-748-MMP-2: 717, MMP-3: 9760, MMP-8: 2200, MMP-9: 5410, MMP-13: 930, MMP-14: 2140, MMP-17: 7100[2]
Aderbasib (INCB7839)Potent, low nanomolar-Potent, low nanomolar--
TAPI-2----Broad-spectrum MMP inhibitor

Experimental Protocols

Accurate and reproducible experimental design is crucial for the validation of enzyme inhibitors. Below are detailed protocols for key assays used to determine the inhibitory effect of compounds like this compound on ADAM17.

In Vitro Fluorogenic Enzymatic Assay

This assay quantifies the enzymatic activity of ADAM17 by measuring the cleavage of a fluorogenic substrate.

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against recombinant human ADAM17.

Materials:

  • Recombinant human ADAM17 enzyme

  • Fluorogenic ADAM17 substrate (e.g., based on TNF-α cleavage sequence)[4]

  • Assay buffer (e.g., 25 mM Tris, pH 8, 6 x 10⁻⁴ Brij detergent)[5]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the assay buffer.

  • Add the diluted test compounds to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer and substrate only).

  • Add the recombinant ADAM17 enzyme to all wells except the negative control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/420 nm or 485/530 nm, depending on the substrate) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[5][6]

  • Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Assay Plate Setup Assay Plate Setup Serial Dilutions->Assay Plate Setup Add to wells Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Add enzyme Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Initiate reaction Kinetic Reading Kinetic Reading Substrate Addition->Kinetic Reading Calculate Rates Calculate Rates Kinetic Reading->Calculate Rates Determine % Inhibition Determine % Inhibition Calculate Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

Experimental workflow for the in vitro fluorogenic enzymatic assay.
Cell-Based Substrate Shedding Assay

This assay measures the ability of an inhibitor to block the ADAM17-mediated cleavage of a specific substrate from the cell surface.

Objective: To evaluate the cellular potency of test compounds by quantifying the inhibition of shedding of an ADAM17 substrate (e.g., Amphiregulin (AREG) or TNF-α).

Materials:

  • A cell line endogenously expressing or overexpressing the ADAM17 substrate (e.g., HCT-116 for AREG, THP-1 for TNF-α).[7][8]

  • Cell culture medium and supplements.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to induce shedding).

  • ELISA kit for the specific shed substrate.

  • Cell lysis buffer and protein assay reagents.

Procedure:

  • Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Replace the culture medium with a serum-free medium and pre-incubate with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate shedding by adding a stimulating agent like PMA to the medium and incubate for a defined period (e.g., 30 minutes to a few hours).[9]

  • Collect the conditioned medium (supernatant) from each well.

  • Lyse the cells in the plate to obtain cell lysates for normalization.

  • Quantify the amount of the shed substrate in the collected supernatant using a specific ELISA kit.[10]

  • Determine the total protein concentration in the cell lysates for normalization of the shedding data.

  • Calculate the percentage of inhibition of substrate shedding for each compound concentration compared to the stimulated control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_quantification Quantification & Analysis Cell Seeding Cell Seeding Inhibitor Pre-incubation Inhibitor Pre-incubation Cell Seeding->Inhibitor Pre-incubation Shedding Stimulation Shedding Stimulation Inhibitor Pre-incubation->Shedding Stimulation Collect Supernatant Collect Supernatant Shedding Stimulation->Collect Supernatant Cell Lysis Cell Lysis Shedding Stimulation->Cell Lysis ELISA for Shed Substrate ELISA for Shed Substrate Collect Supernatant->ELISA for Shed Substrate Protein Assay for Lysates Protein Assay for Lysates Cell Lysis->Protein Assay for Lysates Data Normalization & IC50 Data Normalization & IC50 ELISA for Shed Substrate->Data Normalization & IC50 Protein Assay for Lysates->Data Normalization & IC50

Workflow for the cell-based substrate shedding assay.

ADAM17 Signaling Pathways

ADAM17 is a key regulator of multiple signaling pathways by controlling the availability of ligands and receptors. This compound, by inhibiting ADAM17, can modulate these critical cellular communication networks.

EGFR Signaling Pathway

ADAM17 cleaves and releases several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[8] The binding of these ligands to the EGFR initiates a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[11] this compound can inhibit the transactivation of EGFR by blocking the release of its ligands.[1]

ADAM17 ADAM17 proAREG pro-AREG/ pro-TGF-α ADAM17->proAREG Cleaves This compound This compound This compound->ADAM17 Inhibits AREG Soluble AREG/ TGF-α proAREG->AREG EGFR EGFR AREG->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

ADAM17-mediated EGFR signaling pathway and the inhibitory action of this compound.
Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. ADAM17 is involved in the S2 cleavage of the Notch receptor, a critical step for its activation.[12] Upon ligand binding (e.g., Jagged or Delta), the Notch receptor undergoes proteolytic processing, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate the transcription of target genes. By inhibiting ADAM17, this compound can interfere with Notch signaling activation.

cluster_nucleus Nucleus Ligand Jagged/Delta Ligand NotchReceptor Notch Receptor Ligand->NotchReceptor Binds ADAM17 ADAM17 NotchReceptor->ADAM17 S2 Cleavage gammaSecretase γ-Secretase ADAM17->gammaSecretase Primes for This compound This compound This compound->ADAM17 Inhibits NICD NICD gammaSecretase->NICD S3 Cleavage & Release Nucleus Nucleus NICD->Nucleus Translocates CSL CSL GeneTranscription GeneTranscription NICD_n->CSL_n Binds CSL_n->GeneTranscription_n Activates

Role of ADAM17 in the Notch signaling pathway and its inhibition by this compound.

References

A Comparative Analysis of MMP Inhibition: JG26 Versus Marimastat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent matrix metalloproteinase (MMP) inhibitors: JG26 and marimastat. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these inhibitors in their studies. This document summarizes their inhibitory profiles, mechanisms of action, and available experimental data, while also providing detailed experimental protocols and visual representations of key biological pathways.

Introduction to MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.

This guide focuses on a comparative analysis of two such inhibitors: this compound, a selective ADAM (a disintegrin and metalloproteinase) and MMP inhibitor, and marimastat, a broad-spectrum MMP inhibitor that has undergone extensive clinical investigation.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound and marimastat against various MMPs and related ADAMs is a key differentiator. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for both compounds. It is important to note that these values may have been determined in different experimental settings, which should be considered when making a direct comparison.

Table 1: Inhibitory Profile of this compound

TargetIC50 (nM)
ADAM812
ADAM171.9
ADAM10150
MMP-1>500,000
MMP-2240
MMP-91630
MMP-129.4
MMP-1419,500

Table 2: Inhibitory Profile of Marimastat

TargetIC50 (nM)
MMP-15
MMP-26
MMP-713
MMP-93
MMP-149

Mechanism of Action

This compound is characterized as a selective inhibitor, primarily targeting ADAM17 with high potency. Its inhibitory activity extends to ADAM8 and MMP-12. The mechanism of action for this compound involves binding to the active site of these metalloproteinases, thereby preventing the cleavage of their respective substrates. Notably, this compound has been reported to inhibit Angiotensin II (Ang II)-induced transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular signal-regulated kinase (ERK) pathway. This suggests a role for this compound in modulating key signaling cascades involved in cell proliferation, differentiation, and survival.

Marimastat , in contrast, is a broad-spectrum MMP inhibitor, demonstrating potent inhibition across a wide range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[1][2][3] Its mechanism of action is based on a hydroxamate structure that chelates the zinc ion essential for the catalytic activity of MMPs. By inhibiting a broad array of MMPs, marimastat can impact a wide range of physiological and pathological processes reliant on ECM remodeling.

Signaling Pathway Involvement

The differential selectivity of this compound and marimastat leads to distinct effects on cellular signaling pathways.

This compound and the EGFR/ERK Pathway:

This compound's potent inhibition of ADAM17, a key sheddase of EGFR ligands, directly impacts the EGFR signaling cascade. By preventing the release of soluble EGFR ligands, this compound can attenuate the activation of EGFR and the downstream ERK pathway. This mechanism is crucial in contexts where aberrant EGFR signaling drives disease progression.

JG26_EGFR_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates pro_EGF pro-EGF ADAM17 ADAM17 pro_EGF->ADAM17 EGF Soluble EGF ADAM17->EGF Cleavage RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->ADAM17 Inhibits EGF->EGFR Binds

Caption: this compound inhibits ADAM17, preventing EGFR ligand cleavage and subsequent ERK pathway activation.

Marimastat and Broad-Spectrum MMP Inhibition:

Due to its broad-spectrum activity, marimastat can simultaneously impact multiple signaling pathways that are directly or indirectly regulated by MMPs. This includes pathways involved in angiogenesis, cell migration, and inflammation. The widespread inhibition can be advantageous in diseases where multiple MMPs are upregulated, but it also carries the risk of off-target effects.

Marimastat_Broad_Inhibition cluster_MMPs Matrix Metalloproteinases cluster_processes Pathological Processes Marimastat Marimastat MMP1 MMP-1 Marimastat->MMP1 MMP2 MMP-2 Marimastat->MMP2 MMP9 MMP-9 Marimastat->MMP9 MMP14 MMP-14 Marimastat->MMP14 Other_MMPs Other MMPs Marimastat->Other_MMPs Metastasis Tumor Invasion & Metastasis MMP1->Metastasis Angiogenesis Angiogenesis MMP2->Angiogenesis MMP2->Metastasis MMP9->Angiogenesis MMP9->Metastasis MMP14->Metastasis Inflammation Inflammation Other_MMPs->Inflammation

Caption: Marimastat broadly inhibits multiple MMPs, affecting angiogenesis, metastasis, and inflammation.

Experimental Data and Clinical Trials

This compound:

  • In Vitro: this compound has been shown to effectively inhibit the enzymatic activity of ADAM17 at nanomolar concentrations. It has also demonstrated the ability to reduce the shedding of NKG2D ligands in Hodgkin lymphoma cell lines and inhibit the cleavage of CD23.

  • In Vivo: In a preclinical orthotropic metastasis model of colorectal cancer, intravenous administration of this compound (3 mg/kg) was found to inhibit tumor metastasis.

Marimastat:

Marimastat has undergone extensive clinical evaluation in various cancer types. While it demonstrated biological activity, the overall results from Phase III clinical trials were largely disappointing, failing to show a significant survival benefit in many cancer settings, including pancreatic, breast, and small cell lung cancer.[1][2][3] A notable side effect observed in clinical trials was musculoskeletal toxicity, which was often dose-limiting.[3]

Experimental Protocols

1. In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific MMP using a fluorogenic substrate.

MMP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant active MMP - Fluorogenic MMP substrate - Assay buffer - Test inhibitor (e.g., this compound or marimastat) start->prepare_reagents serial_dilution Perform serial dilution of the inhibitor prepare_reagents->serial_dilution plate_setup Set up 96-well plate: - Add assay buffer - Add diluted inhibitor - Add MMP enzyme serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add fluorogenic substrate to initiate reaction pre_incubation->add_substrate measure_fluorescence Measure fluorescence intensity over time (kinetic read) add_substrate->measure_fluorescence data_analysis Analyze data: - Plot initial reaction velocity vs. inhibitor concentration - Calculate IC50 value measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro MMP inhibition assay using a fluorogenic substrate.

Methodology:

  • Reagent Preparation:

    • Reconstitute the recombinant active MMP in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic MMP substrate in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the test inhibitor (this compound or marimastat) in a suitable solvent.

  • Serial Dilution:

    • Perform a serial dilution of the inhibitor stock solution in assay buffer to obtain a range of concentrations for testing.

  • Assay Plate Setup:

    • In a 96-well microplate, add assay buffer to each well.

    • Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted MMP enzyme to all wells except the negative control.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

2. Gelatin Zymography

This protocol is for the detection of gelatinase (MMP-2 and MMP-9) activity in biological samples.

Methodology:

  • Sample Preparation:

    • Collect conditioned media from cell cultures or prepare tissue extracts.

    • Determine the protein concentration of each sample.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Mix samples with a non-reducing sample buffer and load equal amounts of protein into the wells.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

Conclusion

This compound and marimastat represent two distinct strategies for MMP inhibition. This compound offers a more targeted approach, with high potency against ADAM17 and MMP-12, potentially leading to a more favorable side-effect profile and specific applications in diseases driven by these particular metalloproteinases. Its impact on the EGFR/ERK signaling pathway highlights its potential in oncology and other areas where this pathway is dysregulated.

Marimastat, as a broad-spectrum inhibitor, has the ability to globally suppress MMP activity. While this approach has shown promise in preclinical models, its clinical translation has been hampered by a lack of significant efficacy and dose-limiting toxicities.

The choice between a selective and a broad-spectrum MMP inhibitor will ultimately depend on the specific research question or therapeutic indication. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret their experiments with these important pharmacological tools.

References

Unraveling ACE2 Modulation: A Comparative Guide to JG26 and a Panoply of Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced modulation of Angiotensin-Converting Enzyme 2 (ACE2) is paramount. This guide provides a comprehensive cross-validation of the role of JG26, a selective ADAM17 inhibitor, in ACE2 modulation, juxtaposed with alternative therapeutic strategies. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate informed research and development decisions.

Comparative Analysis of ACE2 Modulators

The landscape of ACE2 modulation is diverse, with strategies ranging from inhibiting its cleavage to directly activating or inhibiting its enzymatic activity. This section provides a quantitative comparison of this compound and its derivatives against other known ACE2 modulators.

This compound and its Derivatives: Potent Inhibitors of ACE2 Shedding

This compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17), a key enzyme responsible for the shedding of the ACE2 ectodomain from the cell surface. By inhibiting ADAM17, this compound effectively prevents the cleavage and release of soluble ACE2 (sACE2), thereby increasing the density of full-length, membrane-bound ACE2. This mechanism has been investigated for its potential to limit viral entry, as some viruses utilize ACE2 as a receptor.

A key study investigated this compound and two of its derivatives, a dimeric form (compound 1) and a glycoconjugate (compound 2), for their effects on ACE2 modulation and antiviral activity in Calu-3 human lung cells.[1][2][3]

Table 1: Quantitative Comparison of this compound and its Derivatives on ACE2 Modulation and Antiviral Efficacy [1][2][3]

CompoundConcentration (µM)Inhibition of ACE2 SheddingAntiviral Activity (SARS-CoV-2)Cytotoxicity (CC50 in Calu-3 cells, µM)
This compound 25Partial InhibitionMost Effective > 25
Compound 1 25Partial InhibitionLess effective than this compound> 25
Compound 2 25Low EfficacyNot significant> 25

Note: The antiviral activity was assessed by viral genome titration and plaque formation assays. "Partial inhibition" indicates a reduction in the amount of soluble ACE2 released into the cell culture supernatant.

Alternative ADAM17 Inhibitors

Other compounds have been identified as inhibitors of ADAM17 and have been studied in the context of ACE2 shedding.

Table 2: Other Investigated ADAM17 Inhibitors and their Effects on ACE2

CompoundMechanism of ActionEffect on ACE2 SheddingKey Findings
TAPI-0 Metalloproteinase inhibitorAttenuated SARS-S-induced ACE2 shedding.[4]Reduced viral entry of a pseudotyped virus expressing the SARS-S protein.[4]
GI254023X Selective ADAM10 inhibitor (also inhibits ADAM17 at higher concentrations)Data on direct ACE2 shedding inhibition is limited. Primarily used as a tool to differentiate ADAM10/17 activity.Potent inhibitor of ADAM10 with an IC50 of 5.3 nM, and less potent for ADAM17 with an IC50 of 541 nM.[5]
Diverse Strategies for ACE2 Modulation

Beyond ADAM17 inhibition, a variety of other mechanisms can modulate ACE2 expression and activity. These approaches represent alternative strategies for therapeutic intervention.

Table 3: Overview of Alternative ACE2 Modulation Strategies

Modulation StrategyExample Compound/MethodMechanism of ActionEffect on ACE2
ACE2 Activation Xanthenone (XNT), Diminazene aceturate (DIZE)Directly enhance the enzymatic activity of ACE2.[6][7]Increased catalytic conversion of angiotensin II to angiotensin-(1-7).
ACE2 Inhibition MLN-4760, DX600Directly block the catalytic site of ACE2.Decreased enzymatic activity of ACE2.
Upregulation of ACE2 Expression Angiotensin II Receptor Blockers (ARBs) e.g., LosartanIndirectly lead to increased ACE2 expression.[5][8]Increased ACE2 mRNA and protein levels.
Downregulation of ACE2 Expression SARS-CoV-2 infectionInduces clathrin- and AP2-dependent endocytosis and lysosomal degradation of ACE2.[9]Decreased cell surface ACE2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the context of this compound and ACE2 modulation studies.

Cell Culture of Calu-3 Cells
  • Cell Line: Calu-3 (human lung adenocarcinoma cell line)

  • Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency. The cells are washed with phosphate-buffered saline (PBS), detached with trypsin-EDTA, and re-seeded at a suitable dilution.

MTT Assay for Cell Viability
  • Objective: To assess the cytotoxicity of the test compounds.

  • Procedure:

    • Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., this compound, compound 1, compound 2) for 24 or 48 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Immunofluorescence for ACE2 Expression
  • Objective: To visualize and quantify the expression of ACE2 on the cell surface.

  • Procedure:

    • Seed Calu-3 cells on glass coverslips in a 24-well plate.

    • Treat the cells with the test compounds as required.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets, if needed).

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against ACE2 (e.g., goat anti-human ACE2) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated rabbit anti-goat IgG) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot for ACE2 Protein Quantification
  • Objective: To determine the relative amount of ACE2 protein in cell lysates.

  • Procedure:

    • Lyse the treated and untreated Calu-3 cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against ACE2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the ACE2 band intensity to a loading control (e.g., β-actin or GAPDH).

Plaque Assay for SARS-CoV-2 Infectivity
  • Objective: To quantify the amount of infectious virus.

  • Procedure:

    • Seed Vero E6 cells in a 6-well plate to form a confluent monolayer.

    • Prepare serial dilutions of the virus-containing supernatant from treated and untreated Calu-3 cells.

    • Infect the Vero E6 cell monolayers with the viral dilutions for 1 hour at 37°C.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

    • Incubate the plates at 37°C for 2-3 days until plaques are visible.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with crystal violet to visualize the plaques.

    • Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

RT-qPCR for SARS-CoV-2 Quantification
  • Objective: To quantify the amount of viral RNA.

  • Procedure:

    • Extract viral RNA from the supernatant of infected Calu-3 cells using a viral RNA extraction kit.

    • Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).

    • Use a standard curve of a known quantity of viral RNA to determine the absolute copy number of the viral genome in the samples.

    • Results are typically expressed as viral genome copies per milliliter.

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space ACE2_mem Membrane-bound ACE2 sACE2 Soluble ACE2 (sACE2) ACE2_mem->sACE2 ADAM17 ADAM17 ADAM17->ACE2_mem This compound This compound This compound->ADAM17 start Start seed_cells Seed Calu-3 cells in 96-well plate start->seed_cells add_compounds Add this compound or alternative compounds seed_cells->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance end End read_absorbance->end cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_modulation Therapeutic Intervention Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binds to Entry Viral Entry ACE2->Entry Mediates This compound This compound This compound->ACE2 Increases surface expression via ADAM17 inhibition ACE2_Activator ACE2 Activator ACE2_Activator->ACE2 Enhances activity ACE2_Inhibitor ACE2 Inhibitor ACE2_Inhibitor->ACE2 Blocks activity

References

The New Wave of Precision: Assessing the Selectivity of JNJ0966 Compared to Broad-Spectrum MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic drug development, the pursuit of highly selective enzyme inhibitors remains a paramount goal. This is particularly true for the matrix metalloproteinase (MMP) family, where a historical lack of selectivity in early drug candidates led to significant off-target effects and clinical failures. This guide provides a detailed comparison between the novel, highly selective MMP-9 inhibitor, JNJ0966, and traditional broad-spectrum MMP inhibitors, offering researchers, scientists, and drug development professionals a clear perspective on the advancements in MMP inhibitor design.

Executive Summary

Early broad-spectrum matrix metalloproteinase (MMP) inhibitors, such as marimastat and batimastat, were developed with the aim of treating a range of diseases, including cancer and arthritis. These inhibitors function by directly targeting the highly conserved zinc ion within the active site of MMPs. While effective at inhibiting their target enzymes, their lack of specificity resulted in the inhibition of multiple MMP family members, leading to severe side effects like musculoskeletal syndrome.[1][2]

In stark contrast, the next generation of MMP inhibitors is exemplified by JNJ0966, a highly selective inhibitor of MMP-9. JNJ0966 employs a novel allosteric mechanism, binding to a site on the pro-MMP-9 zymogen to prevent its activation.[3][4] This unique mode of action confers exceptional selectivity, avoiding the off-target effects associated with broad-spectrum inhibitors and representing a significant leap forward in the development of safer and more effective MMP-targeted therapies.

Data Presentation: A Comparative Analysis of Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JNJ0966, marimastat, and batimastat against a panel of MMPs. The data clearly illustrates the superior selectivity of JNJ0966 for MMP-9 compared to the broad-spectrum activity of marimastat and batimastat.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
JNJ0966 >10,000>10,000>10,000-440 ->10,000
Marimastat 5623013-163-9
Batimastat 342064--

Data for JNJ0966 reflects inhibition of zymogen activation, while data for marimastat and batimastat reflects inhibition of catalytic activity. A hyphen (-) indicates that data was not readily available in the reviewed sources.

Experimental Protocols

Determination of IC50 Values using a Quenched Fluorescent Substrate Assay

The inhibitory potency of MMP inhibitors is commonly determined using a fluorogenic substrate assay. This method provides a sensitive and continuous measure of enzyme activity.

  • Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols, often involving treatment with p-aminophenylmercuric acetate (APMA) or a specific activating enzyme.

  • Inhibitor Preparation: The test inhibitor (e.g., JNJ0966, marimastat, batimastat) is serially diluted in an appropriate buffer to create a range of concentrations.

  • Assay Reaction: The activated MMP enzyme is incubated with a quenched fluorescent substrate in the presence of varying concentrations of the inhibitor. A commonly used substrate is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-[3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-Ala-Arg-NH2.[5]

  • Fluorescence Measurement: In the absence of an inhibitor, the MMP cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is monitored using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: The rate of substrate cleavage at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

MMP_Inhibitor_Mechanisms cluster_0 Broad-Spectrum MMP Inhibition cluster_1 Selective MMP-9 Inhibition (JNJ0966) Active_MMP Active MMP Cleavage_Products Cleavage Products Active_MMP->Cleavage_Products Cleavage Substrate Extracellular Matrix Substrate Substrate->Active_MMP Broad_Spectrum_Inhibitor Broad-Spectrum Inhibitor (e.g., Marimastat) Zinc_Ion Catalytic Zinc Ion (Zn2+) Broad_Spectrum_Inhibitor->Zinc_Ion Chelates Zinc_Ion->Active_MMP Blocks Active Site pro_MMP9 pro-MMP-9 (Inactive Zymogen) Active_MMP9 Active MMP-9 pro_MMP9->Active_MMP9 Activation Activating_Protease Activating Protease (e.g., MMP-3, Plasmin) Activating_Protease->pro_MMP9 JNJ0966 JNJ0966 Allosteric_Site Allosteric Binding Site JNJ0966->Allosteric_Site Binds to Allosteric_Site->pro_MMP9 Prevents Activation

Caption: Mechanisms of action for broad-spectrum vs. selective MMP inhibitors.

Experimental Workflow

IC50_Determination_Workflow Start Start: Prepare Reagents Activate_MMP Activate pro-MMP with APMA or activating enzyme Start->Activate_MMP Prepare_Inhibitor Prepare serial dilutions of test inhibitor Start->Prepare_Inhibitor Add_to_Plate Add activated MMP, inhibitor, and fluorescent substrate to 96-well plate Activate_MMP->Add_to_Plate Prepare_Inhibitor->Add_to_Plate Incubate Incubate at 37°C Add_to_Plate->Incubate Measure_Fluorescence Measure fluorescence intensity over time Incubate->Measure_Fluorescence Analyze_Data Calculate rate of reaction for each inhibitor concentration Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 value from dose-response curve Analyze_Data->Determine_IC50 End End: Report IC50 Determine_IC50->End

Caption: Workflow for determining MMP inhibitor IC50 values.

Logical Relationship

Inhibitor_Selectivity_Comparison Inhibitor_Type MMP Inhibitor Type Broad_Spectrum Broad-Spectrum (e.g., Marimastat) Inhibitor_Type->Broad_Spectrum Selective Selective (e.g., JNJ0966) Inhibitor_Type->Selective Active_Site_Binding Active Site Binding (Zinc Chelation) Broad_Spectrum->Active_Site_Binding Allosteric_Binding Allosteric Binding (Zymogen Activation Inhibition) Selective->Allosteric_Binding Mechanism Mechanism of Action Low_Selectivity Low Selectivity (Inhibits multiple MMPs) Active_Site_Binding->Low_Selectivity High_Selectivity High Selectivity (Inhibits specific MMP) Allosteric_Binding->High_Selectivity Selectivity Selectivity Profile Off_Target_Effects Potential for Off-Target Side Effects Low_Selectivity->Off_Target_Effects Improved_Safety_Profile Improved Safety Profile High_Selectivity->Improved_Safety_Profile Clinical_Implication Clinical Implication

Caption: Comparison of broad-spectrum and selective MMP inhibitors.

References

Independent Verification of JG26's Anti-Metastatic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary challenge in oncology, driving the search for novel therapeutic agents that can effectively inhibit the spread of cancer cells. This guide provides a comprehensive overview of the anti-metastatic properties of the marine-derived oligosaccharide JG6. Initial inquiries regarding "JG26" suggest a likely reference to JG6, a compound that has demonstrated potential in preclinical studies. This document summarizes the existing experimental data, details the methodologies employed in these studies, and visually represents the compound's mechanism of action.

Disclaimer: The data presented in this guide is based on a single key study. As of this publication, independent verification of the anti-metastatic properties of JG6 is not available in the published scientific literature. The findings should be interpreted as preliminary and requiring further validation.

Comparative Analysis of JG6 Anti-Metastatic Activity

The primary investigation into JG6's anti-metastatic effects focused on breast cancer models. The compound has been shown to inhibit cancer cell migration and reduce the formation of metastatic nodules in vivo.

In Vitro Cell Migration Inhibition

JG6 demonstrated a dose-dependent inhibition of migration in human breast cancer cell lines without significantly affecting cell viability.

Cell LineJG6 ConcentrationInhibition Rate (%)Citation
MDA-MB-43550 µg/mlNot specified[1]
100 µg/mlNot specified[1]
200 µg/ml66.9%[1]
MTLn350 µg/mlNot specified[1]
100 µg/mlNot specified[1]
200 µg/ml75.3%[1]
In Vivo Metastasis Inhibition

In a spontaneous metastasis mouse model using human breast cancer MDA-MB-435 cells, daily subcutaneous administration of JG6 for six weeks led to a significant reduction in pulmonary metastatic nodules.[1]

Treatment GroupDosageInhibition of Pulmonary Metastatic Nodules (%)Citation
JG610 mg/kg46.9%[1]
JG620 mg/kg68.8%[1]
Untreated Control-0%[1]

Mechanism of Action: Targeting the Cofilin Pathway

JG6 exerts its anti-metastatic effects by directly interacting with cofilin, a key regulator of actin filament dynamics. By binding to the actin-binding sites of cofilin, JG6 inhibits its actin-depolymerizing activity.[1] This disruption of actin turnover is crucial for cell motility and, consequently, for cancer cell invasion and metastasis.[1]

Signaling Pathway of JG6 Action

JG6_Cofilin_Pathway JG6 Mechanism of Action on Cofilin Pathway cluster_cell Cancer Cell JG6 JG6 Cofilin Cofilin JG6->Cofilin Binds to actin-binding site Actin F-actin (Filamentous) Cofilin->Actin Severing & Depolymerization Actin_Monomer G-actin (Monomer) Actin->Actin_Monomer Depolymerization Cell_Migration Cell Migration & Metastasis Actin->Cell_Migration Enables Actin_Monomer->Actin Polymerization

Caption: JG6 binds to cofilin, inhibiting its actin-severing activity, which in turn suppresses cancer cell migration and metastasis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the anti-metastatic properties of JG6.[1]

Transwell Migration Assay

This in vitro assay is used to assess the migratory capacity of cancer cells.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-435 or MTLn3) are seeded in the upper chamber of a Transwell insert in serum-free media, with or without JG6.

  • Chemoattractant: The lower chamber contains media supplemented with a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to induce cell migration.

  • Incubation: The cells are incubated for a set period (e.g., 12 hours) at 37°C.

  • Analysis: Non-migrated cells in the upper chamber are removed. The cells that have migrated through the porous membrane to the lower surface are fixed, stained (e.g., with 0.1% crystal violet), and counted.

  • Inhibition Calculation: The inhibition rate is calculated as: [1 - (Number of migrated cells in JG6 treated group / Number of migrated cells in control group)] x 100%.

Spontaneous Metastasis Assay

This in vivo assay evaluates the effect of a compound on the metastatic spread of cancer from a primary tumor.

  • Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-435) are injected into the mammary fat pad of immunocompromised mice (e.g., female athymic nude mice).

  • Tumor Growth: The primary tumor is allowed to grow to a specific volume (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives JG6 (e.g., 10 and 20 mg/kg) via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily for 6 weeks).

  • Monitoring: Tumor size and body weight are monitored regularly.

  • Metastasis Assessment: At the end of the study, mice are euthanized, and organs, typically the lungs, are harvested. The number of metastatic nodules is counted, often after fixation (e.g., with Bouin's solution).

Experimental Workflow

Experimental_Workflow Workflow for Assessing JG6 Anti-Metastatic Properties cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Cancer Cell Lines (MDA-MB-435, MTLn3) transwell Transwell Migration Assay (with/without JG6) invitro_start->transwell invitro_end Quantify Migration Inhibition transwell->invitro_end invivo_end Determine Reduction in Metastasis invivo_start Immunocompromised Mice implantation Orthotopic Implantation of MDA-MB-435 cells invivo_start->implantation tumor_growth Primary Tumor Growth implantation->tumor_growth treatment JG6 Administration tumor_growth->treatment metastasis_assessment Harvest Lungs & Count Metastatic Nodules treatment->metastasis_assessment metastasis_assessment->invivo_end

Caption: A two-pronged approach is used to evaluate JG6, combining in vitro migration assays with in vivo spontaneous metastasis models.

Comparison with Other Anti-Metastatic Agents

Direct comparative studies between JG6 and other anti-metastatic agents have not been published. However, it is useful to consider JG6 within the broader context of agents that target the cofilin pathway or other aspects of cell motility. Other cofilin inhibitors are in various stages of preclinical development and represent a promising class of anti-metastatic drugs. Further research is needed to benchmark the efficacy and safety of JG6 against these and other emerging therapies.

Conclusion and Future Directions

The initial findings on JG6 present it as a promising candidate for anti-metastatic therapy, with a distinct mechanism of action centered on the inhibition of cofilin. The data from the foundational study by Huang et al. (2014) is compelling. However, for JG6 to advance as a viable clinical candidate, several critical steps are necessary:

  • Independent Verification: The anti-metastatic effects of JG6 need to be reproduced by independent research groups.

  • Broader Efficacy Studies: Evaluation of JG6 in a wider range of cancer models is required to determine the breadth of its potential application.

  • Comparative Studies: Head-to-head studies comparing JG6 with other cofilin inhibitors and standard-of-care anti-metastatic agents are essential to understand its relative efficacy.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to assess the safety, stability, and bioavailability of JG6.

This guide serves as a foundational resource for researchers interested in the anti-metastatic potential of JG6. The provided data and protocols from the initial study offer a strong starting point for further investigation and independent validation.

References

A Comparative Analysis of JG26 and GI254023X in the Inhibition of ADAM10 and ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the selective inhibition of A Disintegrin and Metalloproteinase (ADAM) family members, particularly ADAM10 and ADAM17, is of paramount importance due to their significant roles in cellular signaling and disease pathogenesis. This guide provides a detailed comparative study of two prominent inhibitors: JG26, a potent ADAM17 inhibitor, and GI254023X, a highly selective ADAM10 inhibitor. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory profiles, supporting experimental data, and detailed methodologies for key experiments.

Data Presentation: Inhibitory Potency (IC50)

The inhibitory activities of this compound and GI254023X against ADAM10 and ADAM17, as well as other metalloproteinases, have been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below for direct comparison.

CompoundADAM10 (nM)ADAM17 (nM)Other Metalloproteinases (nM)Selectivity
This compound 150[1][2]1.9[1][2]ADAM8: 12, MMP-12: 9.4[1][2]Preferentially inhibits ADAM17 over ADAM10.
GI254023X 5.3[3]1673[3]-Over 100-fold higher potency for ADAM10 compared to ADAM17.[3]

Key Findings:

  • This compound demonstrates potent inhibition of ADAM17 with an IC50 value in the low nanomolar range (1.9 nM).[1][2] Its inhibitory activity against ADAM10 is significantly lower (150 nM), indicating a clear preference for ADAM17.[1][2] this compound also shows inhibitory activity against ADAM8 and MMP-12.[1][2]

  • GI254023X is a highly selective inhibitor of ADAM10 , with a reported IC50 value of 5.3 nM.[3] In contrast, its inhibitory effect on ADAM17 is substantially weaker, with an IC50 value of 1673 nM, showcasing a remarkable selectivity of over 100-fold for ADAM10.[3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key in vitro and cell-based assays are provided below.

In Vitro Fluorogenic Enzymatic Assay

This protocol outlines a common method to determine the IC50 values of inhibitors against purified ADAM10 and ADAM17 enzymes.

Materials:

  • Recombinant human ADAM10 and ADAM17 enzymes

  • Fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • Assay Buffer (e.g., Tris-based buffer with CaCl2 and ZnCl2)

  • Test inhibitors (this compound, GI254023X) dissolved in DMSO

  • 96-well black microplates

  • Fluorimeter capable of excitation/emission at ~320-340 nm / ~390-420 nm

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells with assay buffer and DMSO as controls.

  • Add the recombinant ADAM10 or ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorimeter. The cleavage of the substrate by the enzyme results in an increase in fluorescence.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

G Workflow for In Vitro Fluorogenic Enzymatic Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilutions of inhibitors add_inhibitor Add inhibitors to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution add_enzyme Add enzyme and incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 values calculate_rate->determine_ic50

Workflow for In Vitro Fluorogenic Enzymatic Assay
Cell-Based Shedding Assay

This protocol describes a method to assess the inhibitory effect of this compound and GI254023X on the shedding of cell surface proteins mediated by ADAM10 and ADAM17 in a cellular context.

Materials:

  • A suitable cell line expressing the sheddase and its substrate (e.g., HEK293 cells overexpressing a specific substrate)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, GI254023X) dissolved in DMSO

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA for inducing shedding)

  • ELISA kit or Western blot reagents for detecting the shed substrate in the cell supernatant

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of the test inhibitors for a specific duration.

  • If studying induced shedding, add a stimulating agent like PMA to the wells. For constitutive shedding, this step is omitted.

  • Incubate the cells for a defined period to allow for protein shedding.

  • Collect the cell culture supernatant.

  • Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit or by Western blotting.

  • Normalize the amount of shed substrate to the total protein concentration in the corresponding cell lysates.

  • Plot the normalized shedding against the inhibitor concentrations to determine the cellular potency of the inhibitors.

G Workflow for Cell-Based Shedding Assay cluster_cell_culture Cell Culture & Treatment cluster_shedding_analysis Shedding Analysis cluster_data_analysis Data Analysis seed_cells Seed cells in multi-well plate treat_inhibitors Treat with inhibitors seed_cells->treat_inhibitors stimulate_shedding Stimulate shedding (optional) treat_inhibitors->stimulate_shedding collect_supernatant Collect supernatant stimulate_shedding->collect_supernatant quantify_substrate Quantify shed substrate (ELISA/Western Blot) collect_supernatant->quantify_substrate normalize_data Normalize to total protein quantify_substrate->normalize_data determine_potency Determine cellular potency normalize_data->determine_potency

Workflow for Cell-Based Shedding Assay

Signaling Pathways

ADAM10 and ADAM17 are key regulators of multiple signaling pathways through the proteolytic cleavage ("shedding") of the extracellular domains of transmembrane proteins. Understanding their roles in these pathways is crucial for appreciating the therapeutic potential of their selective inhibitors.

ADAM10-Mediated Notch Signaling

ADAM10 is the primary "S2" sheddase for the Notch receptor. Its cleavage of Notch is a critical step in the activation of Notch signaling, which plays a fundamental role in cell fate decisions, proliferation, and differentiation.

G ADAM10-Mediated Notch Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_inhibition Inhibition Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor binds gamma_Secretase γ-Secretase Notch_Receptor->gamma_Secretase substrate for ADAM10 ADAM10 ADAM10->Notch_Receptor S2 cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD S3 cleavage, releases CSL CSL NICD->CSL translocates to nucleus and binds Gene_Expression Target Gene Expression CSL->Gene_Expression activates GI254023X GI254023X GI254023X->ADAM10 inhibits

ADAM10-Mediated Notch Signaling Pathway
ADAM17-Mediated EGFR Ligand Shedding and Signaling

ADAM17, also known as TNF-α converting enzyme (TACE), is a major sheddase for a wide range of substrates, including ligands of the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin. The release of these soluble ligands leads to the activation of EGFR and downstream signaling cascades that regulate cell proliferation, survival, and migration.

G ADAM17-Mediated EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus cluster_inhibition Inhibition pro_EGFR_Ligand pro-EGFR Ligand (e.g., pro-TGF-α) soluble_EGFR_Ligand Soluble EGFR Ligand pro_EGFR_Ligand->soluble_EGFR_Ligand releases ADAM17 ADAM17 ADAM17->pro_EGFR_Ligand cleaves EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling activates soluble_EGFR_Ligand->EGFR binds and activates Cellular_Responses Cellular Responses (Proliferation, Survival) Downstream_Signaling->Cellular_Responses leads to This compound This compound This compound->ADAM17 inhibits

ADAM17-Mediated EGFR Signaling Pathway

References

JG26 Demonstrates Potent Anti-Metastatic Efficacy in Preclinical Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo efficacy of JG26, a potent inhibitor of A Disintegrin and Metalloproteinase (ADAM) family enzymes, in various tumor models. This guide provides a head-to-head comparison with other relevant ADAM17 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of this compound for further clinical development.

This compound: A Multi-Targeted ADAM Inhibitor with Significant Anti-Tumor Activity

This compound is a small molecule inhibitor targeting several members of the ADAM family, with high potency against ADAM17 and, to a lesser extent, ADAM8 and ADAM10.[1] These enzymes play a crucial role in the shedding of cell surface proteins, a process integral to cancer progression, including tumor growth, invasion, and metastasis. The mechanism of action of this compound involves the inhibition of these sheddases, thereby disrupting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Notch pathways, which are frequently dysregulated in cancer.

In Vivo Efficacy of this compound in a Colorectal Cancer Metastasis Model

In a preclinical orthotopic mouse model of colorectal cancer (CRC), this compound demonstrated significant anti-metastatic potential. Intravenous administration of this compound at a dose of 3 mg/kg resulted in a marked reduction in tumor metastasis.[1] Key findings from this study include:

  • Reduced Vascular Permeability: this compound treatment led to a significant reduction in the decrease of VE-cadherin expression at the invasive front of CRC tumors, suggesting a stabilization of the vasculature and reduced permeability.

  • Decreased Circulating Tumor Cells: The number of circulating tumor cells (CTCs) in the blood of treated mice was notably lower.[1]

  • Inhibition of Metastatic Nodule Formation: Treatment with this compound reduced both the number and size of metastatic nodules observed in the lungs and liver of the animals.[1]

While specific quantitative data on tumor growth inhibition (TGI) percentages and survival benefits from the primary research are not publicly available in a tabulated format, the qualitative evidence strongly supports the potent anti-metastatic effects of this compound in this CRC model.

Comparative Analysis with Alternative ADAM17 Inhibitors

To provide a comprehensive evaluation of this compound, its performance can be contextualized by comparing it to other ADAM17 inhibitors that have been investigated in similar preclinical settings.

CompoundTarget(s)Tumor Model(s)Key In Vivo Efficacy Findings
This compound ADAM17, ADAM8, ADAM10Colorectal Cancer (Orthotopic Metastasis)Reduced lung and liver metastasis, decreased circulating tumor cells.[1]
Aderbasib (INCB7839) ADAM10, ADAM17Malignant Glioma, Breast CancerOrally bioavailable with demonstrated anti-tumor activity in xenograft models.[2][3][4] Development for metastatic breast cancer was halted due to conflicting results in Phase II trials.[3]
ZLDI-8 ADAM17Colorectal Cancer (Xenograft)Inhibited CRC cell proliferation and sensitized tumors to 5-fluorouracil (5-FU) in vivo, reversing Notch and EMT pathways.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the evaluation of this compound and its comparators.

Orthotopic Colorectal Cancer Mouse Model for this compound Evaluation
  • Cell Line: Luciferase-expressing human colorectal cancer cell lines (e.g., HCT 116, HT-29) are typically used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are utilized to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A small incision is made in the abdomen to expose the cecum. A suspension of CRC cells is then injected into the cecal wall to establish an orthotopic primary tumor.

  • Drug Administration: this compound is administered intravenously at a specified dose and schedule (e.g., 3 mg/kg).

  • Monitoring Metastasis: Tumor growth and metastasis are monitored non-invasively using bioluminescence imaging (BLI).[6][7][8] At the end of the study, organs such as the lungs and liver are harvested for ex vivo imaging and histological analysis to quantify metastatic burden.

Xenograft Models for Aderbasib and ZLDI-8 Evaluation
  • Cell Line: Relevant human cancer cell lines (e.g., CRC lines for ZLDI-8, glioma or breast cancer lines for aderbasib) are used.

  • Animal Model: Immunocompromised mice are used.

  • Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.

  • Drug Administration: The compounds are administered via a specified route (e.g., oral gavage for aderbasib) and schedule.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

JG26_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 EGFR_ligand Pro-EGFR Ligand ADAM17->EGFR_ligand Cleaves Notch_Receptor Notch Receptor ADAM17->Notch_Receptor Cleaves Soluble_EGFR_ligand Soluble EGFR Ligand EGFR_ligand->Soluble_EGFR_ligand Soluble_Notch Soluble Notch Notch_Receptor->Soluble_Notch Proliferation Proliferation Soluble_EGFR_ligand->Proliferation Migration Migration Soluble_EGFR_ligand->Migration Invasion Invasion Soluble_Notch->Invasion This compound This compound This compound->ADAM17 Inhibits

Caption: this compound inhibits ADAM17, preventing the shedding of EGFR ligands and Notch, thereby blocking downstream signaling for tumor progression.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation Orthotopic Implantation of CRC Cells Randomization Randomization of Mice Tumor_Implantation->Randomization Treatment_Group This compound Administration Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group BLI Bioluminescence Imaging Treatment_Group->BLI Control_Group->BLI Metastasis_Quantification Ex Vivo Analysis of Lungs and Liver BLI->Metastasis_Quantification Data_Analysis Data Analysis Metastasis_Quantification->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in an orthotopic colorectal cancer model.

References

A Comparative Guide to Small Molecule Inhibitors of ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of alternative small molecule inhibitors for A Disintegrin and Metalloproteinase 17 (ADAM17), a key therapeutic target in inflammation and cancer. This document outlines the performance of several inhibitors, supported by experimental data, to aid in the selection of suitable compounds for research and development.

ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase responsible for the ectodomain shedding of a wide array of cell surface proteins.[1][2][3][4][5] These substrates include tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating ADAM17 in the progression of various diseases.[5][6][7] Consequently, the development of potent and selective ADAM17 inhibitors is a significant focus of pharmaceutical research.[1][2][5][8][9]

This guide focuses on a selection of small molecule inhibitors and compares their activity and selectivity, providing a valuable resource for advancing the study of ADAM17-mediated pathologies.

Comparative Analysis of ADAM17 Inhibitors

The following tables summarize the quantitative data for a selection of small molecule inhibitors targeting ADAM17. The data has been compiled from various scientific sources to provide a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of ADAM17 Inhibitors

CompoundTargetIC50 (nM)Reference
JG26 ADAM171.9[10]
ADAM812[10]
ADAM10150[10]
MMP-129.4[10]
KP-457 ADAM1711.1[10]
GW280264X ADAM178.0[10]
ADAM1011.5[10]
INCB3619 ADAM1714[10]
ADAM1022[10]
Aderbasib (INCB7839) ADAM17 & ADAM10Low nanomolar[10][11]
BMS-561392 ADAM17 (TACE)Potent inhibitor[2][10]
TAPI-1 ADAM17 (TACE) & MMPs-[10]
TMI-1 ADAM17 (TACE)8.4[10]
Pratastat ADAM17-[1]
Terfenadine ADAM17-[1]
ZLDI-8 ADAM17-[1]
Compound 2b ADAM17High inhibitory activity[1]

Table 2: Selectivity Profile of Selected ADAM17 Inhibitors

CompoundADAM10 IC50 (nM)MMPs IC50 (nM)Notes on SelectivityReference
This compound 150MMP-12: 9.4Selective for ADAM17 and MMP-12 over ADAM10.[10]
KP-457 748MMP2: 717, MMP3: 9760, MMP8: 2200, MMP9: 5410, MMP13: 930, MMP14: 2140, MMP17: 7100Higher selectivity for ADAM17 over other MMPs and ADAM10.[10]
GW280264X 11.5-Mixed ADAM10/ADAM17 inhibitor.[10]
INCB3619 22-Selective ADAM10/ADAM17 inhibitor.[10]
Aderbasib (INCB7839) Low nanomolar-Potent inhibitor of both ADAM10 and ADAM17.[10][11]
TAPI-1 -Broad MMP inhibitorNon-selective, also inhibits other metalloproteinases.[10]
TMI-1 -Inhibits various MMPs-[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize ADAM17 inhibitors.

In Vitro ADAM17 Activity Assay

This protocol is designed to measure the enzymatic activity of ADAM17 in the presence of potential inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ADAM17.

Materials:

  • Recombinant human ADAM17 enzyme

  • Fluorogenic peptide substrate specific for ADAM17 (e.g., based on the cleavage site of TNF-α)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant ADAM17 enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 420 nm emission) every minute for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Shedding Assay

This assay measures the ability of an inhibitor to block ADAM17-mediated shedding of a substrate from the cell surface.

Objective: To evaluate the cellular efficacy of an ADAM17 inhibitor.

Materials:

  • A cell line that expresses a known ADAM17 substrate (e.g., HEK293 cells overexpressing alkaline phosphatase-tagged TGF-α).

  • Cell culture medium and supplements.

  • Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.[12][13][14]

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Reagents for detecting the shed substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase).

  • Spectrophotometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing the test compound at various concentrations and incubate for 1-2 hours.

  • Stimulate shedding by adding PMA to the wells and incubate for a defined period (e.g., 1-2 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of the shed substrate in the supernatant using an appropriate detection method. For alkaline phosphatase-tagged substrates, add p-nitrophenyl phosphate and measure the absorbance at 405 nm.

  • Determine the cell viability in the corresponding wells using an assay like MTT or PrestoBlue to account for any cytotoxic effects of the compounds.

  • Calculate the percentage of inhibition of shedding for each compound concentration relative to the stimulated control and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways involving ADAM17 and a typical experimental workflow for inhibitor screening.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 sTNFa Soluble TNF-α ADAM17->sTNFa Shedding sEGFR_Ligand Soluble EGFR Ligand ADAM17->sEGFR_Ligand Shedding sIL6R Soluble IL-6R ADAM17->sIL6R Shedding Pro_TNFa pro-TNF-α Pro_TNFa->ADAM17 EGFR_Ligand EGFR Ligand (e.g., TGF-α) EGFR_Ligand->ADAM17 IL6R IL-6R IL6R->ADAM17 EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Inflammation Inflammation sTNFa->Inflammation sEGFR_Ligand->EGFR IL6_Trans_Signaling IL-6 Trans-Signaling sIL6R->IL6_Trans_Signaling

Caption: ADAM17-mediated shedding and downstream signaling pathways.

Inhibitor_Screening_Workflow cluster_workflow ADAM17 Inhibitor Screening Workflow start Compound Library primary_assay Primary Screen: In Vitro Enzyme Assay start->primary_assay secondary_assay Secondary Screen: Cell-Based Shedding Assay primary_assay->secondary_assay Active Compounds selectivity_assay Selectivity Profiling: ADAM10 & MMPs Assays secondary_assay->selectivity_assay Potent Hits hit_validation Hit Validation selectivity_assay->hit_validation Selective Hits lead_optimization Lead Optimization hit_validation->lead_optimization

Caption: A typical workflow for screening and identifying ADAM17 inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling JG26

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of JG26 (CAS No. 1464910-32-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and environmental impact.

Chemical Identifier: this compound CAS Number: 1464910-32-4 Known Hazards:

  • Acute oral toxicity (Category 4)[1]

  • Very toxic to aquatic life with long-lasting effects[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. Due to its chemical structure, which includes aromatic hydrocarbons, standard nitrile gloves may not offer sufficient protection. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Viton® or Butyl rubber gloves . If unavailable, use double-gloving with a heavier-weight, chemical-resistant glove (e.g., neoprene over nitrile).This compound's aromatic structure necessitates gloves with high resistance to these compounds. Nitrile gloves offer poor resistance to aromatic hydrocarbons and should be avoided as the primary barrier.[2] Viton® and Butyl rubber are recommended for their high resistance to aromatic and chlorinated compounds.
Eye/Face Protection Chemical safety goggles and a face shield .Protects against splashes and aerosols. Standard safety glasses are insufficient.
Respiratory Protection Work in a certified chemical fume hood . If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of dust or aerosols, which is a potential route of exposure for acutely toxic compounds.
Protective Clothing A lab coat worn over full-length pants and closed-toe shoes . A chemically resistant apron is recommended for larger quantities.Minimizes skin contact.

Handling and Disposal Workflow

Adherence to a strict operational workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the necessary steps from preparation to final waste disposal.

JG26_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Waste Disposal prep_area 1. Designate Work Area in a Fume Hood get_ppe 2. Assemble Required PPE prep_area->get_ppe get_materials 3. Gather All Necessary Materials & Spill Kit get_ppe->get_materials don_ppe 4. Don Appropriate PPE (See Table) weigh 5. Weigh this compound in Fume Hood (Use Tare Method) don_ppe->weigh handle 6. Perform Experimental Procedures weigh->handle decon_equipment 7. Decontaminate Glassware & Equipment decon_area 8. Clean Work Surface in Fume Hood decon_equipment->decon_area collect_waste 9. Collect All Waste (Solid & Liquid) label_waste 10. Label Waste Container 'Hazardous Waste - Toxic' collect_waste->label_waste store_waste 11. Store in Satellite Accumulation Area label_waste->store_waste dispose_waste 12. Arrange for Professional Hazardous Waste Disposal store_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Operational and Disposal Plans

Handling Procedures:

  • Designated Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: When weighing the solid form of this compound, use the tare method to prevent contamination of the balance. Weigh the compound in a sealed container within the fume hood.

  • Spill Management: A spill kit appropriate for solid chemical spills should be readily accessible. In case of a spill, evacuate the immediate area and follow your institution's established spill response protocol. Do not attempt to clean a large spill without proper training and equipment.

Disposal Plan:

This compound is classified as very toxic to aquatic life, and therefore, requires specialized disposal procedures to prevent environmental contamination.[1]

  • Waste Collection:

    • All solid and liquid waste containing this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Labeling and Storage:

    • The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards ("Toxic" and "Environmental Hazard").

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Disposal must be handled by a certified hazardous waste management company.

    • Do not dispose of this compound down the drain or in regular trash under any circumstances. This is critical to prevent the release of this highly aquatically toxic substance into the environment.

By adhering to these safety and handling protocols, you can minimize personal risk and ensure the environmentally responsible use of this compound in your research. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before beginning any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.